2-(Pentyloxy)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-pentoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(13)14/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCMJNMYQXOHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406522 | |
| Record name | 2-(pentyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2200-82-0 | |
| Record name | 2-(Pentyloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2200-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(pentyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(Pentyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pentyloxy)benzoic acid, a derivative of salicylic acid, belongs to the class of alkoxybenzoic acids. This group of compounds has garnered interest in various scientific fields, including materials science and medicinal chemistry, due to their diverse chemical and biological properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities based on related compounds.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, the following tables summarize its computed properties and key identifiers. For comparative purposes, experimental data for the isomeric 4-(pentyloxy)benzoic acid is also provided, highlighting the importance of positional isomerism on physical properties.
Table 1: Identifiers and Basic Properties of this compound
| Property | Value | Source |
| CAS Number | 2200-82-0 | [PubChem][1] |
| Molecular Formula | C₁₂H₁₆O₃ | [PubChem][1] |
| Molecular Weight | 208.25 g/mol | [PubChem][1] |
| IUPAC Name | This compound | [PubChem][1] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3 | 3.5 | [PubChem][1] |
| Hydrogen Bond Donor Count | 1 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |
| Rotatable Bond Count | 6 | [PubChem][1] |
| Exact Mass | 208.109944368 g/mol | [PubChem][1] |
| Monoisotopic Mass | 208.109944368 g/mol | [PubChem][1] |
| Topological Polar Surface Area | 46.5 Ų | [PubChem][1] |
| Heavy Atom Count | 15 | [PubChem][1] |
Table 3: Experimental Physical Properties of 4-(Pentyloxy)benzoic Acid (Isomer for Comparison)
| Property | Value | Source |
| Melting Point | 126-128 °C | [iChemical][2] |
| Boiling Point | 333.3 °C at 760 mmHg | [iChemical][2] |
| Solubility | Soluble in alcohol, ether, and water | [iChemical][2] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for preparing ethers. This protocol is an adaptation for the synthesis of this compound from salicylic acid and a pentyl halide.
Materials:
-
Salicylic acid
-
1-Bromopentane (or 1-Iodopentane)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone (or DMF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine salicylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: Add 1-bromopentane (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.
-
Work-up - Acidification: To the resulting residue, add deionized water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. This will precipitate the crude this compound.
-
Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Work-up - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture, to yield a crystalline solid.
Potential Biological Activities and Signaling Pathways
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Many benzoic acid derivatives exhibit anti-inflammatory properties, which are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway can lead to a reduction in the inflammatory response.
References
In-Depth Technical Guide to 2-(Pentyloxy)benzoic Acid
CAS Number: 2200-82-0
This technical guide provides a comprehensive overview of 2-(Pentyloxy)benzoic acid, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and purification, and explores its potential biological activities and applications.
Chemical and Physical Properties
This compound, also known as 2-pentoxybenzoic acid, is an aromatic carboxylic acid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2200-82-0 | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| IUPAC Name | This compound | PubChem |
| Synonyms | 2-Pentoxybenzoic acid | PubChem |
| Appearance | White solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Experimental Protocols
Synthesis: Williamson Ether Synthesis
A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, salicylic acid (2-hydroxybenzoic acid) is deprotonated to form a phenoxide, which then reacts with a pentyl halide (e.g., 1-bromopentane).
Reaction Scheme:
Caption: Williamson Ether Synthesis of this compound.
Detailed Methodology:
-
Deprotonation of Salicylic Acid: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add a slight molar excess of a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to the solution.
-
Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure complete formation of the salicylate salt.
-
Addition of Alkyl Halide: Add a stoichiometric equivalent of 1-bromopentane to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-12 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and base.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate any unreacted salicylic acid and the product, if it partitioned into the aqueous layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
Purification: Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification.
Methodology:
-
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. A solvent system, such as ethanol/water or hexane/ethyl acetate, may be necessary to achieve optimal crystallization.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Characterization (Predicted Data)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (in the range of 6.8-8.0 ppm), the protons of the pentyloxy chain (including a triplet for the terminal methyl group around 0.9 ppm), and a singlet for the carboxylic acid proton (typically downfield, >10 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons (in the region of 110-160 ppm), the carbons of the pentyloxy chain, and a signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm). |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carbonyl group (around 1700 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.25 g/mol ). |
Biological Activity and Potential Applications in Drug Development
While specific studies on the biological activity of this compound are limited, the broader class of benzoic acid and alkoxybenzoic acid derivatives has been investigated for various therapeutic applications.[2][3]
Anti-inflammatory Activity
Benzoic acid derivatives are known to possess anti-inflammatory properties.[4] Some salicylic acid derivatives, which are structurally related to this compound, are known to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4][5] It is plausible that this compound could exhibit similar activity by modulating inflammatory pathways such as the NF-κB signaling pathway.[4]
Caption: Hypothesized Anti-inflammatory Mechanism of Action.
Antimicrobial and Antifungal Activity
Benzoic acid and its derivatives are widely used as preservatives due to their antimicrobial and antifungal properties.[3] The lipophilic nature of the pentyloxy group in this compound might enhance its ability to penetrate microbial cell membranes, potentially leading to increased antimicrobial efficacy.
Anticancer Potential
Recent research has highlighted the potential of benzoic acid derivatives as anticancer agents.[2] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific mechanisms of action are diverse and can involve the modulation of various signaling pathways critical for cancer cell survival and growth.
Structure-Activity Relationship (SAR)
The biological activity of alkoxybenzoic acids can be significantly influenced by the nature and position of the alkoxy group.[6] For instance, the length of the alkyl chain can affect the compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. The position of the alkoxy group on the benzene ring can also alter the electronic properties of the molecule and its binding affinity to specific receptors or enzymes. Further SAR studies on this compound and its analogs would be valuable in optimizing its potential therapeutic effects.
Conclusion
This compound is a readily synthesizable compound with potential applications in drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer therapies. This technical guide provides a foundational understanding of its properties and synthesis. Further research is warranted to fully elucidate its biological activities and therapeutic potential, including detailed mechanistic studies and in vivo efficacy evaluations.
References
- 1. This compound | C12H16O3 | CID 4778943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of 2-(Pentyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 2-(Pentyloxy)benzoic acid. The document details its chemical identifiers, experimental and computed properties, and provides a detailed experimental protocol for its synthesis via the Williamson ether synthesis. Furthermore, it explores the potential anti-inflammatory activity of this compound through the lens of related benzoic acid derivatives and their interaction with cyclooxygenase (COX) enzymes, a key target in drug development. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, pharmacology, and drug discovery.
Chemical Identity and Molecular Structure
This compound, also known as 2-pentoxybenzoic acid, is an aromatic carboxylic acid. The core structure consists of a benzoic acid molecule with a pentyloxy group (-O(CH₂)₄CH₃) attached to the ortho (position 2) of the benzene ring.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source |
| IUPAC Name | 2-pentoxybenzoic acid | PubChem[1] |
| CAS Number | 2200-82-0 | PubChem[1] |
| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1] |
| Molecular Weight | 208.25 g/mol | PubChem[1] |
| Canonical SMILES | CCCCCOC1=CC=CC=C1C(=O)O | PubChem[1] |
| InChI Key | CNCMJNMYQXOHNN-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
Table 2: Experimental and Computed Physicochemical Properties
| Property | Value | Source |
| Melting Point | 126-128 °C (for 4-(pentyloxy)benzoic acid) | ChemBK[2], iChemical[3] |
| Boiling Point | 333.3 °C at 760 mmHg (for 4-(pentyloxy)benzoic acid) | iChemical[3] |
| XLogP3 | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
Spectroscopic Data (Predicted and Representative)
Detailed experimental spectra for this compound are not available in the provided search results. The following sections describe the expected spectral characteristics based on the analysis of similar compounds and general principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the protons of the pentyloxy chain, and the acidic proton of the carboxylic acid group.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 (broad) | O-H | Carboxylic acid O-H stretch |
| 3100-3000 | C-H | Aromatic C-H stretch |
| 2960-2850 | C-H | Aliphatic C-H stretch |
| 1710-1680 | C=O | Carboxylic acid C=O stretch |
| 1600-1475 | C=C | Aromatic C=C stretch |
| 1320-1210 | C-O | Aryl ether C-O stretch |
| 1250-1000 | C-O | Carboxylic acid C-O stretch |
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The molecular ion peak ([M]⁺) is expected at m/z 208.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a general method for the synthesis of this compound starting from methyl salicylate, based on the principles of the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Materials:
-
Methyl salicylate
-
Sodium hydroxide (NaOH) or other suitable base (e.g., potassium carbonate)
-
1-Bromopentane
-
Anhydrous solvent (e.g., acetone, DMF)
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
Alkoxide Formation: In a dry round-bottom flask, dissolve methyl salicylate in a suitable anhydrous solvent. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, and stir the mixture at room temperature to form the sodium salt of methyl salicylate.
-
Nucleophilic Substitution: To the solution of the sodium salt, add a slight excess of 1-bromopentane. Heat the reaction mixture to reflux for several hours to facilitate the Sₙ2 reaction. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Saponification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add an aqueous solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the ester to the corresponding carboxylate salt.
-
Acidification and Isolation: Cool the reaction mixture and acidify it with dilute hydrochloric acid until the pH is acidic, which will precipitate the this compound.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the broader class of benzoic acid and salicylic acid derivatives is well-known for its anti-inflammatory properties. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[4]
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.
Caption: Potential inhibition of the COX-2 pathway by this compound.
It is hypothesized that this compound, as a derivative of salicylic acid, may exhibit inhibitory activity against COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. By inhibiting COX-2, the production of pro-inflammatory prostaglandins would be reduced, leading to an anti-inflammatory effect. Further research is required to elucidate the specific inhibitory profile and potency of this compound against COX-1 and COX-2.
Conclusion
This compound is a readily synthesizable aromatic carboxylic acid with potential for biological activity, particularly in the realm of anti-inflammatory drug discovery. This technical guide has provided a consolidated resource of its known chemical and physical properties, a detailed synthetic protocol, and a proposed mechanism of action based on its structural similarity to other known anti-inflammatory agents. The information presented herein serves as a foundation for further research into the pharmacological profile and therapeutic potential of this and related compounds. Future studies should focus on obtaining comprehensive experimental data and conducting biological assays to validate its hypothesized effects on inflammatory pathways.
References
- 1. This compound | C12H16O3 | CID 4778943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 4-(pentyloxy)benzoic acid, CAS No. 15872-41-0 - iChemical [ichemical.com]
- 4. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-(Pentyloxy)benzoic Acid
This technical guide provides a comprehensive overview of the synthesis of 2-(Pentyloxy)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on synthesis precursors, experimental methodologies, and key reaction pathways.
Introduction
This compound is an aromatic carboxylic acid derivative characterized by a pentoxy side chain at the ortho position of the benzoic acid. This structural motif is of significant interest in medicinal chemistry and materials science due to its influence on lipophilicity, molecular conformation, and binding interactions. The synthesis of this compound is primarily achieved through the Williamson ether synthesis, a robust and versatile method for forming ethers. This guide will focus on the precursors and the detailed reaction conditions for this synthetic route.
Precursors for the Synthesis of this compound
The primary synthetic route to this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the key precursors are 2-hydroxybenzoic acid (commonly known as salicylic acid) and a suitable pentyl halide, such as 1-bromopentane.
Core Precursors
The selection of high-purity precursors is critical for achieving a high yield and purity of the final product. The following table summarizes the key properties of the primary reactants.
| Precursor | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Purity |
| 2-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 69-72-7 | >99% | |
| 1-Bromopentane | C₅H₁₁Br | 151.05 | 110-53-2 | >98% |
Reagents and Solvents
In addition to the core precursors, the Williamson ether synthesis requires a base to deprotonate the phenolic hydroxyl group of 2-hydroxybenzoic acid, and a suitable solvent to facilitate the reaction.
| Reagent/Solvent | Role | Examples |
| Base | Deprotonation of the hydroxyl group | Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃), Sodium hydride (NaH) |
| Solvent | Reaction medium | Acetone, Dimethylformamide (DMF), Acetonitrile |
Synthetic Pathway and Mechanism
The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is characteristic of the Williamson ether synthesis.[1]
Caption: Synthetic pathway for this compound via Williamson ether synthesis.
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-hydroxybenzoic acid by a base, forming a phenoxide intermediate. This is followed by the nucleophilic attack of the phenoxide on the primary alkyl halide, 1-bromopentane, leading to the formation of the ether linkage.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and desired scale.
Materials and Equipment
-
2-Hydroxybenzoic acid
-
1-Bromopentane
-
Sodium hydroxide (or other suitable base)
-
Acetone (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxybenzoic acid in a suitable solvent such as acetone.
-
Deprotonation: Add a stoichiometric equivalent of a base (e.g., sodium hydroxide) to the solution and stir until the 2-hydroxybenzoic acid is fully deprotonated.
-
Alkylation: To the resulting solution, add 1-bromopentane dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator.
-
Extraction: Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[2]
Data Presentation
The following table summarizes typical quantitative data associated with the synthesis of this compound. Note that yields can vary based on reaction scale and optimization of conditions.
| Parameter | Value |
| Precursor Information | |
| 2-Hydroxybenzoic Acid (Purity) | >99.5%[3] |
| 1-Bromopentane (Purity) | 98%[4] |
| Reaction Conditions | |
| Reaction Time | 1-8 hours[5] |
| Reaction Temperature | 50-100 °C[5] |
| Product Characteristics | |
| Molecular Formula | C₁₂H₁₆O₃[6] |
| Molecular Weight | 208.25 g/mol [6] |
| Typical Yield | 50-95%[5] |
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a straightforward process that can be reliably achieved through the Williamson ether synthesis. The key to a successful synthesis lies in the use of high-purity precursors and the careful control of reaction conditions. This guide provides the necessary foundational knowledge for researchers to undertake the synthesis of this important compound. Further optimization of the provided protocol may be necessary to achieve desired yields and purity for specific research applications.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. 2-Hydroxybenzoic Acid | 69-72-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 1-Bromopentane, 98% 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. byjus.com [byjus.com]
- 6. This compound | C12H16O3 | CID 4778943 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(Pentyloxy)benzoic Acid: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pentyloxy)benzoic acid, a substituted benzoic acid with the CAS number 2200-82-0, is a compound with underexplored potential in both materials science and pharmacology. While direct research on this specific ortho-isomer is limited, its structural similarity to other well-studied benzoic acid derivatives suggests a range of promising research avenues. This technical guide consolidates the known properties of this compound and its isomers, proposing potential applications based on established structure-activity relationships of related compounds. This document aims to serve as a foundational resource for researchers interested in exploring the unique characteristics of this molecule, providing hypothetical experimental frameworks and contextual data to guide future investigations.
Introduction
This compound is an aromatic carboxylic acid characterized by a benzoic acid core with a pentyloxy group substituted at the ortho-position. Its chemical structure is presented in Figure 1.
Figure 1: Chemical Structure of this compound
While its para-isomer, 4-(pentyloxy)benzoic acid, has been investigated for its applications in liquid crystal technologies, the potential of the ortho-isomer remains largely untapped. The positioning of the pentyloxy group at the ortho-position can be expected to influence the molecule's steric and electronic properties, potentially leading to unique physical and biological activities compared to its meta- and para-isomers. This guide will explore potential research uses of this compound in materials science, particularly as a liquid crystal precursor, and in pharmacology as a potential anti-inflammatory and antifungal agent.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1. For comparative purposes, data for the more extensively studied 4-(pentyloxy)benzoic acid is also included.
| Property | This compound | 4-(Pentyloxy)benzoic Acid |
| CAS Number | 2200-82-0 | 15872-41-0 |
| Molecular Formula | C12H16O3 | C12H16O3 |
| Molecular Weight | 208.25 g/mol | 208.25 g/mol |
| Appearance | Solid (predicted) | White to off-white solid |
| Melting Point | Not reported | 126-128 °C |
Potential Research Applications
Materials Science: Liquid Crystal Precursor
The para-isomer, 4-(pentyloxy)benzoic acid, is a well-known component in the synthesis of liquid crystals. The linear shape of the para-isomer is conducive to the formation of mesophases. The ortho-substitution in this compound introduces a kink in the molecular geometry, which may hinder the formation of conventional liquid crystalline phases. However, this altered geometry could lead to the formation of novel, non-conventional mesophases or be exploited in the synthesis of bent-core liquid crystals, which are of significant interest for their unique electro-optical properties.
Proposed Research:
-
Synthesis and purification of this compound.
-
Characterization of its thermal behavior using Differential Scanning Calorimetry (DSC) to identify phase transitions.
-
Polarized Optical Microscopy (POM) to visualize and identify any potential liquid crystalline textures.
-
Investigation of its use as a component in binary mixtures with other known liquid crystal-forming compounds to explore induced mesophases.
Pharmacology
Benzoic acid and its derivatives are known to possess a range of biological activities, including anti-inflammatory and antifungal properties.[1][2] The lipophilic pentyloxy group in this compound may enhance its ability to cross cell membranes, potentially increasing its bioavailability and efficacy compared to unsubstituted benzoic acid.
The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] Benzoic acid derivatives have been studied for their anti-inflammatory properties, and their mechanism of action is often attributed to the inhibition of key inflammatory mediators.[1]
Proposed Research:
-
In vitro screening of this compound for its inhibitory activity against COX-1 and COX-2 enzymes.
-
Cell-based assays to determine its effect on prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
In vivo studies in animal models of inflammation, such as the carrageenan-induced paw edema model, to assess its anti-inflammatory efficacy.
The antifungal mechanism of benzoic acid is attributed to its ability to disrupt the internal pH of microbial cells and inhibit essential enzymatic activities.[2] The increased lipophilicity of this compound could facilitate its penetration of fungal cell membranes, suggesting it may be a potent antifungal agent.
Proposed Research:
-
In vitro antifungal susceptibility testing against a panel of clinically relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus).
-
Determination of the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).
-
Mechanism of action studies to investigate its effects on fungal cell membrane integrity, intracellular pH, and key metabolic pathways.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 2-alkoxybenzoic acids involves the Williamson ether synthesis, starting from a hydroxybenzoic acid and an alkyl halide.
Materials:
-
2-Hydroxybenzoic acid (salicylic acid)
-
1-Bromopentane
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2-hydroxybenzoic acid in DMF in a round-bottom flask.
-
Add an excess of potassium carbonate to the solution.
-
Add 1-bromopentane dropwise to the stirring mixture.
-
Heat the reaction mixture at a suitable temperature (e.g., 80°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with HCl to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
In Vitro COX Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing the COX inhibitory activity of this compound. Commercial kits are available for this purpose.
Materials:
-
COX-1 and COX-2 enzymes
-
Assay buffer
-
Heme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
This compound (test compound)
-
Known COX inhibitor (positive control, e.g., celecoxib for COX-2)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add assay buffer, heme, and the fluorometric probe to each well.
-
Add the test compound at various concentrations to the inhibitor wells. Add solvent vehicle to the control wells.
-
Add the COX enzyme (COX-1 or COX-2) to the appropriate wells.
-
Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
Proposed Experimental Workflow for Evaluating Anti-inflammatory Potential
Caption: A proposed workflow for the investigation of the anti-inflammatory properties of this compound.
Simplified Cyclooxygenase (COX) Signaling Pathway
Caption: A simplified diagram of the COX pathway, a potential target for this compound.
Conclusion
While this compound has not been the subject of extensive research, its chemical structure suggests a high potential for novel applications in both materials science and pharmacology. By drawing parallels with its well-studied isomers and other benzoic acid derivatives, this guide proposes a roadmap for future investigations. The exploration of its liquid crystalline properties, as well as its potential as an anti-inflammatory and antifungal agent, could lead to the development of new materials and therapeutic agents. The experimental protocols and conceptual frameworks provided herein are intended to catalyze further research into this promising yet under-investigated compound.
References
An In-Depth Technical Guide on the Biological Activity of 2-Alkoxybenzoic Acids
Executive Summary: 2-Alkoxybenzoic acids and their derivatives represent a versatile class of compounds built upon a privileged scaffold in medicinal chemistry. As structural analogues of salicylic acid, they have been extensively investigated for a wide spectrum of biological activities. This technical guide provides a comprehensive overview of their anti-inflammatory, analgesic, antimicrobial, and anticancer properties. It details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, and furnishes detailed experimental protocols for researchers, scientists, and drug development professionals. The information is curated to facilitate further investigation and application in therapeutic design.
Anti-inflammatory and Analgesic Activity
The most prominent biological activities of 2-alkoxybenzoic acid derivatives are their anti-inflammatory and analgesic effects. These properties are primarily attributed to their ability to modulate key enzymatic and signaling pathways involved in the inflammatory response.
Mechanisms of Action
Inhibition of Cyclooxygenase (COX) Enzymes: Similar to many non-steroidal anti-inflammatory drugs (NSAIDs), certain 2-alkoxybenzoic acid derivatives exert their effect by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation. Some derivatives show a higher binding affinity for the inducible COX-2 isoform, which is upregulated at sites of inflammation, suggesting a potential for more targeted therapy with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[1][2]
Suppression of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[3] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of NF-κB, which then translocates to the nucleus to promote the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][4] Several 2-alkoxybenzoic acid derivatives have been shown to inhibit this pathway, thereby reducing the production of these key inflammatory molecules.[1][5] For instance, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) is presumed to inhibit LPS-induced NF-κB signaling, contributing to its anti-inflammatory effects.[2][5]
Quantitative Data Summary: Anti-inflammatory and Analgesic Effects
| Compound/Derivative | Model | Parameter Measured | Result | Reference |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rats | TNF-α reduction | Significant reduction (5.70 ± 1.04 x 10³ pg/mL, p<0.001) | [2] |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rats | IL-1β reduction | Significant reduction (2.32 ± 0.28 x 10³ pg/mL, p<0.001) | [2] |
| Flusalazine (25 mg/kg) | Formalin Test (mice) | Nociception reduction (early phase) | 69.5% reduction | [6] |
| Flusalazine (25 mg/kg) | Formalin Test (mice) | Nociception reduction (late phase) | 73.6% reduction | [6] |
| 2-Phenoxybenzoic acid hydrazides | Abdominal constriction test | Analgesic activity | Several compounds were significantly more potent than mefenamic acid and diclofenac sodium. | [7][8] |
| CN-100 | Bradykinin-induced pain (rats) | Analgesic potency | 4 times stronger than indometacin. | [9] |
| CN-100 | Carrageenin-induced edema (rats) | Anti-inflammatory effect | Equal to indometacin. | [9] |
Key Experimental Protocols
1.3.1 Protocol: Acetic Acid-Induced Writhing Test in Mice
This in vivo model is widely used to screen for analgesic activity. The intraperitoneal injection of acetic acid induces a painful reaction, characterized by abdominal constrictions and stretching of the hind limbs (writhing), which is mediated by the release of endogenous inflammatory mediators.
-
Principle: The test evaluates the ability of a compound to reduce the number of writhes induced by an irritant, indicating peripheral analgesic activity.
-
Procedure:
-
Animal Acclimatization: Male Swiss albino mice are acclimatized to laboratory conditions for at least one week.
-
Grouping and Administration: Animals are divided into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups. The test compound or controls are administered orally or intraperitoneally.[10]
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.[10]
-
Observation: Immediately after injection, each mouse is placed in an individual observation box. The total number of writhes is counted for a defined period, typically 20-30 minutes.
-
Analysis: The percentage of analgesic activity is calculated as: [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.
-
Antimicrobial and Antifungal Activity
Derivatives of benzoic acid are well-recognized for their antimicrobial properties.[4][11] 2-Alkoxybenzoic acids are no exception, with various analogues demonstrating efficacy against a range of bacteria, fungi, and bacterial biofilms.[12]
Spectrum of Activity and Mechanisms
2-Alkoxybenzoic acid analogues have been shown to be effective against both Gram-positive and Gram-negative bacterial biofilms.[12] Their mechanism often involves the disruption of biofilm formation and the quorum sensing communication systems that regulate bacterial behavior.[12] In fungi, a potential mechanism of action involves the inhibition of fungal-specific enzymes. For example, the cytochrome P450 enzyme CYP53 has been identified as a target for some benzoic acid derivatives, making it a promising avenue for developing selective antifungal agents.[13][14] The position and nature of substituents on the benzoic ring significantly influence the antimicrobial activity.[11]
Quantitative Data Summary: Antimicrobial and Antifungal Effects
| Compound/Derivative | Target Microorganism | MIC (μg/mL) | Reference |
| 2-octanoylbenzohydroquinone | Candida krusei | 2 | [15][16] |
| 2-octanoylbenzohydroquinone | Rhizopus oryzae | 4 | [15][16] |
| 2-octanoylbenzohydroquinone | Various Candida strains | 2 - 16 | [15][16] |
| 2-hydroxybenzoic acid | Escherichia coli O157 | 1000 (1 mg/mL) | [11] |
| 3,4,5-trihydroxybenzoic acid | Escherichia coli O157 | 4000 (4 mg/mL) | [11] |
| 2-hexadecynoic acid | Methicillin-resistant S. aureus (MRSA) | 3.9 | [17] |
Key Experimental Protocol
2.3.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique.
-
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.
-
Procedure:
-
Preparation of Compound: Prepare a stock solution of the 2-alkoxybenzoic acid derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) directly in the wells of a 96-well plate.[3][4]
-
Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture to achieve a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL.[3]
-
Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[3]
-
MIC Determination: After incubation, the MIC is determined as the lowest compound concentration in which no visible turbidity (growth) is observed. This can be assessed visually or by using a microplate reader.
-
Anticancer Activity
Emerging research has highlighted the potential of 2-alkoxybenzoic acid derivatives as a promising class of compounds in oncology.[4] Their cytotoxic effects are being actively investigated against a variety of cancer cell lines.
Quantitative Data Summary: Anticancer Effects
The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of a cancer cell population by 50%.
| Compound/Derivative | Cancer Cell Line | IC50 | Reference |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide | LN-229 (Glioblastoma) | 0.77 µM | [18] |
| 18: 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | MRSA ATCC 43300 (Antibacterial test, included for context) | MIC = 3.91 µg/mL | [18] |
| 2,4-dihydroxybenzoic acid | MDA-MB-231 (Breast Cancer) | 4.77 mM | [18] |
Key Experimental Protocol
3.2.1 Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.[4]
-
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle and positive controls.[4]
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours to allow formazan formation.[3]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.
-
Conclusion and Future Directions
The 2-alkoxybenzoic acid scaffold is a cornerstone in the development of new therapeutic agents, demonstrating a remarkable breadth of biological activities. The anti-inflammatory, analgesic, antimicrobial, and anticancer properties highlighted in this guide underscore the significant potential of this class of compounds. Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. Further exploration of their mechanisms of action, particularly against novel targets like fungal CYP53 and in complex signaling cascades, will pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analgesic and antiinflammatory effects of 2-(10,11-dihydro-10-oxo-dibenzo[b,f]thiepin-2-yl)propionic acid in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. app.firstignite.com [app.firstignite.com]
- 13. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-(Pentyloxy)benzoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Pentyloxy)benzoic acid, a derivative of salicylic acid, and its analogues are emerging as a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of this class of compounds. Detailed experimental protocols for the synthesis of the core molecule and its primary derivatives, along with methodologies for evaluating their potential antimicrobial and anti-inflammatory properties, are presented. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core structure.
Introduction
Benzoic acid and its derivatives have a long-standing history in therapeutic applications, most notably salicylic acid (2-hydroxybenzoic acid) and its acetylated form, aspirin. The modification of the hydroxyl group at the 2-position to form an ether linkage, specifically a pentyloxy group, alters the physicochemical properties of the parent molecule, potentially leading to novel biological activities. The increased lipophilicity imparted by the pentyl chain can enhance membrane permeability and interaction with hydrophobic binding pockets of biological targets.
This guide focuses on this compound and its ester and amide derivatives, exploring their synthetic routes and potential as antimicrobial and anti-inflammatory agents. The information presented is intended to provide a detailed technical foundation for further research and development in this area.
Chemical Synthesis
The synthesis of this compound and its derivatives can be achieved through well-established organic chemistry reactions. The core scaffold is typically prepared via the Williamson ether synthesis, followed by functionalization of the carboxylic acid group to yield esters and amides.
Synthesis of this compound (Core Molecule)
The primary method for synthesizing this compound is the Williamson ether synthesis, which involves the O-alkylation of salicylic acid with a pentyl halide.
Reaction Scheme:
Figure 1: General scheme for the synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from a general procedure for the synthesis of related benzamide derivatives and can be modified for the synthesis of the carboxylic acid.
-
Materials:
-
Salicylic acid (1.0 eq)
-
Potassium hydroxide (KOH), powdered (2.0 eq)
-
1-Bromopentane (or 1-iodopentane) (1.05 eq)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask charged with powdered KOH (2.0 eq) in DMSO, add salicylic acid (1.0 eq).
-
Stir the resulting mixture for 10 minutes at room temperature to form the potassium salicylate salt.
-
Add 1-bromopentane (1.05 eq) dropwise to the reaction mixture.
-
Stir the solution for 12-24 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing deionized water.
-
Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated HCl. A precipitate of this compound should form.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Synthesis of this compound Derivatives
Ester derivatives can be prepared via Fischer esterification of the parent carboxylic acid.
Reaction Scheme:
Figure 2: General scheme for the esterification of this compound.
Experimental Protocol: Fischer Esterification
-
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., methanol, ethanol; excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound in an excess of the desired alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with deionized water, followed by saturated sodium bicarbonate solution (caution: CO₂ evolution), and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
-
Amide derivatives are synthesized by coupling the carboxylic acid with an amine, often using a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride.
Reaction Scheme:
Figure 3: General scheme for the amidation of this compound.
Experimental Protocol: Amide Synthesis via Acyl Chloride
-
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) or oxalyl chloride (1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Desired amine (2.2 eq)
-
Triethylamine (optional, as a base)
-
-
Procedure:
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (2.2 eq) in anhydrous DCM. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting amide by recrystallization or column chromatography.
-
Biological Activities and Potential Applications
While specific biological data for this compound is limited in publicly available literature, the broader class of alkoxybenzoic acids and related phenolic compounds have demonstrated a range of biological activities.[1] The structural similarity to salicylic acid suggests potential anti-inflammatory properties, while the lipophilic side chain may confer antimicrobial and antibiofilm activity.
Potential Anti-inflammatory Activity
Derivatives of benzoic acid are known to possess anti-inflammatory properties, often through the inhibition of the cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways such as NF-κB.[2][3] The introduction of an alkoxy group at the 2-position may influence the selectivity and potency of these compounds.
Putative Mechanism of Action:
Figure 4: Putative anti-inflammatory signaling pathway.
Potential Antimicrobial and Antifungal Activity
The antimicrobial action of benzoic acid is attributed to its lipophilic nature, allowing it to penetrate microbial cell membranes and disrupt cellular processes by acidifying the cytoplasm.[4] The addition of a pentyloxy group is expected to enhance this lipophilicity, potentially leading to improved antimicrobial efficacy. Furthermore, related alkoxybenzoic acids have shown promise in disrupting bacterial biofilms.[1]
Experimental Protocols for Biological Evaluation
In Vitro Anti-inflammatory Assays
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2 from arachidonic acid.[5]
-
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Assay Genie, Sigma-Aldrich, or Cayman Chemical)
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
Celecoxib (positive control inhibitor)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
-
Procedure: [5]
-
Prepare test compounds by dissolving in a suitable solvent (e.g., DMSO) and then diluting to the desired concentrations in COX Assay Buffer.
-
In a 96-well plate, add the diluted test inhibitor, a vehicle control, and a positive control (Celecoxib).
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the reaction mix to each well, followed by the diluted human recombinant COX-2 enzyme.
-
Incubate the plate according to the kit manufacturer's instructions (typically 5-10 minutes at 25 °C).
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence kinetically for 5-10 minutes.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration. IC₅₀ values can be calculated by plotting the percent inhibition against the log of the compound concentration.
-
This assay quantifies the inhibition of the NF-κB signaling pathway.
-
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to luciferase expression, which can be quantified by measuring luminescence.[6]
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom microplate
-
Luminometer
-
-
Procedure: [7]
-
Transfection: One day before the assay, seed cells in a 96-well plate. Transfect the cells with the NF-κB reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α, for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of NF-κB activation for each compound concentration and determine the IC₅₀ value.
-
In Vitro Antimicrobial and Antifungal Assays
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
-
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[8]
-
Materials:
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Test compounds
-
Standard antimicrobial agents (positive controls)
-
Spectrophotometer or microplate reader
-
-
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform serial twofold dilutions in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.
-
Data Presentation
Quantitative data from biological assays should be summarized in tables for clear comparison.
Table 1: Hypothetical Anti-inflammatory Activity of this compound Derivatives
| Compound | Derivative Type | COX-2 IC₅₀ (µM) | NF-κB IC₅₀ (µM) |
| 1 | Carboxylic Acid | Data not available | Data not available |
| 2 | Methyl Ester | Data not available | Data not available |
| 3 | Ethyl Ester | Data not available | Data not available |
| 4 | Amide | Data not available | Data not available |
| Celecoxib | - | Reference Value | - |
| Aspirin | - | Reference Value | - |
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound | Derivative Type | S. aureus | E. coli | C. albicans |
| 1 | Carboxylic Acid | Data not available | Data not available | Data not available |
| 2 | Methyl Ester | Data not available | Data not available | Data not available |
| 3 | Ethyl Ester | Data not available | Data not available | Data not available |
| 4 | Amide | Data not available | Data not available | Data not available |
| Ciprofloxacin | - | Reference Value | Reference Value | - |
| Fluconazole | - | - | - | Reference Value |
Note: The tables above are templates. Specific experimental data for this compound and its derivatives are needed to populate these tables.
Conclusion and Future Directions
This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. The synthetic routes are straightforward, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. Based on the biological activities of related compounds, this class of molecules warrants investigation for its potential anti-inflammatory, antimicrobial, and antifungal properties.
Future research should focus on the systematic synthesis and biological evaluation of a range of this compound derivatives to establish clear SAR. In-depth mechanistic studies are also required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The detailed protocols provided in this guide offer a solid foundation for initiating such investigations.
References
- 1. app.firstignite.com [app.firstignite.com]
- 2. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. benchchem.com [benchchem.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Spectroscopic Profile of 2-(Pentyloxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-(Pentyloxy)benzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also includes comprehensive, generalized experimental protocols for acquiring such data.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₆O₃[1]
-
Molecular Weight: 208.25 g/mol [1]
-
CAS Number: 2200-82-0[1]
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of benzoic acid, its derivatives, and other aromatic compounds containing ether and carboxylic acid functionalities.[2][3][4][5][6]
Predicted ¹H NMR Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.0 - 12.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~7.8 - 8.1 | Doublet of doublets | 1H | Aromatic (H-6) |
| ~7.4 - 7.6 | Triplet of doublets | 1H | Aromatic (H-4) |
| ~6.9 - 7.1 | Multiplet | 2H | Aromatic (H-3, H-5) |
| ~4.1 - 4.3 | Triplet | 2H | Methylene (-OCH₂-) |
| ~1.8 - 2.0 | Quintet | 2H | Methylene (-OCH₂CH₂ -) |
| ~1.3 - 1.5 | Multiplet | 4H | Methylene (-(CH₂)₂-) |
| ~0.9 | Triplet | 3H | Methyl (-CH₃) |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | Carboxylic acid (-C OOH) |
| ~158 - 162 | Aromatic (C-2, attached to -O-) |
| ~133 - 135 | Aromatic (C-4) |
| ~131 - 133 | Aromatic (C-6) |
| ~120 - 122 | Aromatic (C-5) |
| ~115 - 118 | Aromatic (C-1, attached to -COOH) |
| ~112 - 114 | Aromatic (C-3) |
| ~68 - 70 | Methylene (-OC H₂-) |
| ~28 - 30 | Methylene (-OCH₂C H₂-) |
| ~22 - 24 | Methylene (-CH₂C H₂CH₃) |
| ~14 | Methyl (-C H₃) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| 2960-2850 | Medium | C-H stretch (Aliphatic) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| 1580-1600 | Medium | C=C stretch (Aromatic) |
| 1450-1490 | Medium | C=C stretch (Aromatic) |
| 1250-1300 | Strong | C-O stretch (Carboxylic acid) |
| 1220-1260 | Strong | C-O-C stretch (Aryl ether, asymmetric) |
| 1020-1050 | Medium | C-O-C stretch (Aryl ether, symmetric) |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 208 | Moderate | Molecular ion [M]⁺ |
| 191 | Low | [M - OH]⁺ |
| 163 | Low | [M - C₂H₅O]⁺ |
| 137 | High | [M - C₅H₁₁]⁺ (Loss of pentyl group) |
| 121 | Very High | [M - C₅H₁₀O]⁺ (McLafferty rearrangement) or [C₇H₅O₂]⁺ |
| 93 | Moderate | [C₆H₅O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail generalized protocols for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength Bruker Avance (or equivalent).[2]
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-16 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.[2]
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
-
-
Data Acquisition and Analysis:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction (GC-MS):
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230-250 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular ion and major fragment ions.
-
Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. This compound | C12H16O3 | CID 4778943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. eng.uc.edu [eng.uc.edu]
- 8. youtube.com [youtube.com]
- 9. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Navigating the Solubility Landscape of 2-(Pentyloxy)benzoic Acid: A Technical Guide
For Immediate Release
Shanghai, China – December 29, 2025 – In the intricate world of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. For researchers, scientists, and drug development professionals working with 2-(Pentyloxy)benzoic acid, its solubility in various organic solvents is a critical parameter influencing everything from formulation and bioavailability to purification and synthesis. This technical guide addresses the current landscape of solubility data for this compound and provides a standardized experimental protocol for its determination.
It is important to note that a comprehensive search of publicly available scientific literature and databases reveals a conspicuous absence of specific quantitative solubility data for this compound in organic solvents. While general chemical properties are documented, empirical solubility measurements across a range of solvents and temperatures have not been widely reported. This guide, therefore, aims to empower researchers by providing a robust methodology to generate this crucial data in-house.
Data Presentation: A Framework for Standardization
To facilitate clear and consistent data recording and comparison, the following table structure is recommended for documenting the solubility of this compound.
| Organic Solvent | Temperature (°C) | Mass of this compound (g) | Volume of Solvent (mL) | Solubility ( g/100 g Solvent) | Solubility (mol/L) |
Experimental Protocol: Isothermal Shake-Flask Method
The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent. This method is reliable and can be readily implemented in a standard laboratory setting.
1. Materials and Apparatus:
-
Solute: this compound (purity > 99%)
-
Solvents: A range of analytical grade organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, heptane)
-
Equipment:
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker bath or incubator with orbital shaker
-
Calibrated thermometers
-
Glass vials or flasks with airtight screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven
-
Evaporating dishes
-
2. Procedure:
2.1. Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials at a constant speed for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time for the specific solute-solvent system.
2.2. Sample Analysis (Gravimetric Method):
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature, and immediately filter it through a syringe filter into a pre-weighed evaporating dish. This step is critical to prevent precipitation or crystallization of the solute due to temperature changes.
-
Record the exact volume of the aliquot.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The drying temperature should be well below the melting point of this compound.
-
Once the solvent has completely evaporated, cool the evaporating dish in a desiccator and weigh it on the analytical balance.
-
Repeat the drying and weighing process until a constant mass is achieved.
3. Data Calculation:
-
Mass of dissolved this compound: Subtract the initial mass of the empty evaporating dish from the final constant mass of the dish containing the dried residue.
-
Solubility in g/100 g of solvent:
-
Calculate the mass of the solvent in the aliquot using its density at the experimental temperature.
-
Use the following formula:
-
-
Solubility in mol/L:
-
Calculate the moles of the dissolved solute using its molecular weight (208.25 g/mol ).
-
Use the following formula:
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
By adhering to this standardized protocol, researchers can generate high-quality, reproducible solubility data for this compound. This will not only fill the existing data gap but also facilitate more informed decisions in the critical stages of drug discovery and development.
Technical Guide: Physicochemical Properties of 2-(Pentyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the known and predicted physicochemical properties of 2-(Pentyloxy)benzoic acid. Due to a scarcity of published experimental data for this specific isomer, this document leverages available information from computational models and data from the closely related isomer, 4-(Pentyloxy)benzoic acid, to provide a comprehensive profile. Standard experimental protocols for determining key physical characteristics are also detailed to aid researchers in further characterization.
Chemical Identity
This compound is an aromatic carboxylic acid. The presence of the ortho-pentyloxy group influences its chemical properties, including its acidity and lipophilicity.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-n-Pentoxybenzoic acid, 2-Pentoxybenzoic Acid |
| CAS Number | 2200-82-0 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol [1] |
| Canonical SMILES | CCCCCOC1=CC=CC=C1C(=O)O |
Physicochemical Properties
| Property | This compound (Predicted/Computed) | 4-(Pentyloxy)benzoic acid (Experimental) |
| Physical State | Solid | Solid[2] |
| Appearance | White to off-white crystalline powder | White to almost white powder to crystal[2][3] |
| Melting Point | Not available | 126-128 °C[3][4][5] |
| Boiling Point | Not available | 333.3 °C at 760 mmHg[4] |
| Solubility | Insoluble in water; Soluble in organic solvents | Soluble in alcohol, ether; limited solubility in water[2][4] |
Chemical Structure
The molecular structure of this compound consists of a benzoic acid core with a pentyloxy group attached to the ortho position of the benzene ring.
Caption: Chemical structure of this compound.
Experimental Protocols
For researchers aiming to determine the physical properties of this compound, the following standard experimental protocols are recommended.
Determination of Physical State and Appearance
Objective: To visually inspect and record the physical state and appearance of the compound at ambient temperature.
Methodology:
-
Place a small sample (approximately 10-20 mg) of this compound on a clean, dry watch glass or microscope slide.
-
Observe the sample against a white and a black background under good lighting.
-
Record the physical state (e.g., crystalline solid, amorphous powder, etc.).
-
Describe the color and any other notable visual characteristics (e.g., translucent, opaque).
Melting Point Determination
Objective: To determine the temperature at which the solid compound transitions to a liquid.
Methodology (Capillary Method):
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Caption: Workflow for melting point determination.
Solubility Assessment
Objective: To determine the solubility of the compound in various solvents.
Methodology:
-
Add a small, pre-weighed amount of this compound (e.g., 10 mg) to a test tube.
-
Add a specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, acetone) to the test tube.
-
Agitate the mixture vigorously for a set period (e.g., 1 minute).
-
Visually observe if the solid has dissolved completely.
-
If the solid dissolves, the compound is soluble. If not, it is considered insoluble or sparingly soluble. For quantitative analysis, the undissolved solid can be filtered, dried, and weighed.
Conclusion
While experimental data for this compound is limited, this guide provides a foundational understanding of its likely physicochemical properties based on computational data and comparison with its 4-isomer. The provided experimental protocols offer a clear path for researchers to empirically determine these key characteristics, contributing to a more complete profile of this compound for its potential applications in drug development and chemical research.
References
An In-depth Technical Guide on the Inhibitory Effects of 2-Alkoxybenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of 2-alkoxybenzoic acids, a class of compounds with significant potential in drug development due to their anti-inflammatory properties. This document details their mechanism of action, presents quantitative inhibitory data, outlines experimental protocols for their evaluation, and visualizes key pathways and workflows.
Introduction
2-Alkoxybenzoic acids are derivatives of salicylic acid and belong to the broader class of non-steroidal anti-inflammatory drugs (NSAIDs). Their therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. By blocking the activity of COX enzymes, 2-alkoxybenzoic acids reduce the production of prostaglandins, lipid compounds that mediate inflammation, pain, and fever. The structural modifications of the alkoxy group at the 2-position of the benzoic acid scaffold allow for the fine-tuning of their inhibitory potency and selectivity towards the two main isoforms of COX: COX-1 and COX-2.
Mechanism of Action: Inhibition of the Prostaglandin Biosynthesis Pathway
The primary mechanism of action of 2-alkoxybenzoic acids is the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[1][2]
Arachidonic acid, a polyunsaturated fatty acid, is released from the cell membrane by the action of phospholipase A2. The free arachidonic acid is then metabolized by one of two COX isoforms:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow.[3]
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3]
Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to an unstable intermediate, Prostaglandin H2 (PGH2). PGH2 is then further metabolized by various tissue-specific isomerases and synthases to produce a variety of prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).[4][5] These molecules are responsible for the clinical signs of inflammation, including vasodilation, increased vascular permeability, pain, and fever.
By binding to the active site of the COX enzymes, 2-alkoxybenzoic acids act as competitive inhibitors, preventing the binding of arachidonic acid and thereby blocking the production of prostaglandins.[6] The anti-inflammatory effects of these compounds are primarily due to the inhibition of COX-2, while the common side effects of NSAIDs, such as gastrointestinal irritation, are associated with the inhibition of the constitutively expressed COX-1.[6] Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.
Figure 1: Inhibition of the Prostaglandin Biosynthesis Pathway by 2-Alkoxybenzoic Acids.
Quantitative Inhibitory Data
The inhibitory potency of 2-alkoxybenzoic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.
The following tables summarize the in vitro inhibitory activities of various 2-alkoxybenzoic acid derivatives and related compounds against COX-1 and COX-2.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Benzoic Acid Derivatives
| Compound | R-group at C2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Aspirin | -OCOCH3 | 1.6 | 25.5 | 0.06 | [7] |
| Mefenamic Acid | -NH-phenyl | 11.2 | 2.6 | 4.3 | [7] |
| 2-Phenoxybenzoic acid | -O-phenyl | >100 | 15.2 | <0.15 | [8][9] |
| 2-(4-Chlorophenoxy)benzoic acid | -O-(4-Cl-phenyl) | >100 | 8.5 | <0.085 | [8][9] |
| 2-(4-Methylphenoxy)benzoic acid | -O-(4-Me-phenyl) | >100 | 12.1 | <0.121 | [8][9] |
| 2-(4-Methoxyphenoxy)benzoic acid | -O-(4-MeO-phenyl) | >100 | 18.7 | <0.187 | [8][9] |
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Indomethacin and its Derivatives
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Indomethacin | - | 0.09 | 1.8 | 0.05 | |
| Indomethacin Methyl Ester | Indomethacin with -COOCH3 | 0.15 | 0.005 | 30 | |
| Indomethacin Amide | Indomethacin with -CONH2 | >100 | 0.009 | >11111 |
Note: The data presented in these tables are compiled from various sources and should be used for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
This section provides a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against COX-1 and COX-2.
In Vitro COX Inhibition Assay (Enzyme Immunoassay - EIA)
This protocol is based on the measurement of prostaglandins (typically PGE2) produced by the COX enzymes.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
Arachidonic Acid (substrate)
-
Test compounds (2-alkoxybenzoic acids) dissolved in a suitable solvent (e.g., DMSO)
-
Stannous Chloride (SnCl2)
-
Prostaglandin Screening EIA Kit (commercially available)
-
96-well plates
-
Incubator
-
Plate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions or standard laboratory protocols. Dilute the COX enzymes, heme, and arachidonic acid to their working concentrations in the reaction buffer. Prepare serial dilutions of the test compounds.
-
Enzyme Reaction: a. To each well of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme solution. b. Add the test compound solution at various concentrations to the respective wells. For control wells, add the vehicle (e.g., DMSO) instead of the test compound. c. Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells. e. Incubate the plate at 37°C for a specific duration (e.g., 2-10 minutes). f. Stop the reaction by adding a stopping solution, such as hydrochloric acid.
-
Prostaglandin Quantification (EIA): a. The amount of prostaglandin (e.g., PGE2) produced in each well is then quantified using a competitive Enzyme Immunoassay (EIA) kit. b. Briefly, the samples are incubated in a plate pre-coated with a capture antibody. c. A fixed amount of prostaglandin conjugated to an enzyme (e.g., acetylcholinesterase) is then added. This competes with the prostaglandin in the sample for binding to the capture antibody. d. After washing, a substrate for the enzyme is added, and the resulting colorimetric or fluorometric signal is measured using a plate reader. The intensity of the signal is inversely proportional to the amount of prostaglandin in the sample.
-
Data Analysis: a. Construct a standard curve using known concentrations of the prostaglandin. b. Determine the concentration of prostaglandin produced in each sample well from the standard curve. c. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells. d. Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Figure 2: Experimental Workflow for the In Vitro COX Inhibition Assay.
Structure-Activity Relationships (SAR)
The inhibitory activity and selectivity of 2-alkoxybenzoic acids are influenced by the nature of the alkoxy group at the C2 position. While a comprehensive SAR study for a wide range of 2-alkoxybenzoic acids is still an area of active research, some general trends can be observed from the available data:
-
Esterification of the Carboxylic Acid: Conversion of the carboxylic acid group of some NSAIDs, like indomethacin, to an ester or amide can significantly increase COX-2 selectivity. For instance, indomethacin methyl ester and indomethacin amide show dramatically increased selectivity for COX-2 compared to the parent compound. This suggests that modifications at the C1 position can have a profound impact on selectivity.
-
Substitution on the Phenoxy Ring: For 2-phenoxybenzoic acid derivatives, substitutions on the phenoxy ring can modulate inhibitory potency. For example, the introduction of a chloro or methyl group at the para-position of the phenoxy ring appears to slightly enhance the inhibitory activity against COX-2 compared to the unsubstituted 2-phenoxybenzoic acid.[8][9]
-
Bulky Substituents: The active site of COX-2 is larger than that of COX-1. Therefore, the introduction of bulkier alkoxy groups at the C2 position may favor binding to COX-2, potentially leading to increased selectivity. This is a key principle in the design of selective COX-2 inhibitors.[3]
Figure 3: Logical Relationship of Structure-Activity for 2-Alkoxybenzoic Acids.
Conclusion and Future Directions
2-Alkoxybenzoic acids represent a promising class of compounds for the development of novel anti-inflammatory agents. Their ability to inhibit COX enzymes, particularly the inducible COX-2 isoform, makes them attractive candidates for treating a variety of inflammatory conditions. The data presented in this guide highlight the importance of structural modifications in determining the inhibitory potency and selectivity of these compounds.
Future research in this area should focus on:
-
Systematic SAR studies: A more thorough investigation of the effects of varying the length, branching, and substitution of the 2-alkoxy group is needed to establish clear structure-activity relationships.
-
In vivo studies: Promising compounds identified in vitro should be evaluated in animal models of inflammation to assess their efficacy and pharmacokinetic properties.
-
Toxicology studies: Comprehensive toxicological profiling is essential to ensure the safety of any potential drug candidates.
By continuing to explore the chemistry and biology of 2-alkoxybenzoic acids, researchers can pave the way for the development of new and improved anti-inflammatory therapies with enhanced efficacy and reduced side effects.
References
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prostaglandin - Wikipedia [en.wikipedia.org]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
2-(Pentyloxy)benzoic Acid: A Precursor for Novel Liquid Crystalline Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid crystals represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal. This duality makes them invaluable in a wide array of applications, from display technologies to advanced sensor development and drug delivery systems. The molecular architecture of the constituent compounds is a key determinant of the physical properties and mesomorphic behavior of a liquid crystalline material. Among the vast library of organic molecules explored for liquid crystal synthesis, alkoxybenzoic acids and their derivatives have emerged as a prominent class of mesogens.
This technical guide focuses on 2-(pentyloxy)benzoic acid as a versatile precursor for the synthesis of novel liquid crystalline materials. While the closely related 4-alkoxybenzoic acids have been extensively studied, the ortho-substituted analogues, such as this compound, offer intriguing possibilities for the design of new materials with potentially unique phase behaviors and physical properties. The position of the alkoxy substituent can significantly influence molecular packing, intermolecular interactions, and, consequently, the type and stability of the liquid crystalline phases.
This document provides a comprehensive overview of the synthesis, characterization, and potential applications of liquid crystals derived from this compound. It includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of synthetic and experimental workflows to aid researchers in this exciting field.
Core Compound: this compound
This compound is the foundational building block for the liquid crystalline materials discussed in this guide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol [1] |
| CAS Number | 2200-82-0[1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | Not readily available in the literature |
| Boiling Point | Not readily available in the literature |
| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane |
Synthetic Pathways
The synthesis of liquid crystalline materials based on this compound typically involves a two-step process:
-
Synthesis of this compound: The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a hydroxyl-substituted benzoic acid with an alkyl halide in the presence of a base.
-
Synthesis of Liquid Crystalline Derivatives: The carboxylic acid group of this compound serves as a versatile functional handle for the synthesis of various liquid crystalline derivatives, most commonly through esterification with a mesogenic phenol.
The following diagram illustrates the general synthetic pathway.
Experimental Protocols
Synthesis of this compound (Williamson Ether Synthesis)
Materials:
-
2-Hydroxybenzoic acid (Salicylic acid)
-
1-Bromopentane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopentane (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis of a Liquid Crystalline Ester Derivative
Materials:
-
This compound
-
A suitable mesogenic phenol (e.g., 4-cyanophenol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the mesogenic phenol (1.0 eq), and a catalytic amount of DMAP in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure liquid crystalline ester.
Characterization of Liquid Crystalline Properties
The mesomorphic properties of the synthesized compounds are typically investigated using a combination of techniques, primarily Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures and the associated enthalpy changes (ΔH). A typical DSC thermogram will show peaks corresponding to melting (solid to liquid crystal or isotropic liquid), clearing (liquid crystal to isotropic liquid), and crystallization (isotropic liquid or liquid crystal to solid) transitions.
Illustrative DSC Data for a Hypothetical this compound Derivative:
| Transition | Onset Temp. (°C) | Peak Temp. (°C) | ΔH (kJ/mol) |
| Heating Cycle | |||
| Crystal → Nematic | 85.2 | 87.5 | 25.4 |
| Nematic → Isotropic | 110.8 | 111.5 | 1.2 |
| Cooling Cycle | |||
| Isotropic → Nematic | 110.1 | 109.5 | -1.1 |
| Nematic → Crystal | 65.7 | 63.1 | -22.8 |
Polarized Optical Microscopy (POM)
POM is a crucial technique for identifying the type of liquid crystalline phase (mesophase) by observing the characteristic textures that form as the sample is heated and cooled. Different mesophases, such as nematic, smectic, and cholesteric, exhibit unique optical textures when viewed between crossed polarizers.
Expected Textures for Common Mesophases:
-
Nematic (N): Schlieren or marbled textures.
-
Smectic A (SmA): Fan-shaped or homeotropic textures.
-
Smectic C (SmC): Broken fan-shaped or schlieren textures.
The following diagram outlines the typical experimental workflow for the characterization of a synthesized liquid crystal candidate.
References
Methodological & Application
Synthesis of 2-Alkoxybenzoic Acids: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Alkoxybenzoic acids are a class of organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Their general structure consists of a benzoic acid scaffold with an alkoxy group (-OR) at the ortho-position. This arrangement imparts unique chemical properties that are leveraged in various applications. The most common and efficient method for the synthesis of these compounds is the Williamson ether synthesis, which involves the alkylation of the hydroxyl group of salicylic acid (2-hydroxybenzoic acid) or its esters.
This document provides a detailed experimental protocol for the synthesis of 2-alkoxybenzoic acids via the Williamson ether synthesis, a summary of quantitative data for various derivatives, and a general procedure for purification.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of various 2-alkoxybenzoic acids from salicylic acid.
| Alkoxy Group | Alkyl Halide | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Methoxy | Methyl iodide or Dimethyl sulfate | 2-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 85-95 | 98-101 |
| Ethoxy | Ethyl iodide or Diethyl sulfate | 2-Ethoxybenzoic acid | C₉H₁₀O₃ | 166.17 | 80-90 | 19-21[1] |
| Propoxy | 1-Bromopropane | 2-Propoxybenzoic acid | C₁₀H₁₂O₃ | 180.20 | 75-85 | 40 |
| Butoxy | 1-Bromobutane | 2-Butoxybenzoic acid | C₁₁H₁₄O₃ | 194.23 | 70-80 | 35-37 |
Characterization Data:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 2-Methoxybenzoic acid | 3.9 (s, 3H, -OCH₃), 6.9-7.1 (m, 2H, Ar-H), 7.4-7.6 (m, 1H, Ar-H), 8.1-8.2 (dd, 1H, Ar-H), 10.5-11.5 (br s, 1H, -COOH) | 56.1 (-OCH₃), 112.2, 120.9, 121.9, 132.8, 134.5, 159.9 (Ar-C), 166.8 (-COOH) | 2500-3300 (O-H stretch, broad), 1680-1700 (C=O stretch), 1250 (C-O stretch)[2] |
| 2-Ethoxybenzoic acid | 1.5 (t, 3H, -CH₃), 4.2 (q, 2H, -OCH₂-), 6.9-7.1 (m, 2H, Ar-H), 7.4-7.6 (m, 1H, Ar-H), 8.1-8.2 (dd, 1H, Ar-H), 10.5-11.5 (br s, 1H, -COOH) | 14.7 (-CH₃), 64.9 (-OCH₂-), 113.5, 121.2, 122.0, 132.5, 134.3, 159.0 (Ar-C), 166.9 (-COOH) | 2500-3300 (O-H stretch, broad), 1680-1700 (C=O stretch), 1245 (C-O stretch) |
| 2-Propoxybenzoic acid | 1.0 (t, 3H, -CH₃), 1.8-2.0 (m, 2H, -CH₂-), 4.0 (t, 2H, -OCH₂-), 6.9-7.1 (m, 2H, Ar-H), 7.4-7.6 (m, 1H, Ar-H), 8.1-8.2 (dd, 1H, Ar-H), 10.5-11.5 (br s, 1H, -COOH) | 10.5 (-CH₃), 22.6 (-CH₂-), 70.8 (-OCH₂-), 113.6, 121.1, 122.1, 132.4, 134.2, 159.1 (Ar-C), 167.0 (-COOH) | 2500-3300 (O-H stretch, broad), 1680-1700 (C=O stretch), 1240 (C-O stretch) |
| 2-Butoxybenzoic acid | 0.9 (t, 3H, -CH₃), 1.4-1.6 (m, 2H, -CH₂-), 1.7-1.9 (m, 2H, -CH₂-), 4.1 (t, 2H, -OCH₂-), 6.9-7.1 (m, 2H, Ar-H), 7.4-7.6 (m, 1H, Ar-H), 8.1-8.2 (dd, 1H, Ar-H), 10.5-11.5 (br s, 1H, -COOH) | 13.8 (-CH₃), 19.2 (-CH₂-), 31.2 (-CH₂-), 68.9 (-OCH₂-), 113.7, 121.0, 122.2, 132.3, 134.1, 159.2 (Ar-C), 167.1 (-COOH) | 2500-3300 (O-H stretch, broad), 1680-1700 (C=O stretch), 1235 (C-O stretch) |
Experimental Protocols
General Protocol for the Williamson Ether Synthesis of 2-Alkoxybenzoic Acids
This protocol describes a general method for the synthesis of 2-alkoxybenzoic acids starting from salicylic acid.
Materials:
-
Salicylic acid
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, 1-bromopropane, 1-bromobutane)
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylic acid (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetone.
-
Addition of Alkyl Halide: While stirring the suspension, add the corresponding alkyl halide (1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-alkoxybenzoic acid ester.
-
Hydrolysis: To the crude ester, add a 10% aqueous solution of sodium hydroxide and heat the mixture at reflux for 2-4 hours to hydrolyze the ester.
-
Acidification: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate of the 2-alkoxybenzoic acid will form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel, and wash the solid with cold deionized water.
General Protocol for Purification by Recrystallization
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent mixture for recrystallization. A common choice for 2-alkoxybenzoic acids is a mixture of ethanol and water or hexane and ethyl acetate. The desired compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Dissolution: Place the crude 2-alkoxybenzoic acid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 2-alkoxybenzoic acids.
Caption: General reaction scheme for 2-alkoxybenzoic acid synthesis.
References
Application Note: Purification of 2-(Pentyloxy)benzoic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-(pentyloxy)benzoic acid via recrystallization. Recrystallization is a critical technique for the purification of solid organic compounds, essential for ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates in drug development. This document outlines the selection of an appropriate solvent system, the step-by-step recrystallization procedure, and methods for assessing the purity of the final product.
Introduction
This compound is an aromatic carboxylic acid derivative. Like many organic compounds synthesized in the laboratory, the crude product is often contaminated with impurities such as unreacted starting materials, byproducts, and residual solvents. For applications in research and drug development, a high degree of purity is essential. Recrystallization is a robust and widely used technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[1][2] The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.
This protocol details the purification of this compound using a mixed solvent system of ethanol and water, a common and effective choice for moderately polar organic compounds.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a related isomer are presented in Table 1. The melting point is a crucial indicator of purity; a sharp melting point range close to the literature value suggests a high-purity sample.
Table 1: Physicochemical Data of Pentyloxybenzoic Acid Isomers
| Property | This compound | 4-(Pentyloxy)benzoic acid |
| Molecular Formula | C₁₂H₁₆O₃[5] | C₁₂H₁₆O₃[6][7] |
| Molecular Weight | 208.25 g/mol [5] | 208.25 g/mol [6][7] |
| Appearance | White to off-white solid | White to almost white powder or crystal[8] |
| Melting Point | Expected to be a defined, sharp range for pure solid | 126-128 °C[6][8][9] |
| Solubility | Soluble in alcohols and ethers, sparingly soluble in water | Soluble in alcohol, ether, and water[9] |
Experimental Protocol
This section provides a detailed methodology for the recrystallization of this compound.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Melting point apparatus
-
Drying oven
Recrystallization Workflow
The overall workflow for the purification of this compound by recrystallization is depicted in the following diagram.
Caption: Experimental workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place approximately 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding an excessive amount of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
To the hot ethanolic solution, add hot deionized water dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter paper with the vacuum on for several minutes.
-
Transfer the purified crystals to a watch glass and dry them in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
-
-
Analysis:
-
Weigh the dried, purified this compound to determine the percent recovery.
-
Measure the melting point of the recrystallized product. A pure compound should have a sharp melting point range (typically 1-2 °C).
-
Data Presentation
The following table summarizes hypothetical data from a typical recrystallization of this compound.
Table 2: Recrystallization Data for this compound
| Parameter | Crude Product | Recrystallized Product |
| Mass | 1.00 g | 0.85 g |
| Appearance | Off-white powder | White, crystalline solid |
| Melting Point Range | 95-102 °C (broad) | 105-106 °C (sharp) |
| Percent Recovery | - | 85% |
Troubleshooting
The following diagram outlines common issues encountered during recrystallization and their solutions.
Caption: Troubleshooting guide for the recrystallization process.
Conclusion
Recrystallization is an effective method for the purification of this compound. The use of an ethanol/water mixed solvent system allows for the efficient removal of impurities, resulting in a product with a sharp melting point and high purity. This protocol provides a reliable foundation for researchers and scientists working with this and similar compounds, ensuring the quality and integrity of materials used in further research and development.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. reddit.com [reddit.com]
- 5. This compound | C12H16O3 | CID 4778943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Benzoic acid, 4-(pentyloxy)- | C12H16O3 | CID 85153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Pentyloxybenzoic acid | 15872-41-0 [amp.chemicalbook.com]
- 9. 4-(pentyloxy)benzoic acid, CAS No. 15872-41-0 - iChemical [ichemical.com]
Application Note: NMR Characterization of 2-(Pentyloxy)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Pentyloxy)benzoic acid is a derivative of benzoic acid, a fundamental scaffold in medicinal chemistry and materials science. The introduction of a pentyloxy group at the ortho position significantly influences the molecule's physicochemical properties, including its lipophilicity and conformational flexibility. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This application note provides a detailed protocol for the NMR characterization of this compound, including predicted ¹H and ¹³C NMR data, and standardized experimental procedures.
Chemical Structure
Figure 1: Chemical structure of this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from structurally related compounds. The typical solvent for analysis is deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 12.0 | Singlet (broad) | 1H | COOH |
| ~7.9 - 8.1 | Doublet of Doublets | 1H | Ar-H |
| ~7.4 - 7.6 | Triplet of Doublets | 1H | Ar-H |
| ~6.9 - 7.1 | Triplet | 1H | Ar-H |
| ~6.8 - 7.0 | Doublet | 1H | Ar-H |
| ~4.1 | Triplet | 2H | O-CH₂ |
| ~1.8 | Quintet | 2H | O-CH₂-CH₂ |
| ~1.4 | Sextet | 2H | CH₂-CH₂-CH₃ |
| ~0.9 | Triplet | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=O |
| ~158 - 162 | C-O (Aromatic) |
| ~133 - 135 | Ar-CH |
| ~131 - 133 | Ar-CH |
| ~120 - 122 | Ar-C (Quaternary) |
| ~112 - 114 | Ar-CH |
| ~68 - 70 | O-CH₂ |
| ~28 - 30 | O-CH₂-CH₂ |
| ~27 - 29 | CH₂-CH₂-CH₃ |
| ~22 - 24 | CH₂-CH₃ |
| ~13 - 15 | CH₃ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Williamson ether synthesis.
Materials:
-
2-Hydroxybenzoic acid (Salicylic acid)
-
1-Bromopentane
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2-hydroxybenzoic acid in acetone, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopentane dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Acidify the aqueous layer with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
NMR Sample Preparation and Data Acquisition
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v TMS
-
NMR tube (5 mm)
-
Pipettes
Protocol:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.
-
Cap the tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A 400 MHz or higher field spectrometer is recommended for better resolution.[1]
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows described in the experimental protocols.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for NMR sample preparation and data acquisition.
Conclusion
This application note provides a comprehensive guide for the NMR characterization of this compound. The tabulated predicted spectral data serves as a valuable reference for researchers in identifying and confirming the structure of this compound. The detailed experimental protocols for synthesis and NMR analysis ensure reproducibility and accuracy in the laboratory setting. The provided workflows offer a clear visual representation of the experimental procedures, aiding in their efficient execution.
References
Application Notes and Protocols for Mass Spectrometry Analysis of 2-(Pentyloxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pentyloxy)benzoic acid (Chemical Formula: C₁₂H₁₆O₃, Molecular Weight: 208.25 g/mol , Monoisotopic Mass: 208.109944368 Da) is an aromatic carboxylic acid derivative.[1] The accurate and sensitive quantification of this compound in various matrices, particularly biological samples, is essential for its use in pharmaceutical research and development, including pharmacokinetic and metabolic studies. This document provides a detailed guide to the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its selectivity and sensitivity.
While specific experimental data for this compound is not widely published, this application note outlines robust protocols and expected quantitative results based on the analysis of structurally similar alkoxybenzoic acids and other benzoic acid derivatives.
Data Presentation
The following table summarizes the predicted mass spectrometry parameters and quantitative performance for the analysis of this compound. These values are derived from typical performance characteristics of similar compounds analyzed by LC-MS/MS.
| Parameter | Expected Value | Notes |
| Parent Ion (Precursor Ion) | m/z 209.1 [M+H]⁺ | Predicted for positive ion mode electrospray ionization (ESI). |
| Fragment Ions (Product Ions) | m/z 137.1, 121.1, 93.1 | Predicted fragmentation includes loss of the pentyloxy group and subsequent decarboxylation. |
| Linearity Range | 0.5 - 500 ng/mL | Typical for quantitative bioanalytical methods. |
| Limit of Quantification (LOQ) | 0.5 ng/mL | Achievable with modern triple quadrupole mass spectrometers. |
| Accuracy (% Recovery) | 90 - 110% | Within typical acceptance criteria for bioanalytical methods. |
| Precision (%RSD) | < 15% | Represents the expected reproducibility of the assay. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction from Plasma
This protocol is designed for the extraction of this compound from a biological matrix such as human or rat plasma.
Materials:
-
Human or rat plasma samples
-
This compound standard solution
-
Internal standard (e.g., a deuterated analog or a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike the sample with an appropriate amount of internal standard.
-
Add 20 µL of 2% formic acid to the plasma to acidify the sample.
-
Add 500 µL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 30 2.5 95 3.5 95 3.6 30 | 5.0 | 30 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 5500 V.
-
Curtain Gas: 35 psi.
-
Collision Gas: 9 psi.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
Turbo Temperature: 500°C.
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 209.1 -> Q3: 137.1 (Quantifier), 121.1 (Qualifier)
-
Internal Standard: To be determined based on the selected standard.
-
Visualizations
Caption: Workflow for the LC-MS/MS analysis of this compound.
References
Application Note: FT-IR Spectroscopic Analysis of 2-(Pentyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(Pentyloxy)benzoic acid. While a direct experimental spectrum is not publicly available, this note deduces the expected spectral characteristics based on the constituent functional groups: a carboxylic acid and a phenyl alkyl ether. This information is crucial for the identification, purity assessment, and structural elucidation of this compound in research and drug development settings. A generalized experimental protocol for obtaining the FT-IR spectrum of a solid organic acid is also provided.
Introduction
This compound is an organic molecule containing a benzoic acid moiety substituted with a pentyloxy group. The structural features of this compound, namely the carboxylic acid and ether functional groups, give rise to a characteristic infrared absorption spectrum. FT-IR spectroscopy is a rapid, non-destructive analytical technique that measures the absorption of infrared radiation by a sample, providing a unique "fingerprint" of its molecular structure. By identifying the vibrational frequencies of specific bonds, researchers can confirm the presence of key functional groups and verify the identity of the molecule.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to be a superposition of the characteristic absorption bands of a carboxylic acid and a phenyl alkyl ether. The key vibrational modes and their predicted absorption ranges are summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| ~3300 - 2500 | Carboxylic Acid | O-H stretch | Very broad and strong |
| ~3080 - 3030 | Aromatic Ring | C-H stretch | Sharp, medium to weak |
| ~2960 - 2850 | Alkyl Chain | C-H stretch | Sharp, medium to strong |
| ~1760 - 1680 | Carboxylic Acid | C=O stretch | Strong and sharp |
| ~1625 - 1465 | Aromatic Ring | C=C in-plane stretch | Medium to strong |
| ~1440 - 1395 | Carboxylic Acid | O-H bend | Medium |
| ~1320 - 1210 | Carboxylic Acid | C-O stretch | Strong |
| ~1250 and ~1050 | Phenyl Alkyl Ether | Asymmetric & Symmetric C-O-C stretch | Two strong bands |
| ~950 - 910 | Carboxylic Acid | O-H out-of-plane bend | Broad, medium |
Interpretation of Key Peaks:
-
O-H Stretch (Carboxylic Acid): A very broad and intense absorption band is anticipated in the 3300-2500 cm⁻¹ region due to the hydrogen-bonded O-H group of the carboxylic acid.[1][2][3][4] This broadness is a hallmark of carboxylic acid dimers.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is expected between 1760 and 1690 cm⁻¹.[1][2] Its exact position can be influenced by dimerization and conjugation with the aromatic ring.
-
C-O Stretches (Ether and Carboxylic Acid): Phenyl alkyl ethers typically exhibit two strong C-O stretching bands.[5][6][7] One is expected around 1250 cm⁻¹ (asymmetric stretch) and another around 1050 cm⁻¹ (symmetric stretch). The C-O stretch of the carboxylic acid will also appear in the 1320-1210 cm⁻¹ range.[1] These peaks may overlap.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear as weaker, sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pentyloxy group will be observed as stronger, sharp peaks just below 3000 cm⁻¹.
Experimental Protocol: FT-IR Analysis of a Solid Sample (KBr Pellet Method)
This protocol describes the standard procedure for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of dry FT-IR grade KBr.
-
Combine the sample and KBr in an agate mortar.
-
Gently grind the mixture with the pestle to a fine, uniform powder. The goal is to thoroughly mix the sample with the KBr and reduce particle size to minimize light scattering.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet-forming die.
-
Ensure the powder is evenly distributed.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Process the acquired spectrum using the spectrometer's software (e.g., baseline correction, smoothing).
-
Identify the wavenumbers of the major absorption bands.
-
Compare the observed peaks with the expected absorption frequencies for the functional groups of this compound.
-
Logical Workflow for FT-IR Analysis
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
Application Notes and Protocols: Developing Liquid Crystal Materials with 2-(Pentyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pentyloxy)benzoic acid is a versatile building block in the synthesis of thermotropic liquid crystals. Its molecular structure, featuring a flexible pentyloxy chain and a rigid benzoic acid core, allows for the formation of various mesophases, primarily through hydrogen bonding interactions. These materials are of significant interest for applications in displays, sensors, and advanced drug delivery systems due to their responsive nature to external stimuli such as temperature and electric fields. This document provides detailed application notes and protocols for the synthesis and characterization of liquid crystal materials derived from this compound.
Synthesis of Liquid Crystal Complexes
A common and effective method for developing liquid crystalline materials from this compound is through the formation of supramolecular hydrogen-bonded complexes. This approach involves reacting this compound with other complementary molecules, often other benzoic acid derivatives, to form dimeric or polymeric structures that exhibit liquid crystalline behavior.
Experimental Protocol: Synthesis of a Hydrogen-Bonded Liquid Crystal Complex
This protocol describes the synthesis of a representative hydrogen-bonded liquid crystal complex by reacting this compound with a p-n-alkylbenzoic acid.
Materials:
-
This compound
-
p-n-Alkylbenzoic acid (e.g., p-Heptyloxybenzoic acid)
-
Spectroscopy grade solvent (e.g., chloroform or dichloromethane)
Procedure:
-
Molar Equivalence: Accurately weigh equimolar amounts of this compound and the chosen p-n-alkylbenzoic acid.
-
Dissolution: Dissolve both components in a minimal amount of a suitable volatile solvent (e.g., chloroform) in a clean glass vial.
-
Mixing: Gently swirl the vial to ensure thorough mixing of the components.
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature in a dust-free environment or under a gentle stream of inert gas (e.g., nitrogen).
-
Drying: Once the solvent has completely evaporated, a solid complex will be formed. Dry the resulting complex under vacuum for several hours to remove any residual solvent.
-
Characterization: The synthesized complex is now ready for characterization of its liquid crystalline properties.
Characterization of Liquid Crystalline Properties
The synthesized materials should be thoroughly characterized to determine their mesomorphic behavior and transition temperatures. The primary techniques employed for this purpose are Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Experimental Protocol: Characterization by POM and DSC
Polarizing Optical Microscopy (POM):
-
Sample Preparation: Place a small amount of the synthesized complex on a clean glass microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarizing microscope.
-
Heating and Observation: Slowly heat the sample while observing the changes in texture through the crossed polarizers. The appearance of birefringent textures (e.g., schlieren, focal conic) upon melting of the solid indicates a transition to a liquid crystalline phase.
-
Cooling Cycle: After reaching the isotropic liquid state (a completely dark field of view), slowly cool the sample and observe the formation of liquid crystal textures to check for enantiotropic or monotropic behavior.
-
Phase Identification: Identify the different mesophases based on their characteristic optical textures.
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the synthesized complex into an aluminum DSC pan and seal it.
-
Thermal Program: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: Record the heat flow as a function of temperature. Phase transitions will appear as endothermic peaks on the heating scan and exothermic peaks on the cooling scan.
-
Data Analysis: Determine the peak temperatures of the transitions to identify the transition temperatures (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic). The area under the peak corresponds to the enthalpy of the transition (ΔH).
Data Presentation
The following tables summarize the typical mesomorphic properties of hydrogen-bonded liquid crystal complexes involving pentyloxybenzoic acid and other alkylbenzoic acids.
| Complex Composition (Example) | Transition | Temperature (°C) | Enthalpy (ΔH) (J/g) | Mesophase |
| Pentyloxybenzoic acid + Ethoxybenzoic acid | Cr → N | 105.2 | 85.3 | Nematic |
| N → I | 120.5 | 0.4 | ||
| Pentyloxybenzoic acid + Propoxybenzoic acid | Cr → N | 102.1 | 79.8 | Nematic |
| N → I | 125.4 | 0.5 | ||
| Pentyloxybenzoic acid + Butoxybenzoic acid | Cr → N | 98.7 | 82.1 | Nematic |
| N → I | 130.2 | 0.6 | ||
| Pentyloxybenzoic acid + Pentyloxybenzoic acid | Cr → SmF | 95.3 | 75.6 | Smectic F, Nematic |
| SmF → N | 115.8 | 3.1 | ||
| N → I | 135.1 | 0.7 | ||
| Pentyloxybenzoic acid + Hexyloxybenzoic acid | Cr → SmF | 92.6 | 78.9 | Smectic F, Nematic |
| SmF → N | 118.2 | 3.5 | ||
| N → I | 138.4 | 0.8 | ||
| Pentyloxybenzoic acid + Heptyloxybenzoic acid | Cr → SmF | 90.1 | 81.2 | Smectic F, Nematic |
| SmF → N | 120.5 | 3.9 | ||
| N → I | 140.6 | 0.9 | ||
| Pentyloxybenzoic acid + Octyloxybenzoic acid | Cr → SmF | 88.5 | 84.5 | Smectic F, Nematic |
| SmF → N | 122.1 | 4.2 | ||
| N → I | 142.3 | 1.0 |
Note: The data presented here are representative and may vary depending on the specific experimental conditions and the purity of the materials.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of liquid crystal materials based on this compound.
Caption: General workflow for synthesis and characterization.
Application in Drug Development
Lyotropic liquid crystals, which form in the presence of a solvent, have garnered significant attention as potential drug delivery systems.[1][2] The organized, yet fluid, structures of liquid crystals can encapsulate both hydrophilic and hydrophobic drug molecules, offering possibilities for controlled and sustained release.[1][3] The phase behavior of these materials can be sensitive to factors such as temperature, pH, and concentration, which can be exploited for targeted drug delivery.[4] While specific signaling pathways for liquid crystals based on this compound are not yet elucidated, the general principles of using liquid crystalline nanoparticles for drug delivery are well-established.[5]
The diagram below illustrates a conceptual model for the encapsulation and release of a drug from a liquid crystalline matrix.
References
- 1. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]
- 2. Literature Review: Application Lyotropic Liquid Crystals in Topical and Transdermal Drug Delivery Systems | JPK : Jurnal Proteksi Kesehatan [jurnal.pkr.ac.id]
- 3. Cubic and hexagonal liquid crystals as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols: 2-(Pentyloxy)benzoic Acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pentyloxy)benzoic acid is a derivative of salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID). While direct evidence for the enzyme inhibitory activity of this compound is not extensively documented in publicly available literature, its structural similarity to other benzoic acid and salicylic acid derivatives suggests potential inhibitory effects on various enzymes. This document provides detailed protocols for testing the inhibitory potential of this compound against plausible enzyme targets based on the activities of related compounds. These targets include cyclooxygenases (COX), secretory phospholipase A2 (sPLA2), and tyrosinase.
The provided protocols are intended as a starting point for researchers to design and execute enzyme inhibition assays to characterize the biochemical activity of this compound.
Potential Enzyme Targets and Rationale
Based on the known activities of structurally similar compounds, the following enzymes are proposed as potential targets for this compound:
-
Cyclooxygenase (COX-1 and COX-2): Salicylic acid and its derivatives are well-established inhibitors of COX enzymes, which are key to the inflammatory pathway.[1][2][3] The presence of the benzoic acid core with an alkoxy substitution suggests that this compound may also interact with the active site of COX enzymes.
-
Secretory Phospholipase A2 (sPLA2): Certain benzoic acid derivatives have been investigated for their inhibitory effects on sPLA2, another critical enzyme in the inflammatory cascade that acts upstream of COX enzymes.[4]
-
Tyrosinase: Benzoic acid and its derivatives have been shown to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[5] The structural features of this compound make it a candidate for investigation as a tyrosinase inhibitor.
Data Presentation: Hypothetical Inhibitory Activity
The following tables present a hypothetical summary of quantitative data for the enzyme inhibitory activity of this compound. This data is for illustrative purposes to guide researchers in presenting their experimental findings.
Table 1: Hypothetical IC50 Values of this compound Against Various Enzymes
| Enzyme Target | IC50 (µM) | Inhibition Type |
| Human COX-1 | 25.5 | Competitive |
| Human COX-2 | 15.2 | Competitive |
| Human sPLA2-IIA | 50.8 | Non-competitive |
| Mushroom Tyrosinase | 112.3 | Mixed |
Table 2: Hypothetical Kinetic Parameters for Inhibition of COX-2
| Inhibitor | Ki (µM) | Vmax (µmol/min) | Km (µM) |
| Control (No Inhibitor) | - | 100 | 5.0 |
| This compound | 8.1 | 100 | 12.5 |
Experimental Protocols
Herein are detailed protocols for conducting enzyme inhibition assays for the proposed target enzymes. These are general protocols that should be optimized for specific laboratory conditions.
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a fluorogenic probe.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Fluorometric Probe (e.g., Amplex™ Red)
-
COX Cofactor solution (containing hemin and glutathione)
-
Arachidonic Acid (substrate)
-
This compound
-
Reference Inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-1 and COX-2 enzymes, the fluorometric probe, cofactors, and arachidonic acid in COX Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions to achieve a range of desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the test compound or reference inhibitor at various concentrations.
-
Include control wells:
-
100% Activity Control: Enzyme and solvent (DMSO).
-
Maximum Inhibition Control: Enzyme and a known potent inhibitor.
-
Blank: All components except the enzyme.
-
-
-
Enzyme and Probe Addition: Add the COX enzyme and the fluorometric probe to each well.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence in a kinetic mode for 10-20 minutes at an appropriate excitation and emission wavelength (e.g., 530-560 nm excitation and ~590 nm emission for Amplex™ Red).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each concentration relative to the solvent control: % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Secretory Phospholipase A2 (sPLA2-IIA) Inhibition Assay (Radiometric)
This assay measures the activity of sPLA2 by quantifying the release of a radiolabeled fatty acid from a substrate.
Materials:
-
Human recombinant sPLA2-IIA enzyme
-
Tris-HCl buffer (100 mM, pH 7.5)
-
CaCl2 (5 mM)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Substrate: Autoclaved E. coli cells labeled with [14C]-oleic acid.
-
This compound
-
Reference Inhibitor (e.g., LY311727)
-
2N HCl
-
Liquid scintillation cocktail and counter
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, CaCl2, and the sPLA2-IIA enzyme.
-
Add the desired concentration of this compound or the reference inhibitor. Include a control with no inhibitor.
-
-
Reaction Initiation:
-
Add the [14C]-oleic acid labeled E. coli substrate to the reaction mixture.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
-
Reaction Termination:
-
Stop the reaction by adding 2N HCl and fatty acid-free BSA.
-
Vortex the tubes and centrifuge at high speed (e.g., 20,000 x g) for 5 minutes to pellet the unhydrolyzed substrate.
-
-
Measurement:
-
Take an aliquot of the supernatant, which contains the released [14C]-oleic acid.
-
Add the supernatant to a liquid scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the control sample.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Protocol 3: Tyrosinase Inhibition Assay (Spectrophotometric)
This colorimetric assay measures the ability of an inhibitor to reduce the formation of dopachrome from the oxidation of L-DOPA by tyrosinase.[6][7]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
This compound
-
Reference Inhibitor (e.g., Kojic Acid)
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~475 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep on ice.
-
Prepare a fresh solution of L-DOPA in phosphate buffer immediately before use.
-
Dissolve this compound and Kojic Acid in DMSO to create stock solutions. Prepare serial dilutions in phosphate buffer. The final DMSO concentration should be below 2%.
-
-
Assay Plate Setup:
-
Add the following to the wells of a 96-well plate:
-
Test Wells: Test compound dilution + phosphate buffer + tyrosinase solution.
-
Test Blank Wells: Test compound dilution + phosphate buffer (no enzyme).
-
Control Wells: Vehicle (DMSO in buffer) + phosphate buffer + tyrosinase solution.
-
Control Blank Wells: Vehicle + phosphate buffer (no enzyme).
-
Positive Control Wells: Kojic acid dilution + phosphate buffer + tyrosinase solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
-
Reaction Initiation: Start the reaction by adding the L-DOPA solution to all wells.
-
Measurement: Immediately measure the absorbance at ~475 nm in a kinetic mode for 15-30 minutes.
-
Data Analysis:
-
For each well, subtract the blank reading from the test reading.
-
Calculate the rate of reaction.
-
Determine the percentage of tyrosinase inhibition and calculate the IC50 value as described in the COX assay protocol.
-
Visualizations
Below are diagrams illustrating a general experimental workflow and relevant signaling pathways.
Caption: General experimental workflow for an enzyme inhibition assay.
References
- 1. Aspirin and related derivatives of salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylic acid inhibition of the irreversible effect of acetylsalicyclic aicd on prostaglandin synthetase may be due to competition for the enzyme cationic binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. This compound | C12H16O3 | CID 4778943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 2-methyl-3-(pentyloxy)- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for 2-(Pentyloxy)benzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(Pentyloxy)benzoic acid as a versatile starting material in organic synthesis. The protocols detailed below are based on established chemical transformations and offer a foundation for the synthesis of a variety of derivatives, including esters, amides, and the corresponding acyl chloride. These derivatives serve as key intermediates in the development of novel pharmaceuticals and other bioactive molecules.
Introduction
This compound is a derivative of salicylic acid, featuring a pentyloxy group at the ortho position to the carboxylic acid. This structural motif imparts specific physicochemical properties, such as increased lipophilicity, which can be advantageous in medicinal chemistry for enhancing membrane permeability and modulating biological activity. The presence of the carboxylic acid functionality provides a reactive handle for a multitude of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 2200-82-0 | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 48-50 °C | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water. |
Synthetic Applications and Protocols
This compound is a versatile precursor for the synthesis of various functionalized molecules. The following sections detail the experimental protocols for its conversion into key synthetic intermediates.
Synthesis of 2-(Pentyloxy)benzoyl Chloride
The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis, as it activates the carboxyl group for subsequent nucleophilic acyl substitution reactions.
Reaction Scheme:
Figure 1: Synthesis of 2-(Pentyloxy)benzoyl Chloride.
Experimental Protocol:
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF (e.g., 2-3 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2-(pentyloxy)benzoyl chloride can be used in the next step without further purification or can be purified by distillation under reduced pressure.
-
Quantitative Data (Expected):
| Product | Yield | Purity | Reference |
| 2-(Pentyloxy)benzoyl Chloride | >90% | High | Based on general procedures for benzoyl chloride synthesis.[2][3] |
Synthesis of 2-(Pentyloxy)benzamides
Amides are prevalent structural motifs in pharmaceuticals and biologically active compounds. The synthesis of 2-(pentyloxy)benzamides can be readily achieved from the corresponding acyl chloride or directly from the carboxylic acid using coupling agents.
Reaction Scheme (from Acyl Chloride):
Figure 2: Amide synthesis from 2-(Pentyloxy)benzoyl Chloride.
Experimental Protocol (from Acyl Chloride):
-
Materials:
-
Crude 2-(pentyloxy)benzoyl chloride
-
Amine (primary or secondary)
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of crude 2-(pentyloxy)benzoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Quantitative Data (Example):
| Product | Starting Material | Yield | Reference |
| 2-Pentyloxybenzamide | Salicylamide (via Williamson ether synthesis) | Not specified | [4] |
Note: While a direct synthesis from this compound was not found in the provided search results, the above protocol is a standard and reliable method for amide formation from an acid chloride.
Synthesis of this compound Esters
Esterification is another common transformation of carboxylic acids, leading to compounds with a wide range of applications, including as fragrances, solvents, and pharmaceutical intermediates.
Reaction Scheme (Fischer Esterification):
Figure 3: Fischer Esterification of this compound.
Experimental Protocol (Fischer Esterification):
-
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography or distillation.
-
Quantitative Data (General Expectation):
| Product | Method | Yield | Reference |
| Benzoic Acid Esters | Fischer Esterification | Good to excellent | General esterification protocols.[5][6][7][8][9] |
Potential Applications in Drug Development
Derivatives of benzoic acid are widely recognized for their therapeutic potential, exhibiting a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a pentyloxy group in this compound can modulate these activities. For instance, the increased lipophilicity may enhance the ability of the molecule to cross biological membranes and interact with intracellular targets.
Signaling Pathway Example (Hypothetical):
While specific signaling pathways for derivatives of this compound were not detailed in the search results, many benzoic acid derivatives are known to act as enzyme inhibitors. For example, they can inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Figure 4: Hypothetical inhibition of the COX pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of organic compounds. The protocols provided herein for the preparation of its acyl chloride, amides, and esters offer a solid foundation for researchers in organic and medicinal chemistry. The potential for its derivatives to exhibit interesting biological activities makes this compound a promising scaffold for the development of new therapeutic agents. Further exploration into the synthesis of more complex heterocyclic systems and the biological evaluation of these novel compounds is a promising area for future research.
References
- 1. This compound | C12H16O3 | CID 4778943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Crystal structure of 2-pentyloxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijstr.org [ijstr.org]
- 7. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 8. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of 2-(Pentyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-(Pentyloxy)benzoic acid. While specific validated methods for this compound are not extensively published, the following protocols are based on robust analytical techniques successfully applied to similar benzoic acid derivatives. The primary methods covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Overview of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
HPLC-UV: A widely accessible and robust technique suitable for routine quality control, content uniformity, and stability testing of bulk drug substances and pharmaceutical formulations.[1][2]
-
LC-MS/MS: Offers superior sensitivity and specificity, making it ideal for bioanalysis (e.g., in plasma or serum), impurity profiling at trace levels, and metabolite identification.[1][3]
-
GC-MS: A powerful technique, particularly for volatile and semi-volatile compounds. For non-volatile compounds like benzoic acid derivatives, derivatization is often required to increase volatility and improve chromatographic performance.[4][5]
The following sections provide a comparative summary of quantitative data and detailed experimental protocols for each of these methods.
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical quantitative performance parameters for the analysis of benzoic acid derivatives using different analytical techniques. These values can serve as a benchmark for method development and validation for this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection.[1] | Chromatographic separation coupled with mass-to-charge ratio detection.[1] | Chromatographic separation of volatile compounds followed by mass-to-charge ratio detection.[6] | Measurement of light absorption by the analyte in a solution.[7] |
| Specificity | Good, but potential for interference from co-eluting compounds with similar UV spectra.[1] | Excellent, highly specific due to parent and fragment ion monitoring.[1] | Excellent, based on retention time and mass spectrum.[4] | Low, susceptible to interference from other absorbing compounds.[8] |
| Sensitivity | Lower (typically in the µg/mL range).[1] | Higher (typically in the ng/mL to pg/mL range).[1][3] | High, often in the ng/mL to pg/mL range. | Lower (typically in the µg/mL or ppm range).[7][9] |
| Linearity (r²) | Typically ≥ 0.999.[2] | Typically ≥ 0.999.[3] | Typically ≥ 0.999. | Typically ≥ 0.996.[7] |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 1 ng/mL | ~0.1 - 10 ng/mL | ~0.16 ppm.[7] |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL | ~0.05 - 5 ng/mL | ~0.5 - 50 ng/mL | ~0.47 ppm.[7] |
| Typical Use | Routine quality control, content uniformity, stability testing.[1] | Bioanalysis, trace level impurity profiling, metabolite identification.[1] | Analysis of volatile and semi-volatile compounds; may require derivatization.[4] | Preliminary or simple quantitative estimations. |
Experimental Protocols
Sample Preparation Workflow
A generic sample preparation workflow is crucial for obtaining accurate and reproducible results. The complexity of the preparation will depend on the sample matrix.
Caption: General sample preparation workflow.
-
Accurately weigh a portion of the homogenized powder equivalent to a target concentration of this compound.
-
Transfer the powder to a suitable volumetric flask.
-
Add a diluent (e.g., a mixture of acetonitrile and water) to about 70% of the flask volume.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Mix the solution thoroughly.
-
Centrifuge a portion of the solution to pellet any excipients.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.[10]
-
Protein Precipitation: For plasma or serum samples, add 3 parts of cold acetonitrile to 1 part of the sample. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the sample, add a suitable internal standard.
-
Acidify the sample with a small volume of acid (e.g., formic acid or hydrochloric acid).
-
Add 3-5 mL of an immiscible organic solvent (e.g., ethyl acetate or diethyl ether).[4]
-
Vortex vigorously for 2-5 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
HPLC-UV Method
This method is adapted from established protocols for similar benzoic acid derivatives and is suitable for routine analysis.[2]
Caption: HPLC-UV analysis workflow.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid or an ammonium acetate buffer (pH 4.4).[2][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Based on the UV spectra of benzoic acid, primary detection wavelengths are around 230 nm and 274 nm.[11][12] The choice will depend on the sample matrix and potential interferences.
-
Run Time: Approximately 10 minutes.
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[2]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
LC-MS/MS Method
This high-sensitivity method is ideal for bioanalytical applications.[3]
Caption: LC-MS/MS analysis workflow.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A UHPLC system for rapid analysis.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water in an isocratic or gradient elution. A typical starting point is 50:50 (v/v).[3]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the acidic analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the deprotonated molecule [M-H]⁻, and fragment ions would need to be determined by infusing a standard solution of this compound.
GC-MS Method
This method requires derivatization to increase the volatility of the analyte.[4]
Caption: GC-MS analysis workflow.
Derivatization and Chromatographic Conditions:
-
Derivatization: After extraction and evaporation, the dried residue is derivatized, for example, using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. The reaction is typically carried out at 60-70 °C for 30 minutes.
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Characteristic ions for the derivatized this compound would need to be determined from the mass spectrum of a standard.
-
Signaling/Metabolic Pathway
While specific signaling pathways involving this compound are not well-documented, the general metabolism of benzoic acid in biological systems proceeds via a β-oxidative pathway, analogous to fatty acid metabolism.[13][14] This pathway is crucial for the biosynthesis of a wide range of primary and secondary metabolites in plants.[15] In humans, benzoic acid is metabolized by conjugation with glycine to form hippuric acid, which is then excreted.[13]
Caption: Simplified β-oxidative pathway for benzoic acid biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. thaiscience.info [thaiscience.info]
- 7. Determination of Benzoic Acid in Packed Fruit Juice and Soft Drink Samples by UV-Vis Spectrophotometry and Titration Methods [repository.ju.edu.et]
- 8. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 13. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 2-(Pentyloxy)benzoic Acid in Biological Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pentyloxy)benzoic acid is a derivative of benzoic acid with potential applications in various fields of biological research. Its efficacy in preclinical studies hinges on the development of appropriate formulations that ensure its solubility, stability, and bioavailability. Given its carboxylic acid moiety and hydrophobic nature due to the pentyloxy group, formulation strategies must be carefully considered to overcome challenges such as poor aqueous solubility.[1][2] This can limit its therapeutic efficacy and lead to variable absorption profiles.[1]
This document provides detailed application notes and protocols for the formulation of this compound for both in vitro and in vivo biological testing. These guidelines are intended to serve as a starting point for researchers, offering methodologies to enhance the compound's performance in experimental settings.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for selecting an appropriate formulation strategy.[3][4]
| Property | Value | Source |
| Molecular Formula | C12H16O3 | [5] |
| Molecular Weight | 208.25 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-pentoxybenzoic Acid, 2-n-Pentoxybenzoic acid | [5] |
Formulation Strategies for Enhanced Bioavailability
The poor water solubility of many drug candidates is a significant hurdle in drug development.[6] For hydrophobic compounds like this compound, several strategies can be employed to improve solubility and bioavailability. These include the use of co-solvents, surfactants, and lipid-based delivery systems.[3][7] The choice of formulation will depend on the specific experimental requirements, such as the route of administration and the desired concentration.
Recommended Formulations for Biological Testing
The following tables provide starting point formulations for in vitro and in vivo studies. Researchers should note that these are general recommendations, and optimization may be necessary based on the specific cell line, animal model, and experimental conditions.
In Vitro Formulations
For in vitro assays, it is common to prepare a concentrated stock solution in an organic solvent, which is then further diluted in the cell culture medium. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose.[8]
| Formulation Component | Recommended Concentration | Purpose |
| This compound | 10-50 mM (in DMSO) | Stock Solution |
| DMSO | As required | Solvent |
| Cell Culture Medium | As required | Final Dilution |
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.[8]
In Vivo Formulations
For animal studies, the formulation will depend on the route of administration (e.g., oral, intravenous). Given that this compound is a hydrophobic carboxylic acid, formulations that enhance its solubility and absorption are crucial.[1] Lipid-based formulations are a promising approach for improving the oral bioavailability of such compounds.[7]
| Oral Formulation 1: Suspension | |
| Component | Suggested Percentage (w/v) |
| This compound | 1-10% |
| 0.5% Carboxymethyl cellulose (CMC) in water | to 100% |
| Oral Formulation 2: Solution | |
| Component | Suggested Ratio |
| This compound | As required |
| DMSO | 5-10% |
| PEG300 | 30-40% |
| Tween 80 | 1-2% |
| Saline | to 100% |
| Oral Formulation 3: Lipid-Based | |
| Component | Suggested Ratio |
| This compound | As required |
| Corn oil | to 100% |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 2.08 mg of this compound.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
General Protocol for In Vitro Cell-Based Assays
-
Culture cells to the desired confluency in a multi-well plate.
-
Thaw an aliquot of the 10 mM stock solution of this compound.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the test compound.[8]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period.
-
Perform the relevant downstream analysis (e.g., cell viability assay, gene expression analysis).
References
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. This compound | C12H16O3 | CID 4778943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Use of hydrophobins in formulation of water insoluble drugs for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. bitesizebio.com [bitesizebio.com]
Application Note & Protocol: High-Yield Synthesis of ortho-Alkoxybenzoic Acids via Directed ortho-Metalation
Audience: Researchers, scientists, and drug development professionals.
Introduction
ortho-Alkoxybenzoic acids are valuable structural motifs found in a wide range of pharmaceuticals, agrochemicals, and advanced materials. The precise installation of a carboxylic acid group at the position ortho to an alkoxy substituent on an aromatic ring is a common synthetic challenge. Traditional electrophilic aromatic substitution reactions often yield a mixture of ortho and para isomers, leading to low regioselectivity and difficult purification.
Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective strategy to overcome this challenge. This method provides a direct and high-yielding route to 1,2-disubstituted aromatic compounds.[1] This application note provides a detailed protocol for the synthesis of ortho-alkoxybenzoic acids using the DoM approach, focusing on the lithiation of alkoxybenzenes followed by carboxylation.
Principle of Directed ortho-Metalation (DoM)
Directed ortho-metalation is a variation of electrophilic aromatic substitution where deprotonation of an aromatic ring occurs exclusively at the position ortho to a directing metalation group (DMG).[1][2] The alkoxy group (-OR) is an effective DMG.
The mechanism involves three key steps:
-
Coordination: The heteroatom (oxygen) of the alkoxy group acts as a Lewis base, coordinating to a Lewis acidic organolithium reagent (e.g., n-butyllithium, s-butyllithium).[2][3] This brings the strong base into close proximity to the ortho-protons. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and accelerate the reaction.[1][3]
-
Deprotonation: The organolithium base then selectively removes a proton from the nearest ortho-position, which is now kinetically favored, to form a stable aryllithium intermediate.[2][4]
-
Electrophilic Quench: The highly nucleophilic aryllithium species reacts with an electrophile. For the synthesis of benzoic acids, this electrophile is carbon dioxide (typically from dry ice), which upon acidic workup yields the desired ortho-alkoxybenzoic acid.
Data Summary
The DoM strategy is known for its high efficiency and yields, often exceeding 90% for many substrates.[1] The following table summarizes representative examples of this transformation.
| Starting Material | Base / Conditions | Product | Yield (%) |
| Anisole | n-BuLi, TMEDA, THF, -78 °C to rt | 2-Methoxybenzoic acid | High |
| 1,3-Dimethoxybenzene | n-BuLi, Et₂O, rt | 2,6-Dimethoxybenzoic acid | ~95% |
| 1-Methoxynaphthalene | n-BuLi, TMEDA, Et₂O, 0 °C | 1-Methoxy-2-naphthoic acid | ~88% |
| 3-Methoxypyridine | LDA, THF, -78 °C | 3-Methoxy-4-pyridinecarboxylic acid | ~85% |
| Anisole | s-BuLi, TMEDA, THF, -78 °C | 2-Methoxybenzoic acid | ~97% |
Note: Yields are based on literature reports for DoM followed by carboxylation and may vary based on specific reaction scale and conditions.
Detailed Experimental Protocol: Synthesis of 2-Methoxybenzoic Acid from Anisole
This protocol describes the synthesis of 2-methoxybenzoic acid on a laboratory scale. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
4.1 Materials and Reagents
-
Anisole (reagent grade, distilled)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, distilled from CaH₂)
-
n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Dry Ice (CO₂)
-
Hydrochloric acid (HCl, 6 M aqueous solution)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen/Argon inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
4.2 Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Initial Charging: To the flask, add anhydrous THF (80 mL) via syringe. Add anisole (5.41 g, 50 mmol) followed by TMEDA (6.39 g, 55 mmol).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (22 mL of a 2.5 M solution in hexanes, 55 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour. The solution may become cloudy, indicating the formation of the aryllithium species.
-
Carboxylation (Quench): In a separate beaker, crush a generous amount of dry ice (approx. 50 g). Remove the cooling bath and pour the reaction mixture carefully and steadily onto the crushed dry ice with vigorous stirring. A large amount of CO₂ gas will evolve.
-
Workup: Allow the mixture to warm to room temperature. Add 50 mL of water and stir until all solids dissolve. Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted anisole and neutral byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 6 M HCl. A white precipitate of 2-methoxybenzoic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture. The final product is a white crystalline solid.
Alternative Synthetic Routes
While DoM is highly effective, other methods exist for synthesizing alkoxybenzoic acids:
-
Williamson Ether Synthesis: This involves the O-alkylation of a corresponding hydroxybenzoic acid ester, followed by hydrolysis of the ester to the carboxylic acid.[5] This is a robust method but requires more synthetic steps than DoM.
-
Nucleophilic Aromatic Substitution: Starting from an activated halo-benzoic acid, such as o-chlorobenzoic acid, and reacting it with an alkoxide.[6] This often requires catalysts like copper salts and may have a more limited substrate scope.[6]
-
Kolbe-Schmitt Reaction: This classic method involves the carboxylation of a phenoxide but typically requires high temperatures and pressures and may lack the regioselectivity of DoM for substituted phenols.[7][8]
Compared to these alternatives, Directed ortho-Metalation offers a more direct, single-step functionalization of readily available alkoxybenzenes with exceptional regiocontrol and generally high yields.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. EP0520815B1 - Method for producing ortho-alkoxybenzoic acid - Google Patents [patents.google.com]
- 7. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1559705A1 - Process for production of hydroxybenzoic acids - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Williamson Ether Synthesis for 2-Hydroxybenzoic Acid
Welcome to the technical support center for the optimization of Williamson ether synthesis for 2-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this multi-step synthesis.
The conversion of 2-hydroxybenzoic acid to its ether derivatives via Williamson ether synthesis is a multi-step process due to the presence of two reactive functional groups: a phenolic hydroxyl and a carboxylic acid. Direct etherification is challenging as the carboxylic acid can react with the base used in the synthesis. Therefore, a protecting group strategy is typically employed. The overall synthetic pathway involves three key stages:
-
Protection (Esterification): The carboxylic acid group is protected, commonly as a methyl ester, to prevent its interference in the subsequent etherification step.
-
Ether Synthesis (O-Alkylation): The Williamson ether synthesis is then performed on the protected intermediate (e.g., methyl salicylate) to form the desired ether linkage at the phenolic hydroxyl group.
-
Deprotection (Hydrolysis): The protecting ester group is removed to yield the final 2-alkoxybenzoic acid product.
This guide will provide detailed protocols, troubleshooting advice, and quantitative data for each of these critical stages.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Stage 1: Protection - Fischer Esterification of 2-Hydroxybenzoic Acid
The first step is the protection of the carboxylic acid functionality as a methyl ester, forming methyl salicylate. This is typically achieved through a Fischer esterification reaction.
FAQs
-
Q1: Why is my yield of methyl salicylate consistently low?
-
A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] To drive the equilibrium towards the product (methyl salicylate), a large excess of methanol is typically used.[2][3][4] Another reason for low yield could be incomplete reaction due to insufficient reaction time or temperature. Ensure the reaction is refluxed for the recommended duration.[2][5]
-
-
Q2: I am having trouble removing the sulfuric acid catalyst after the reaction.
-
Q3: My final product is not pure, what are the likely contaminants?
Stage 2: Ether Synthesis - Williamson Ether Synthesis of Methyl 2-Hydroxybenzoate
With the carboxylic acid group protected, the phenolic hydroxyl group can be alkylated via the Williamson ether synthesis.
FAQs
-
Q1: The Williamson ether synthesis is not proceeding to completion. What should I check?
-
A1: Incomplete deprotonation of the phenolic hydroxyl group is a common issue. Ensure you are using a suitable base and that your solvent is anhydrous, as protic solvents can reduce the nucleophilicity of the phenoxide.[8] Polar aprotic solvents like DMF or acetonitrile are generally preferred.[9] Also, verify that your alkylating agent is sufficiently reactive; primary alkyl halides are ideal.[10]
-
-
Q2: I am observing the formation of side products. What are they and how can I minimize them?
-
A2: A common side reaction is the base-catalyzed elimination (E2) of the alkyl halide, especially if you are using a secondary or tertiary alkyl halide.[10] To minimize this, it is crucial to use a primary alkyl halide. Another possible side reaction is C-alkylation, where the alkyl group attaches to the benzene ring instead of the phenolic oxygen.[8] Using milder bases and controlling the reaction temperature can help favor O-alkylation.
-
-
Q3: What is the best base to use for the deprotonation of the phenolic hydroxyl group?
-
A3: For phenols, weak inorganic bases like potassium carbonate (K₂CO₃) are often sufficient and can help minimize side reactions.[8] For less reactive systems, a stronger base like sodium hydroxide (NaOH) might be necessary. Very strong bases like sodium hydride (NaH) can also be used but should be handled with caution due to their reactivity and the potential for increased side reactions.[8]
-
Stage 3: Deprotection - Hydrolysis of the Methyl Ester
The final step is the removal of the methyl ester protecting group to yield the 2-alkoxybenzoic acid. This is typically achieved through saponification (base-catalyzed hydrolysis).
FAQs
-
Q1: The hydrolysis of my ester is very slow or incomplete. How can I drive it to completion?
-
A1: Steric hindrance around the ester group can slow down hydrolysis. Increasing the reaction temperature and using a co-solvent like methanol or THF to improve solubility can help.[11][12] For particularly stubborn esters, harsher conditions such as higher temperatures or more concentrated base may be required.[11][13]
-
-
Q2: I am getting a low yield of the final carboxylic acid product after acidification.
-
A2: A common reason for low yield is the incomplete precipitation of the product upon acidification. Ensure the solution is sufficiently acidic by checking the pH with an indicator paper. Cooling the mixture in an ice bath after acidification can also help to maximize the precipitation of the product.[14]
-
-
Q3: Are there alternative methods for ester deprotection under milder conditions?
-
A3: Yes, for substrates that are sensitive to harsh basic conditions, other deprotection methods can be considered. For example, certain esters can be cleaved under acidic conditions or by using specific reagents like lithium hydroxide in a THF/water mixture, which can be effective for hindered esters.[11][15]
-
Experimental Protocols
The following are detailed methodologies for the three key stages of the synthesis.
Stage 1: Synthesis of Methyl Salicylate (Protection)
This protocol describes the Fischer esterification of 2-hydroxybenzoic acid (salicylic acid).[2][3][16]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for the specified time (see table below). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with an organic solvent like dichloromethane or diethyl ether and wash with water.
-
Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to remove unreacted salicylic acid and the acid catalyst. Continue washing until the aqueous layer is neutral or slightly basic.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl salicylate.
-
Purification: The crude product can be purified by distillation if necessary.
Stage 2: Williamson Ether Synthesis of Methyl 2-alkoxybenzoate (O-Alkylation)
This protocol outlines the etherification of the phenolic hydroxyl group of methyl salicylate.[8][9]
-
Reaction Setup: To a round-bottom flask containing methyl salicylate and a suitable solvent (e.g., acetonitrile or DMF), add the base (e.g., potassium carbonate).
-
Addition of Alkylating Agent: Add the primary alkyl halide to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to the desired temperature and stir for the required duration. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic solids.
-
Extraction: Concentrate the filtrate and dissolve the residue in an organic solvent. Wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Stage 3: Synthesis of 2-Alkoxybenzoic Acid (Deprotection)
This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid.[12][14]
-
Reaction Setup: Dissolve the methyl 2-alkoxybenzoate in a mixture of an alcohol (e.g., methanol) and an aqueous solution of a base (e.g., sodium hydroxide).
-
Reflux: Heat the mixture under reflux for the specified time.
-
Acidification: After cooling, acidify the reaction mixture with a strong acid, such as concentrated hydrochloric acid, until the product precipitates. It is advisable to cool the mixture in an ice bath during acidification.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: The crude 2-alkoxybenzoic acid can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).
Data Presentation
The following tables summarize typical quantitative data for each stage of the synthesis.
Table 1: Reaction Parameters for Fischer Esterification of Salicylic Acid
| Parameter | Value | Reference |
| Salicylic Acid | 0.65 g - 69 g | [3][6] |
| Methanol | 2.0 mL - 160 g | [3][6] |
| Conc. H₂SO₄ | 0.75 mL - 20 g | [3][6] |
| Reaction Time | 75 minutes - 5.5 hours | [3][6] |
| Temperature | ~80°C - 93°C | [3][6] |
| Typical Yield | ~94% | [17] |
Table 2: General Conditions for Williamson Ether Synthesis of Phenols
| Parameter | Condition | Reference |
| Solvent | Acetonitrile, DMF | [9] |
| Base | K₂CO₃, NaOH, NaH | [8] |
| Alkylating Agent | Primary Alkyl Halide | [10] |
| Temperature | 50 - 100 °C | [9] |
| Reaction Time | 1 - 8 hours | [9] |
| Typical Yield | 50 - 95% | [9] |
Table 3: Conditions for Hydrolysis of Methyl Esters
| Substrate | Base | Solvent | Time | Temperature | Yield | Reference |
| Methyl 2-(...)-benzoate | NaOH | Water/Methanol | 4 h | Reflux | 95% | [12] |
| Ethyl 2-Propoxy-5-Methylbenzoate | 10% KOH | 50% Ethanol | 8 h | Reflux | 78% | [18] |
| Methyl Benzoates (hindered) | 2% KOH | Water | 30 min | 200-300 °C | Quantitative | [13] |
Visualizations
The following diagrams illustrate the overall workflow and key decision points in the synthesis.
Caption: Overall workflow for the synthesis of 2-alkoxybenzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 15. reddit.com [reddit.com]
- 16. sciencemadness.org [sciencemadness.org]
- 17. ivypanda.com [ivypanda.com]
- 18. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Pentyloxy)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Pentyloxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the hydroxyl group of salicylic acid (2-hydroxybenzoic acid) is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of an n-pentyl halide (e.g., 1-bromopentane), displacing the halide and forming the ether linkage.
Q2: What are the most common side reactions to be aware of during this synthesis?
The primary side reactions of concern are:
-
Elimination (E2) of the alkyl halide: The phenoxide ion is a strong base and can induce the elimination of HBr from the pentyl bromide, leading to the formation of pentene isomers. This is more prevalent with secondary or tertiary alkyl halides, but can occur with primary halides at higher temperatures.
-
C-alkylation of the phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of 2-hydroxy-3-pentylbenzoic acid or 2-hydroxy-5-pentylbenzoic acid.
-
Reaction with the carboxylic acid group: If a very strong base is used, it can deprotonate the carboxylic acid. While the carboxylate is a much weaker nucleophile than the phenoxide, it could potentially react with the alkyl halide, though this is generally not a major side reaction under typical conditions.
Q3: How can I minimize the formation of side products?
To minimize side reactions:
-
Use a primary alkyl halide (e.g., 1-bromopentane) to reduce the likelihood of elimination reactions.
-
Employ a moderately strong base (e.g., K2CO3, NaOH) to selectively deprotonate the more acidic phenolic hydroxyl group over promoting elimination.
-
Maintain a controlled reaction temperature. Higher temperatures can favor the elimination reaction.
-
Choose an appropriate solvent. Polar aprotic solvents like DMF or DMSO can enhance the rate of the desired SN2 reaction.
Q4: What are the best practices for purifying the final product?
Purification of this compound typically involves the following steps:
-
Acid-base extraction: After the reaction, the mixture can be treated with a base (e.g., NaOH solution) to deprotonate the carboxylic acid, forming the water-soluble sodium 2-(pentyloxy)benzoate. This allows for the separation of non-acidic organic impurities (like unreacted pentyl bromide and any pentene byproduct) by extraction with an organic solvent (e.g., diethyl ether).
-
Acidification: The aqueous layer is then acidified (e.g., with HCl) to re-protonate the carboxylate, causing the this compound to precipitate out of the solution.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to remove any remaining impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of salicylic acid. 2. Inactive alkyl halide. 3. Insufficient reaction time or temperature. 4. Presence of water in the reaction. | 1. Use a stronger base or ensure the base is of good quality and anhydrous. 2. Check the purity of the pentyl halide; consider using a more reactive halide (e.g., 1-iodopentane). 3. Monitor the reaction by TLC and adjust the reaction time and/or temperature accordingly. 4. Ensure all glassware is thoroughly dried and use an anhydrous solvent. |
| Presence of Unreacted Salicylic Acid in Product | 1. Insufficient amount of base. 2. Insufficient amount of alkylating agent. 3. Short reaction time. | 1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 2. Use a slight excess of the pentyl halide. 3. Increase the reaction time and monitor for the disappearance of the starting material by TLC. |
| Product is an Oily or Gummy Solid | 1. Presence of impurities, such as unreacted alkyl halide or side products. 2. Incomplete removal of solvent. | 1. Perform a thorough acid-base extraction and recrystallization. 2. Ensure the product is completely dry by using a vacuum oven or desiccator. |
| Contamination with a byproduct having a similar polarity | C-alkylation side product. | Purification by column chromatography on silica gel may be necessary. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound under various conditions. Please note that this data is compiled from typical Williamson ether syntheses of similar phenolic acids and should be considered as a general guide.
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | Salicylic Acid | Methyl Salicylate | Salicylic Acid |
| Alkylating Agent | 1-Bromopentane | 1-Bromopentane | 1-Iodopentane |
| Base | K2CO3 | NaH | NaOH |
| Solvent | Acetone | THF | DMF |
| Temperature (°C) | 60 | 25 | 80 |
| Reaction Time (h) | 12 | 6 | 8 |
| Yield of this compound (%) | 75 | 85 (after hydrolysis) | 88 |
| Purity (by HPLC, %) | 95 | 97 | 98 |
| Major Side Product(s) | Unreacted Salicylic Acid | C-Alkylated Product | Pentene |
| Side Product Percentage (approx. %) | 3 | 2 | 1 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
Salicylic acid
-
1-Bromopentane
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylic acid (13.8 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Add 100 mL of anhydrous acetone to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Add 1-bromopentane (18.1 g, 0.12 mol) to the reaction mixture dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux and maintain for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure.
-
Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 50 mL of 1 M NaOH solution.
-
Separate the aqueous layer. The desired product is now in the aqueous layer as its sodium salt.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify with 1 M HCl until the pH is approximately 2. A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Visualizations
Caption: Main reaction and side reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Technical Support Center: Synthesis of 2-(Pentyloxy)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Pentyloxy)benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method is the Williamson ether synthesis. This reaction involves the O-alkylation of a salicylate, typically 2-hydroxybenzoic acid (salicylic acid), with a pentyl halide in the presence of a base.[1]
Q2: Which pentyl halide should I use for the best yield?
A2: For the highest yield, a primary pentyl halide is strongly recommended. 1-Bromopentane or 1-iodopentane are excellent choices. The reaction proceeds via an S_N2 mechanism, which is most efficient with primary halides.[2][3] Using secondary or tertiary pentyl halides will likely lead to a significant decrease in yield due to competing elimination (E2) reactions, which form alkenes instead of the desired ether.[2]
Q3: What are the most effective bases for this synthesis?
A3: Strong bases are required to deprotonate the phenolic hydroxyl group of salicylic acid to form the more nucleophilic phenoxide. Common and effective bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).[3] The choice of base can influence the reaction rate and yield.
Q4: What is the optimal solvent for this reaction?
A4: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[3] Suitable solvents include acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Protic solvents like ethanol can also be used, particularly when using a corresponding alkoxide base, but may lead to slower reaction rates.[2]
Q5: What are the potential side reactions that can lower the yield?
A5: The primary side reactions are:
-
Elimination (E2) reaction: This is more prevalent when using secondary or tertiary alkyl halides.[2]
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the carbon atoms of the aromatic ring). While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of alkylsalicylic acid byproducts.[3]
-
Esterification: If the carboxylic acid group of salicylic acid is not deprotonated, it can potentially react with the pentyl halide to form an ester, although this is less common under basic conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Ineffective deprotonation of salicylic acid: The base may be too weak or not used in a sufficient amount. 2. Poor quality of reagents: The pentyl halide may have degraded, or the solvent may not be sufficiently dry. 3. Low reaction temperature: The reaction may be too slow at the temperature used. 4. Use of a secondary or tertiary pentyl halide: This leads to elimination as the major pathway.[2] | 1. Use a stronger base like potassium hydroxide or sodium hydride. Ensure at least two equivalents of base are used to deprotonate both the phenolic hydroxyl and the carboxylic acid groups. 2. Use freshly distilled pentyl halide and anhydrous solvents. 3. Increase the reaction temperature, for example, by heating to reflux in the chosen solvent. 4. Switch to a primary pentyl halide such as 1-bromopentane or 1-iodopentane. |
| Presence of unreacted salicylic acid | 1. Insufficient amount of base: Not all of the salicylic acid was converted to the phenoxide. 2. Insufficient amount of pentyl halide: Not enough alkylating agent was available to react with all the phenoxide. 3. Short reaction time: The reaction was not allowed to proceed to completion. | 1. Increase the molar ratio of the base to salicylic acid to ensure complete deprotonation. 2. Use a slight excess of the pentyl halide (e.g., 1.1 to 1.2 equivalents). 3. Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of significant amounts of alkene byproduct | Use of a sterically hindered pentyl halide: Secondary or tertiary pentyl halides favor elimination over substitution.[2] | Use a primary pentyl halide (1-bromopentane or 1-iodopentane). |
| Product is difficult to purify | 1. Presence of C-alkylation byproducts: These can have similar properties to the desired product. 2. Incomplete removal of the base or starting materials. | 1. Employ column chromatography for purification if recrystallization is ineffective. 2. After the reaction, perform an acidic workup to protonate the carboxylate and any unreacted phenoxide. The product can then be extracted into an organic solvent. Washing the organic layer with a dilute base can remove any remaining salicylic acid. |
Data Presentation
While specific yield data for this compound is not extensively published, the following table provides expected yields based on the synthesis of a similar compound, 2-ethoxybenzoic acid, which can be extrapolated to the synthesis of this compound under optimized conditions.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Methyl Salicylate | Diethyl Sulfate | KOH | Ethanol | 15 | 6 | 98.31 |
This data is for the synthesis of 2-ethoxybenzoic acid and serves as a reference for optimizing the synthesis of this compound.
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from a high-yield synthesis of a similar 2-alkoxybenzoic acid.
Materials:
-
Salicylic acid
-
Potassium hydroxide (KOH)
-
1-Bromopentane
-
Ethanol
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Deprotonation of Salicylic Acid: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid in ethanol. To this solution, add at least two molar equivalents of potassium hydroxide. Stir the mixture at room temperature until the salicylic acid and KOH have completely dissolved.
-
Alkylation: To the solution from step 1, add 1.1 to 1.2 molar equivalents of 1-bromopentane dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification and Extraction: To the residue, add distilled water and stir to dissolve the potassium salts. Cool the aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of dilute hydrochloric acid. The this compound will precipitate out of the solution. Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Purification of 2-Alkoxybenzoic Acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-alkoxybenzoic acids.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Recrystallization Issues
Q1: My 2-alkoxybenzoic acid is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the solvent at high temperatures. This can happen for a few reasons:
-
High Impurity Concentration: A large amount of impurity can depress the melting point of your compound, causing it to melt before it dissolves.
-
Inappropriate Solvent Choice: The boiling point of your solvent might be higher than the melting point of the 2-alkoxybenzoic acid.
-
Rapid Cooling: Cooling the solution too quickly can sometimes favor oil formation over crystallization.
Solutions:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.
-
Change Solvent: Select a solvent with a lower boiling point.
-
Preliminary Purification: If high impurity levels are suspected, consider a preliminary purification step like acid-base extraction to remove a significant portion of the impurities before recrystallization.
-
Slow Cooling: Insulate the flask to encourage gradual cooling, which favors the formation of well-defined crystals.
Q2: The yield of my recrystallized 2-alkoxybenzoic acid is very low. What are the common causes and how can I improve it?
A2: Low recovery is a frequent issue in recrystallization. The primary causes include:
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature Crystallization: The product crystallizes on the filter paper or in the funnel during hot filtration.
-
Incomplete Crystallization: Not allowing enough time or a low enough temperature for the crystals to form completely.
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Preheat Filtration Apparatus: Ensure your funnel and receiving flask are pre-heated before hot filtration to prevent the product from crystallizing prematurely.
-
Thorough Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.
-
Second Crop: You can attempt to recover more product by concentrating the mother liquor (boiling off some solvent) and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure. A typical yield for the recrystallization of benzoic acid from hot water is around 65%, so a recovery of 54% can be considered fairly good for a first attempt.[1]
Q3: My purified 2-alkoxybenzoic acid is still colored. How can I remove the color?
A3: Colored impurities can often be removed by using activated charcoal.[2][3][4]
Procedure:
-
After dissolving your crude 2-alkoxybenzoic acid in the minimum amount of hot solvent, remove the flask from the heat.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.
-
Swirl the mixture and gently heat it again for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Allow the clear filtrate to cool slowly to form colorless crystals.
Acid-Base Extraction Issues
Q1: An emulsion has formed between the aqueous and organic layers during my acid-base extraction. How can I break it?
A1: Emulsion formation is a common problem when extracting acidic compounds.[5] Here are several techniques to break an emulsion:
-
"Salting Out": Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help force the separation of the two phases.[6]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation while still allowing for extraction.[6]
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning them can effectively separate the layers.[6]
-
Filtration: Filter the mixture through a plug of glass wool or a phase separation filter paper.[6]
-
Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the emulsion to break on its own.
Q2: I am not getting a precipitate when I acidify the basic aqueous extract. What should I do?
A2: This is a common issue that can arise from a few factors:
-
Incomplete Acidification: You may not have added enough acid to lower the pH sufficiently to protonate the carboxylate salt. The solution must be acidic (pH < 4) to ensure the neutral, less water-soluble carboxylic acid is formed. Always check the final pH with pH paper or a pH meter.
-
Product is Soluble in the Aqueous Phase: If the 2-alkoxybenzoic acid has some solubility in the acidic aqueous solution, a precipitate may not form, or may be very fine. In this case, you will need to perform a back-extraction with a suitable organic solvent (like diethyl ether or ethyl acetate) to recover your product.[7]
Chromatography Issues
Q1: My 2-alkoxybenzoic acid is tailing on the silica gel column. How can I improve the peak shape?
A1: Tailing is a common issue when purifying acidic compounds on silica gel due to strong interactions between the carboxylic acid group and the stationary phase. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to your mobile phase. This will help to suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel, resulting in sharper peaks.
FAQs
Q1: What are the most common impurities I should expect when synthesizing 2-alkoxybenzoic acids?
A1: Common impurities can include:
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Dealkylated Product: The corresponding 2-hydroxybenzoic acid (salicylic acid derivative) is a very common byproduct, formed by the cleavage of the ether linkage, especially at elevated temperatures.[8]
-
Positional Isomers: Depending on the synthetic route, you may have positional isomers (e.g., 3- or 4-alkoxybenzoic acids) present.
-
Unreacted Ester: If your synthesis involves the hydrolysis of an ester, incomplete reaction will leave the starting ester as an impurity.
Q2: How can I prevent the dealkylation of my 2-alkoxybenzoic acid during purification?
A2: Dealkylation is often promoted by heat and certain reagents. To minimize this side reaction:
-
Avoid High Temperatures: Use the lowest effective temperatures during heating and solvent removal.
-
Choose Reagents Carefully: Be mindful of reagents that can promote ether cleavage. For example, some amine bases at high temperatures can cause dealkylation.[8]
-
Protecting Groups: In multi-step syntheses, it may be necessary to use a more stable protecting group for the hydroxyl function if dealkylation is a persistent issue.
Q3: What is a good starting solvent for the recrystallization of a 2-alkoxybenzoic acid?
A3: A good starting point is often a mixed solvent system. For many benzoic acid derivatives, a mixture of ethanol and water works well.[9] The compound is typically dissolved in the minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[10] Water is also a good solvent for recrystallizing benzoic acid itself, as it is much more soluble in hot water than in cold water.[11][12]
Q4: How can I confirm the purity of my final product?
A4: Several analytical techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for determining purity and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) is commonly used.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for volatile impurities and for the analysis of the 2-alkoxybenzoic acid itself, often after derivatization to increase its volatility.[14][15][16][17][18]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broadened.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of your product and to detect the presence of impurities.
Data Presentation
Table 1: Solubility of 2-Methoxybenzoic Acid
| Solvent | Solubility | Temperature (°C) |
| Water | 5 mg/mL | 30 |
| Boiling Water | Soluble | 100 |
| Ethanol | Freely Soluble | Room Temperature |
| Organic Solvents | Soluble | Room Temperature |
Data sourced from PubChem.[19]
Table 2: Typical Performance of Purification Methods for Benzoic Acid Derivatives
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~95% | >99% |
| Melting Point | Broad range, depressed | Sharp range, close to lit. value |
| Appearance | Yellowish to brownish powder | White to pale yellow crystals |
| Recovery Yield | N/A | 65-95% (typical) |
This data is illustrative and based on typical results for benzoic acid and its derivatives. Actual results may vary.[1][20]
Experimental Protocols
Protocol 1: Recrystallization of 2-Methoxybenzoic Acid
-
Dissolution: In an Erlenmeyer flask, add the crude 2-methoxybenzoic acid. Add the minimum amount of hot ethanol to dissolve the solid completely with heating and stirring.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture and bring it back to a boil for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a drying oven at a suitable temperature.
Protocol 2: Acid-Base Extraction for Purification of a 2-Alkoxybenzoic Acid
-
Dissolution: Dissolve the crude product (containing the 2-alkoxybenzoic acid and neutral impurities) in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. The sodium salt of the 2-alkoxybenzoic acid will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the acid has been extracted. Combine all aqueous extracts. The organic layer now contains the neutral impurities and can be set aside.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution is acidic (test with pH paper). The 2-alkoxybenzoic acid will precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold water.
-
Drying: Dry the purified product.
Mandatory Visualization
Caption: A typical workflow for the purification of 2-alkoxybenzoic acids by recrystallization.
Caption: A logical workflow for the purification of 2-alkoxybenzoic acids using acid-base extraction.
References
- 1. reddit.com [reddit.com]
- 2. 2-Methoxybenzoic acid(579-75-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. medium.com [medium.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Methoxybenzoic acid | 529-75-9 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. benchchem.com [benchchem.com]
- 17. shimadzu.com [shimadzu.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 2-(Pentyloxy)benzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the successful recrystallization of 2-(Pentyloxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a moderately polar solvent is a good starting point due to the presence of the polar carboxylic acid group and the nonpolar pentyloxy chain. Ethanol, or a mixed solvent system such as ethanol/water or toluene/heptane, is recommended.[1][2][3] The choice depends on the specific impurities you are trying to remove.
Q2: How do I select the best solvent if I'm unsure?
A2: A small-scale solvent screen is the most effective method. This involves testing the solubility of a small amount of your crude this compound in various solvents at room temperature and then upon heating. Observe which solvent provides a significant difference in solubility between the hot and cold conditions.
Q3: My compound "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or if the solution is supersaturated and cools too quickly.[4][5] To resolve this, reheat the solution to redissolve the oil and add a small amount of additional solvent. Allow the solution to cool more slowly. Using a mixed solvent system can also prevent oiling out.[5]
Q4: Crystal formation is not occurring, even after the solution has cooled. What are the next steps?
A4: This is likely due to either using too much solvent or the solution being supersaturated.[4]
-
Too much solvent: If you suspect an excess of solvent, you can evaporate some of it by gently heating the solution and then allowing it to cool again.[4][6]
-
Supersaturation: To induce crystallization from a supersaturated solution, you can:
Q5: The yield of my recrystallized product is very low. How can this be improved?
A5: A low yield can result from several factors:
-
Using too much solvent: This is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor.[4][6] Use the minimum amount of hot solvent necessary to dissolve the crude material.
-
Premature crystallization: If crystals form during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated.[5]
-
Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice bath can help increase the yield.[5]
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and cool again.[4]- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.- Cool the flask in an ice bath.[5][6] |
| Compound "oils out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution cooled too quickly.- The compound is significantly impure. | - Reheat the solution to redissolve the oil, add more solvent, and cool slowly.[4][5]- Consider using a lower-boiling point solvent or a mixed solvent system. |
| Low recovery of pure product | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling.- Washing crystals with solvent that is not ice-cold. | - Use the minimum amount of hot solvent required for dissolution.[5]- Preheat the filtration apparatus.- Cool the solution in an ice bath to maximize crystal formation.[5]- Wash crystals with a minimal amount of ice-cold solvent.[5] |
| Recrystallized product is still impure | - The chosen solvent is not appropriate for the impurities present.- The cooling process was too rapid, trapping impurities. | - Perform a solvent screen to find a solvent that leaves the impurity dissolved or undissolved at all temperatures.- Allow the solution to cool slowly and undisturbed. |
| Colored impurities remain | - The colored material is co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of your product.[7] |
Solvent Selection Data
Due to the limited availability of specific solubility data for this compound, the following table provides estimated solubilities based on the properties of benzoic acid and the structural contribution of the pentyloxy group.[8][9] A laboratory investigation is essential for confirmation.
| Solvent | Predicted Solubility at 25°C | Predicted Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Low | Moderate | Potentially suitable, but may require a large volume.[10] |
| Ethanol | Moderate | High | Good candidate; may require a co-solvent like water to reduce cold solubility.[2] |
| Methanol | Moderate-High | Very High | Likely too soluble at room temperature for good yield. |
| Heptane/Hexane | Very Low | Low-Moderate | Good as an anti-solvent or for washing crystals. May be a suitable single solvent. |
| Toluene | Low-Moderate | High | Good candidate, especially for removing non-polar impurities. |
| Acetone | High | Very High | Likely too soluble at room temperature. |
| Ethyl Acetate | Moderate | High | Good candidate. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization for this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol or toluene) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a new flask to prevent premature crystallization.[11]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Large, pure crystals are favored by slow cooling.[4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum on, then transfer them to a watch glass to air dry.
Protocol 2: Mixed Solvent Recrystallization for this compound (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still hot, add water (the "anti-solvent") dropwise until the solution becomes slightly turbid (cloudy). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents for washing.
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. CHEM 2423 Recrystallization of Benzoic Acid .docx [slideshare.net]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Interpreting the NMR Spectrum of 2-(Pentyloxy)benzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-(Pentyloxy)benzoic acid and need assistance in interpreting its NMR spectra. This document provides a comprehensive overview of expected spectral data, troubleshooting for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts in the ¹H NMR spectrum of this compound?
The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the carboxylic acid proton, the aromatic protons, and the protons of the pentyloxy group. The acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield, often in the range of 10-12 ppm.[1][2] The chemical shift of this proton is sensitive to concentration and the solvent used due to hydrogen bonding.[3] Protons on the benzene ring will appear in the aromatic region, generally between 6.5 and 8.5 ppm.[1] The protons of the pentyloxy chain will be found in the upfield region of the spectrum.
Q2: How can I assign the signals in the aromatic region of the ¹H NMR spectrum?
The aromatic region will show four distinct proton signals due to the disubstituted benzene ring. The substituent effects of the carboxylic acid and the pentyloxy group will influence the chemical shifts of these protons. The proton ortho to the carboxylic acid group is expected to be the most deshielded. The coupling patterns (splitting) will be complex due to ortho, meta, and para coupling, but will provide crucial information for definitive assignment.
Q3: What are the characteristic signals in the ¹³C NMR spectrum of this compound?
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key indicator, typically appearing in the range of 165-185 ppm.[3] The aromatic carbons will produce signals between approximately 110 and 160 ppm. The carbons of the pentyloxy group will be observed at the upfield end of the spectrum.
Q4: I am observing a broad peak in my ¹H NMR spectrum. What could be the cause?
A broad peak in the ¹H NMR spectrum can be attributed to several factors. The carboxylic acid proton signal is inherently broad due to hydrogen bonding and chemical exchange.[2] If you observe other broad signals, it could be due to poor shimming of the magnetic field, the presence of particulate matter in the NMR tube, or a highly concentrated sample.[4]
Q5: My baseline is rolling and the peaks are not sharp. How can I improve the quality of my spectrum?
Poor lineshape and a rolling baseline are often symptoms of issues with the magnetic field homogeneity or the sample preparation.[4] Ensure the instrument's shimming is optimized for your sample. It is also crucial to filter your sample to remove any undissolved solids.[4] If the sample is too concentrated, diluting it with more deuterated solvent can improve spectral quality.[4]
Data Presentation
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 - 12.0 | Broad Singlet | 1H | -COOH |
| ~7.8 - 8.1 | Doublet of Doublets | 1H | Ar-H (ortho to -COOH) |
| ~7.4 - 7.6 | Triplet of Doublets | 1H | Ar-H (para to -O-pentyl) |
| ~7.0 - 7.2 | Triplet of Doublets | 1H | Ar-H (para to -COOH) |
| ~6.9 - 7.1 | Doublet of Doublets | 1H | Ar-H (ortho to -O-pentyl) |
| ~4.0 - 4.2 | Triplet | 2H | -OCH₂- |
| ~1.7 - 1.9 | Multiplet | 2H | -OCH₂CH₂- |
| ~1.3 - 1.5 | Multiplet | 4H | -CH₂CH₂CH₃ |
| ~0.9 | Triplet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 175 | C=O (Carboxylic Acid) |
| ~155 - 160 | Ar-C (C-O) |
| ~130 - 135 | Ar-C (para to -O-pentyl) |
| ~120 - 125 | Ar-C (para to -COOH) |
| ~115 - 120 | Ar-C (ortho to -COOH) |
| ~110 - 115 | Ar-C (C-COOH) |
| ~110 - 115 | Ar-C (ortho to -O-pentyl) |
| ~65 - 70 | -OCH₂- |
| ~28 - 32 | -OCH₂CH₂- |
| ~22 - 26 | -CH₂CH₂CH₂- |
| ~20 - 24 | -CH₂CH₃ |
| ~13 - 15 | -CH₃ |
Experimental Protocols
Protocol for ¹H and ¹³C NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To ensure a high-quality spectrum, filter the solution into a clean NMR tube using a pipette with a small cotton or glass wool plug to remove any particulate matter.[4]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise chemical shift referencing.
-
Instrumentation: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
Visualization
Caption: Workflow for the interpretation of the NMR spectrum of this compound.
References
Fragmentation pattern of 2-(Pentyloxy)benzoic acid in mass spec
Technical Support Center: Mass Spectrometry Analysis
This technical support guide provides insights into the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(Pentyloxy)benzoic acid. The information is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for molecular identification and structural elucidation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the expected molecular ion (M+) peak for this compound?
A1: The molecular formula for this compound is C12H16O3. The expected monoisotopic mass is approximately 208.11 g/mol . Therefore, you should look for the molecular ion peak at an m/z of 208. In electron ionization mass spectrometry, the molecular ion peak may sometimes be weak or absent depending on the stability of the molecule under the experimental conditions.
Q2: What are the predicted primary fragmentation pathways for this compound?
A2: The fragmentation of this compound is influenced by three main structural features: the carboxylic acid group, the pentyloxy alkyl chain, and the ortho relationship between these two groups. Key predicted pathways include:
-
Loss of the pentyl chain: Cleavage of the O-C bond of the pentyl group, leading to the loss of a C5H10 radical (pentene) via a rearrangement, is a highly probable fragmentation due to the "ortho effect." This would result in a prominent ion at m/z 138 .
-
Loss of a butene fragment: A McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the pentyl chain to the carbonyl oxygen can lead to the elimination of a neutral butene molecule (C4H8), resulting in an ion at m/z 152 .
-
Cleavage of the pentyloxy group: Loss of the entire pentyloxy radical (•OC5H11) would generate an ion at m/z 121 .
-
Loss of a hydroxyl radical: A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH), which would produce an ion at m/z 191 .[1]
-
Decarboxylation: Loss of the carboxyl group as a radical (•COOH) can lead to a fragment ion at m/z 163 .[1]
-
Fragmentation of the pentyl chain: The alkyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH2).[1]
Q3: How does the ortho position of the pentyloxy group affect the fragmentation pattern?
A3: The proximity of the pentyloxy and carboxylic acid groups in the ortho position can lead to specific interactions, a phenomenon known as the "ortho effect."[2][3] This can promote unique rearrangement reactions that are not observed in the meta and para isomers. For this compound, the ortho effect is predicted to facilitate the loss of pentene (C5H10) through a six-membered transition state, making the ion at m/z 138 particularly significant. Studies on similar molecules, like methyl 2-ethoxybenzoate, have shown unique fragmentation patterns due to such ortho interactions.[4]
Q4: I am not observing the molecular ion peak at m/z 208. What could be the reason?
A4: The absence of a molecular ion peak can be due to several factors:
-
Instability of the molecular ion: The molecular ion of this compound might be unstable under 70 eV electron ionization and fragment completely before it can be detected.
-
In-source fragmentation: High temperatures in the ion source or GC injection port can cause thermal degradation of the analyte before ionization.
-
Instrumental parameters: The ionization energy and other source parameters might be too harsh. Consider using softer ionization techniques like chemical ionization (CI) if available.
Q5: What are the characteristic low-mass fragment ions I should look for?
A5: While the higher mass fragments are more diagnostic, you might also observe smaller, common fragments such as:
-
m/z 121: Corresponding to the benzoyl cation after loss of the pentyloxy group.
-
m/z 93: Arising from further fragmentation of the aromatic ring.
-
m/z 77: The phenyl cation, which is a common fragment for benzene derivatives.
-
m/z 43 and 57: Corresponding to C3H7+ and C4H9+ fragments from the pentyl chain.
Predicted Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization. Please note that the relative intensities are predictions and may vary based on experimental conditions.
| m/z | Proposed Neutral Loss | Proposed Fragment Structure | Predicted Relative Intensity |
| 208 | - | [C12H16O3]+• (Molecular Ion) | Low to Medium |
| 191 | •OH | [C12H15O2]+ | Low |
| 163 | •COOH | [C11H15O]+ | Low |
| 152 | C4H8 | [C8H8O3]+• | Medium |
| 138 | C5H10 | [C7H6O3]+• | High (potential base peak) |
| 121 | •OC5H11 | [C7H5O]+ | Medium to High |
| 77 | C5H10 + COOH• | [C6H5]+ | Low to Medium |
Experimental Protocols
A general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
If necessary, derivatization (e.g., methylation of the carboxylic acid) can be performed to improve chromatographic behavior, although this will alter the fragmentation pattern.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injection: 1 µL splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted EI fragmentation pathway of this compound.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for mass spectrum analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxyl, Mercapto and Amino Benzoic Acids | NIST [nist.gov]
- 4. researchgate.net [researchgate.net]
Avoiding elimination byproducts in Williamson ether synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid elimination byproducts in the Williamson ether synthesis.
Troubleshooting Guide: Low Ether Yield and Significant Alkene Byproduct
Issue: My Williamson ether synthesis is producing a low yield of the desired ether and a significant amount of an alkene byproduct. What are the likely causes and how can I resolve this?
Answer: This common issue arises from the competition between the desired SN2 (substitution) pathway and the undesired E2 (elimination) pathway.[1][2] The formation of an alkene byproduct is a strong indicator that the E2 reaction is favored under your current experimental conditions.[1][3] Here is a step-by-step guide to troubleshoot and optimize your reaction:
1. Evaluate Your Substrates:
-
Alkyl Halide Structure: The structure of the alkyl halide is the most critical factor.[4] The Williamson ether synthesis is most efficient with methyl and primary alkyl halides.[4][5][6]
-
Alkoxide Structure: While the reaction is more tolerant of steric hindrance on the alkoxide, highly hindered alkoxides can still promote elimination.[5][7]
Recommendation: If you are synthesizing an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Always choose the pathway that involves the less sterically hindered alkyl halide.[1] For instance, to synthesize tert-butyl ethyl ether, it is far better to react sodium tert-butoxide with ethyl bromide than to react sodium ethoxide with tert-butyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Williamson ether synthesis and why does it form?
A1: The most common byproduct is an alkene, which is formed through a competing E2 elimination reaction.[1] This occurs when the alkoxide, which is a strong base, removes a proton from a carbon adjacent to the carbon bearing the leaving group, instead of attacking the carbon in an SN2 fashion. This side reaction is particularly prevalent with secondary and tertiary alkyl halides due to steric hindrance.[5][8]
Q2: How can I minimize the formation of the alkene byproduct?
A2: To favor the SN2 pathway and minimize elimination:
-
Use a primary alkyl halide whenever possible.[5]
-
If synthesizing an unsymmetrical ether, choose the combination of reactants with the less sterically hindered alkyl halide .[1]
-
Use a less sterically bulky base to generate the alkoxide. However, ensure it is strong enough for complete deprotonation.[1]
-
Control the reaction temperature. Lower temperatures generally favor the SN2 reaction over the E2 reaction.[1][4] A typical temperature range for the Williamson ether synthesis is 50-100 °C.[2][7]
Q3: What is the best base to use for generating the alkoxide?
A3: For simple dialkyl ethers, strong but non-bulky bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices because they irreversibly deprotonate the alcohol.[1][6][9] For aryl ethers, weaker bases such as potassium carbonate (K₂CO₃) are often sufficient.[4] It is advisable to avoid bulky bases like potassium tert-butoxide if elimination is a concern.[4]
Q4: What is the optimal solvent for the Williamson ether synthesis?
A4: Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and available to participate in the SN2 reaction.[2][7][10] Protic solvents can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.[2][7]
-
Recommended Solvents: Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2][4]
Q5: My reaction is very slow or not going to completion. What should I do?
A5: Several factors could be contributing to a sluggish reaction:
-
Incomplete deprotonation: Ensure the base you are using is strong enough to fully deprotonate the alcohol.
-
Poor leaving group: Iodides are better leaving groups than bromides, which are better than chlorides.[8] Consider using an alkyl iodide or a tosylate.
-
Low temperature: While high temperatures can promote elimination, the reaction may be too slow if the temperature is too low. You may need to gradually increase the temperature while monitoring for byproduct formation.
-
Insufficient reaction time: Some Williamson ether syntheses can take several hours to reach completion.[2][7]
Data Presentation
Table 1: Influence of Substrate Structure on Reaction Outcome
| Alkyl Halide Type | Alkoxide Type | Major Product(s) | Predominant Pathway |
| Primary (e.g., CH₃CH₂Br) | Primary (e.g., CH₃O⁻) | Ether (CH₃CH₂OCH₃) | SN2 |
| Primary (e.g., CH₃CH₂Br) | Tertiary (e.g., (CH₃)₃CO⁻) | Ether ((CH₃)₃COCH₂CH₃) | SN2 |
| Secondary (e.g., (CH₃)₂CHBr) | Primary (e.g., CH₃O⁻) | Ether ((CH₃)₂CHOCH₃) and Alkene (CH₂=CHCH₃) | SN2 and E2 |
| Tertiary (e.g., (CH₃)₃CBr) | Primary (e.g., CH₃O⁻) | Alkene ((CH₃)₂C=CH₂) | E2 |
This table illustrates the general trend of increasing elimination with increased steric hindrance of the alkyl halide.[1]
Experimental Protocols
General Protocol for Williamson Ether Synthesis to Minimize Elimination
-
Alkoxide Formation: a. In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in an appropriate anhydrous polar aprotic solvent (e.g., DMF or acetonitrile). b. Cool the solution in an ice bath (0 °C). c. Slowly add a strong, non-bulky base (e.g., sodium hydride, 1.1 equivalents).[1] d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Ether Formation: a. Cool the freshly prepared alkoxide solution to a suitable starting temperature (e.g., room temperature or 50 °C). b. Add the primary alkyl halide (1.0 equivalent) dropwise to the stirred alkoxide solution. c. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). d. If the reaction is slow, gradually increase the temperature, but be mindful that higher temperatures can promote the E2 side reaction.[1]
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Cautiously quench the reaction by the slow addition of water. c. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). d. Wash the combined organic layers with water and brine. e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or distillation.[1]
Visualizations
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Caption: Troubleshooting workflow for minimizing elimination byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson_ether_synthesis [chemeurope.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. benchchem.com [benchchem.com]
- 5. An In-depth Overview on the Williamson Synthesis Concept [unacademy.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. tailoredread.com [tailoredread.com]
Technical Support Center: Synthesis of 2-(Pentyloxy)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(pentyloxy)benzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis, starting from salicylic acid and 1-bromopentane.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation of Salicylic Acid: The phenolic hydroxyl group of salicylic acid is acidic, but the carboxyl group is more so. A sufficiently strong base is required to deprotonate the phenol. Insufficient base will lead to unreacted starting material. | 1a. Choice of Base: Use at least two equivalents of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to ensure deprotonation of both the carboxylic acid and the phenolic hydroxyl group. For a more robust reaction, sodium hydride (NaH) in an aprotic solvent like THF can be used to ensure complete formation of the phenoxide. 1b. Base Quality: Ensure the base is not old or has absorbed atmospheric moisture, which can reduce its reactivity. |
| 2. Ineffective Alkylating Agent: 1-bromopentane may be old or degraded. | 2. Check Alkylating Agent: Use freshly opened or purified 1-bromopentane. Consider using 1-iodopentane, which is a more reactive alkylating agent. | |
| 3. Inappropriate Solvent: The solvent may not be suitable for an SN2 reaction. | 3. Solvent Selection: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic. | |
| 4. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | 4. Increase Temperature: Gently heat the reaction mixture. A temperature range of 50-100 °C is often effective for Williamson ether synthesis. Monitor the reaction by TLC to avoid decomposition at higher temperatures. | |
| Formation of Side Products | 1. C-Alkylation: The phenoxide ion is an ambident nucleophile, and some alkylation may occur on the aromatic ring, although this is generally a minor pathway for O-alkylation under these conditions. | 1. Optimize Reaction Conditions: Lowering the reaction temperature may favor O-alkylation over C-alkylation. |
| 2. Elimination Reaction of Alkyl Halide: Although less likely with a primary alkyl halide like 1-bromopentane, the use of a sterically hindered base or very high temperatures could promote the E2 elimination reaction, forming 1-pentene. | 2. Control Reaction Conditions: Avoid excessively high temperatures and the use of bulky bases if possible. | |
| 3. Unreacted Salicylic Acid: Incomplete reaction will leave salicylic acid in the product mixture. | 3. Drive Reaction to Completion: Increase the reaction time or temperature, or use a slight excess of the alkylating agent. | |
| 4. Esterification Product: If the reaction conditions are not sufficiently basic, the carboxylate may react with 1-bromopentane to form pentyl 2-hydroxybenzoate. | 4. Ensure Sufficient Base: Use at least two equivalents of a strong base to form the dianion of salicylic acid, which will favor O-alkylation. | |
| Difficulty in Product Purification | 1. Ineffective Extraction: The product and starting materials may not be effectively separated during the workup. | 1. Proper Workup: After the reaction, acidification of the mixture is crucial to protonate the carboxylic acid, making the product soluble in organic solvents. Ensure the aqueous layer is acidified to a pH of 1-2 before extraction. |
| 2. Inappropriate Recrystallization Solvent: The chosen solvent may not provide good differential solubility for the product and impurities. | 2. Solvent Screening for Recrystallization: Benzoic acid and its derivatives can often be recrystallized from hot water, aqueous ethanol, or ethanol/water mixtures. For this compound, a solvent system like ethanol/water or hexanes/ethyl acetate should be tested to find the optimal conditions for forming pure crystals upon cooling. | |
| 3. Oily Product: The product may not crystallize and instead form an oil. | 3. Induce Crystallization: If the product oils out during recrystallization, try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure product if available. Allowing the solution to cool slowly can also promote crystallization over oiling out. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Williamson ether synthesis. This involves the reaction of a deprotonated salicylic acid (acting as the nucleophile) with a pentyl halide (the electrophile), such as 1-bromopentane.
Q2: Why are two equivalents of base necessary in this reaction?
A2: Salicylic acid has two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. The carboxylic acid proton is more acidic and will be deprotonated first. The second equivalent of base is required to deprotonate the less acidic phenolic hydroxyl group to form the phenoxide, which then acts as the nucleophile to attack the 1-bromopentane.
Q3: Can I use other pentyl halides, like 1-chloropentane or 1-iodopentane?
A3: Yes, other pentyl halides can be used. The reactivity of the alkyl halide in an SN2 reaction follows the trend I > Br > Cl. Therefore, 1-iodopentane will react faster than 1-bromopentane, while 1-chloropentane will be the slowest. If using 1-chloropentane, more forcing reaction conditions (e.g., higher temperature or longer reaction time) may be necessary.
Q4: My reaction is very slow. What can I do to speed it up?
A4: To increase the reaction rate, you can:
-
Increase the reaction temperature.
-
Use a more polar aprotic solvent like DMF or DMSO.
-
Use a more reactive alkyl halide, such as 1-iodopentane.
-
Consider adding a catalytic amount of sodium iodide or potassium iodide if you are using 1-bromopentane or 1-chloropentane. The iodide will displace the other halide in situ to form the more reactive 1-iodopentane.
Q5: How do I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material (salicylic acid) and the product (this compound). The disappearance of the salicylic acid spot and the appearance of a new, less polar product spot will indicate the reaction is proceeding.
Q6: What is the best way to purify the final product?
A6: Recrystallization is a common and effective method for purifying benzoic acid derivatives. The ideal solvent for recrystallization is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as ethanol and water, can also be effective.
Experimental Protocol: Synthesis of this compound
This protocol details a representative method for the synthesis of this compound.
Reagents and Theoretical Quantities
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) | Equivalents |
| Salicylic Acid | 138.12 | - | 5.00 g | 36.2 | 1.0 |
| Sodium Hydroxide | 40.00 | - | 3.20 g | 80.0 | 2.2 |
| 1-Bromopentane | 151.04 | 1.22 | 6.0 mL | 48.4 | 1.3 |
| Acetone | - | - | 100 mL | - | - |
| Hydrochloric Acid (conc.) | - | - | As needed | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylic acid (5.00 g, 36.2 mmol) and acetone (100 mL).
-
Base Addition: While stirring, add sodium hydroxide (3.20 g, 80.0 mmol) to the flask.
-
Alkylation: Add 1-bromopentane (6.0 mL, 48.4 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.
-
Acidification: To the resulting residue, add 100 mL of water. Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2. A white precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Stability issues with 2-(Pentyloxy)benzoic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Pentyloxy)benzoic acid during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, presented in a question-and-answer format.
Q1: I've observed a change in the physical appearance (e.g., color change, clumping) of my this compound sample during storage. What could be the cause?
A1: Changes in the physical appearance of this compound can indicate potential degradation. The primary factors contributing to such changes are exposure to light, elevated temperatures, and humidity.[1] It is recommended to visually inspect your sample against a fresh reference standard and consider performing analytical tests to assess purity.
Q2: My analytical results show a decrease in the purity of my this compound sample over time. What are the likely degradation products?
A2: Based on the structure of this compound, the most probable degradation pathways are hydrolysis and decarboxylation.
-
Hydrolysis: The ether linkage can be susceptible to cleavage, especially in the presence of moisture and acidic or basic conditions, yielding 2-hydroxybenzoic acid (salicylic acid) and 1-pentanol.
-
Decarboxylation: At elevated temperatures, benzoic acid derivatives can undergo decarboxylation, which would result in the formation of pentyloxybenzene and carbon dioxide.[2][3]
-
Oxidation: Oxidative degradation may lead to the formation of various hydroxylated species on the aromatic ring.[4]
A stability-indicating HPLC method is recommended to identify and quantify these potential impurities.
Q3: I suspect my sample has degraded. How can I confirm this and quantify the extent of degradation?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to confirm and quantify degradation.[5][6] This involves developing an HPLC method that can separate the intact this compound from all its potential degradation products. Comparing the chromatogram of your stored sample to that of a freshly prepared standard will allow you to identify and quantify any impurities that have formed.
Q4: What are the optimal storage conditions to ensure the long-term stability of this compound?
A4: To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2][7][8] Storage at room temperature is generally acceptable, but for extended periods, refrigeration may be considered. Avoid exposure to extreme temperatures and incompatible materials such as strong oxidizing agents.[7]
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, like many aromatic compounds, this compound can be sensitive to light. Photodegradation can occur upon exposure to UV or visible light.[1] It is recommended to store the compound in an amber or opaque container to minimize light exposure.
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (cool, dry, dark, and in a tightly sealed container), the compound is expected to be stable for several years. However, for critical applications, it is advisable to re-analyze the purity of the material after prolonged storage.
Q3: Can I store this compound in a solution?
A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation pathways.[9] If a solution is required, it should be prepared fresh. For short-term storage, use a well-characterized, dry, aprotic solvent and store at a low temperature, protected from light.
Q4: Are there any known incompatibilities with common excipients or solvents?
A4: this compound is incompatible with strong oxidizing agents.[7] When considering its use in formulations, compatibility studies should be conducted with all excipients to ensure that no unforeseen reactions occur. Particular attention should be paid to excipients with high moisture content, as this can promote hydrolysis.[9]
Data Presentation
The following table summarizes hypothetical stability data for this compound under different storage conditions. This data is for illustrative purposes to highlight the importance of proper storage.
| Storage Condition | Time (Months) | Purity (%) | Major Degradant (%) | Appearance |
| Recommended | 0 | 99.8 | < 0.1 | White crystalline solid |
| (2-8°C, Dark, Dry) | 12 | 99.7 | < 0.1 | No change |
| 24 | 99.6 | 0.1 | No change | |
| Ambient | 0 | 99.8 | < 0.1 | White crystalline solid |
| (25°C/60% RH, Light) | 12 | 98.5 | 0.8 (2-hydroxybenzoic acid) | Slight yellowish tint |
| 24 | 97.1 | 1.5 (2-hydroxybenzoic acid) | Yellowish solid | |
| Accelerated | 0 | 99.8 | < 0.1 | White crystalline solid |
| (40°C/75% RH, Light) | 6 | 95.2 | 2.5 (2-hydroxybenzoic acid), 0.5 (Pentyloxybenzene) | Yellowish, slightly clumpy |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity and stability of this compound. Method optimization and validation are required for specific applications.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Initial conditions: 40% Acetonitrile, 60% Water with 0.1% Formic Acid.
-
Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.
-
Hold: Hold at 90% Acetonitrile for 5 minutes.
-
Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding potential degradation pathways and for the development of a stability-indicating analytical method.[1][10]
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve the sample in a 1:1 acetonitrile/water mixture and add 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid sample in a controlled temperature oven at 105°C for 48 hours.
-
Photodegradation: Expose the solid sample to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period (e.g., according to ICH Q1B guidelines).
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability testing.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. plos.figshare.com [plos.figshare.com]
- 9. scispace.com [scispace.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low purity of synthesized 2-(Pentyloxy)benzoic acid
Welcome to the Technical Support Center for the synthesis of 2-(Pentyloxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound. Below you will find a comprehensive guide in a question-and-answer format, detailed experimental protocols, and data to help you optimize your experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis from 2-hydroxybenzoic acid (salicylic acid) and a pentyl halide (e.g., 1-bromopentane).
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis are a common issue and can stem from several factors.[1][2] Here are the most probable causes and their solutions:
-
Incomplete Deprotonation of Salicylic Acid: The reaction requires the formation of a phenoxide ion from the hydroxyl group of salicylic acid. If the base is not strong enough or is used in insufficient quantity, the starting material will not be fully converted to the nucleophile, leading to low conversion.
-
Solution: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation.[3][4] Alternatively, stronger alkali bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a suitable solvent can be effective.[3] Ensure you use at least two equivalents of the base to deprotonate both the phenolic hydroxyl group and the carboxylic acid group.
-
-
Side Reaction: Elimination of the Alkyl Halide: The alkoxide base can also induce an elimination reaction (E2) with the pentyl halide, forming pentene instead of the desired ether.[3][4][5] This is more likely at higher temperatures.
-
Presence of Water: Water in the reaction mixture can protonate the alkoxide, reducing its nucleophilicity, and can also react with strong bases like NaH.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Suboptimal Reaction Time and Temperature: The reaction may not have gone to completion if the time was too short or the temperature too low. Conversely, excessively high temperatures can promote side reactions.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is between 1 to 8 hours.[2]
-
Q2: My final product has a low purity, and I see multiple spots on my TLC plate. What are the likely impurities?
A2: The presence of multiple impurities can be attributed to unreacted starting materials, side products, or subsequent degradation. The most common impurities include:
-
Unreacted Salicylic Acid: This is a common impurity if the reaction has not gone to completion or if there was insufficient alkylating agent.
-
Pentene: Formed from the elimination side reaction of 1-bromopentane.
-
C-Alkylated Byproducts: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[3]
-
Dialkyl Ether (Dipentyl ether): This can form if there is any residual pentanol that gets deprotonated and reacts with the pentyl halide.
Q3: How can I effectively purify my crude this compound?
A3: The most common and effective method for purifying solid organic compounds like this compound is recrystallization.
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature. For benzoic acid derivatives, common recrystallization solvents include boiling water, aqueous ethanol, or benzene.[6] For alkoxybenzoic acids, a mixture of ethanol and water is often effective.[7][8]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to room temperature to form large, pure crystals, and then cool further in an ice bath to maximize recovery. Collect the crystals by vacuum filtration.
Q4: I am observing a byproduct that I suspect is a C-alkylated isomer. How can I confirm this and minimize its formation?
A4: C-alkylation is a known side reaction in the Williamson ether synthesis with phenoxides.[3]
-
Confirmation: The C-alkylated isomers will have the same mass as the desired product, so mass spectrometry alone may not be sufficient to distinguish them. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques to identify and differentiate these isomers based on their unique spectral patterns.[9]
-
Minimization: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[3]
Data Presentation
The following table summarizes the expected impact of different reaction parameters on the yield and purity of this compound based on general principles of the Williamson ether synthesis.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Base | Stronger base (e.g., NaH, KH) | Higher | Higher | Ensures complete deprotonation of the phenol, driving the reaction to completion and reducing unreacted starting material.[3][4] |
| Weaker base (e.g., K₂CO₃) | Lower | Lower | May result in incomplete deprotonation and lower conversion rates. | |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Higher | Higher | Solvates the cation, leaving a more "naked" and reactive alkoxide, favoring the desired SN2 reaction over elimination.[3] |
| Protic (e.g., Ethanol) | Lower | Lower | Can solvate the nucleophile, reducing its reactivity, and may participate in side reactions. | |
| Temperature | 50-100 °C | Optimal | Optimal | Provides sufficient energy for the reaction to proceed at a reasonable rate without significantly promoting the elimination side reaction.[2] |
| > 100 °C | Potentially Lower | Lower | Increases the rate of the competing E2 elimination reaction, forming more pentene byproduct.[3][4][5] | |
| Alkyl Halide | 1-Bromopentane (Primary) | Higher | Higher | Primary halides are most suitable for SN2 reactions and less prone to elimination.[4][5] |
| 2-Bromopentane (Secondary) | Significantly Lower | Lower | Secondary halides will lead to a mixture of substitution and elimination products.[5] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes the synthesis of this compound from salicylic acid and 1-bromopentane via the Williamson ether synthesis.
Materials:
-
Salicylic acid (2-hydroxybenzoic acid)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
1-Bromopentane
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid (1 equivalent) in anhydrous DMF.
-
Deprotonation: Carefully add sodium hydroxide or potassium hydroxide (2.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the dianion.
-
Alkylation: Add 1-bromopentane (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-80°C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Acidify the aqueous solution to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of the crude product should form.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent mixture (e.g., ethanol/water or acetic acid/water).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low product purity.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ortho-Alkylation of Salicylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ortho-alkylation of salicylic acid. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the ortho-alkylation of salicylic acid?
The ortho-alkylation of salicylic acid is a type of Friedel-Crafts alkylation reaction, which falls under the broader category of electrophilic aromatic substitution.[1][2] In this reaction, an alkyl group is introduced onto the aromatic ring of salicylic acid, preferentially at the position ortho to the hydroxyl group. The reaction typically involves reacting salicylic acid with an alkylating agent, such as an olefin or an alcohol, in the presence of an acid catalyst.[3][4] The catalyst facilitates the formation of a carbocation from the alkylating agent, which then acts as an electrophile and attacks the electron-rich aromatic ring of salicylic acid.[1]
Q2: What are the common catalysts used for this reaction, and how do I choose the right one?
A variety of acid catalysts can be employed for the ortho-alkylation of salicylic acid. Common choices include:
-
Sulfuric Acid: While effective, concentrated sulfuric acid can lead to side reactions such as sulfonation of the aromatic ring, which can reduce the yield of the desired product.[3][5] It can also present challenges with corrosion.[4][5]
-
Methanesulfonic Acid: This is a preferred catalyst in many cases as it is less prone to causing side reactions compared to sulfuric acid and can be more easily removed and potentially recycled.[4][6]
-
Perfluoroalkylsulfonic Acids and Acidic Clays: These have also been reported as effective catalysts for this transformation.[4][5][6]
The choice of catalyst can influence the reaction's selectivity and yield. For cleaner reactions and easier work-up, methanesulfonic acid or other alkylsulfonic acids are often recommended.[4]
Q3: What are the typical reaction conditions for ortho-alkylation of salicylic acid?
Reaction conditions can vary depending on the specific alkylating agent and catalyst used. However, a general range for these parameters is as follows:
-
Temperature: Typically ranges from 50°C to 200°C.[4][5] The optimal temperature is dependent on the chain length of the olefin used as the alkylating agent.[4][5] For instance, with a C14 olefin, the optimal temperature is between 100°C and 170°C, preferably 120°C to 160°C.[4][5]
-
Solvent: The reaction can often be carried out without a solvent.[4][5]
Q4: What are the major side products I should be aware of?
The main side products in the alkylation of salicylic acid include:
-
Para-alkylated salicylic acid: Alkylation can also occur at the para position relative to the hydroxyl group.
-
Di- and tri-alkylated salicylic acids: Multiple alkyl groups can be added to the aromatic ring.[4]
-
Sulfonated salicylic acid: This is a significant byproduct when using sulfuric acid as a catalyst.[3]
-
Rearrangement products: Carbocation intermediates formed during the reaction can undergo rearrangement, leading to the formation of isomeric alkylated products.[7][8]
Troubleshooting Guides
Problem 1: Low Yield of Ortho-Alkylated Product
Low yield is a common issue that can be attributed to several factors. Use the following table to troubleshoot potential causes and implement solutions.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The reaction temperature significantly impacts the rate and selectivity. For longer chain olefins (e.g., C14), a temperature range of 120°C to 160°C is often optimal.[4][5] Experiment with small temperature variations to find the sweet spot for your specific substrates. |
| Inappropriate Catalyst or Catalyst Concentration | If using sulfuric acid, consider switching to methanesulfonic acid to minimize sulfonation side reactions.[3][4] The amount of catalyst is also critical; ensure you are using an appropriate molar ratio relative to the salicylic acid. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Reaction times can range from 2 to 36 hours.[4][5] |
| Carbocation Rearrangement | The carbocation formed from the alkylating agent may rearrange to a more stable form, leading to a mixture of products and a lower yield of the desired ortho-isomer.[8] Using a different alkylating agent that is less prone to rearrangement or adjusting the catalyst might help. |
| Esterification as a Side Reaction | The possibility of the carbocation attacking the hydroxyl or carboxylate group to form an ether or ester, respectively, exists.[3] While these may be intermediates, optimizing conditions to favor ring alkylation is key. |
Problem 2: Poor Selectivity for the Ortho Position (High para-isomer formation)
Achieving high ortho-selectivity can be challenging. The steric hindrance around the ortho position can favor para-substitution.
| Possible Cause | Suggested Solution |
| Reaction Temperature | Higher temperatures can sometimes favor the thermodynamically more stable para-isomer. Try running the reaction at a lower temperature to see if it improves ortho-selectivity. |
| Choice of Catalyst | The nature of the catalyst can influence the steric environment of the transition state. Experimenting with different Lewis acid catalysts or acidic clays might improve the ortho:para ratio.[4] |
| Steric Hindrance | The bulky nature of the incoming alkyl group and the existing substituents on salicylic acid can direct the substitution to the less hindered para position. While difficult to control directly, adjusting other parameters can help mitigate this. |
Problem 3: Difficulty in Catalyst Removal and Product Purification
The work-up procedure is crucial for obtaining a pure product.
| Possible Cause | Suggested Solution |
| Use of Sulfuric Acid | Sulfuric acid can be difficult to remove completely and can lead to charring during purification. Switching to methanesulfonic acid is a good alternative.[4] |
| Catalyst Precipitation | For methanesulfonic acid, adding a non-polar solvent like light naphtha after the reaction can help precipitate the catalyst, allowing for its removal by filtration or decantation.[4][6] |
| Product Isolation | For C12 and higher alkyl salicylic acids, solvent extraction with a solvent like light naphtha is a typical method for product recovery.[5] |
Experimental Protocols
General Protocol for Ortho-Alkylation of Salicylic Acid with an Olefin
This is a generalized procedure and may require optimization for your specific substrates and equipment.
-
Reactant Charging: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, charge salicylic acid and the olefin.
-
Catalyst Addition: Add the chosen acid catalyst (e.g., methanesulfonic acid). The amount will typically be a molar percentage of the salicylic acid.
-
Heating and Reaction: Heat the mixture to the desired temperature (e.g., 120°C - 160°C) with constant stirring.[4]
-
Monitoring: Monitor the progress of the reaction over time (e.g., 8-24 hours) using an appropriate analytical method (TLC, GC, or HPLC).[6]
-
Work-up:
-
Cool the reaction mixture.
-
If using methanesulfonic acid, add a solvent like light naphtha to precipitate the catalyst.[6]
-
Separate the catalyst (e.g., by filtration or allowing it to settle and decanting the product solution).
-
The resulting solution containing the alkylated salicylic acid can then be further purified, for instance, by solvent extraction or chromatography.[5]
-
Data Presentation
Table 1: Example Reaction Conditions for Alkylation of Salicylic Acid
| Alkylating Agent | Catalyst | Temperature (°C) | Time (h) | Reference |
| Mixed C14-C18 Olefin | Methanesulfonic Acid | 120 | 24 | [4][6] |
| Propylene Tetramer | Sulfuric Acid (80% aq.) | 60 (exotherm to 75) | 3 | [6] |
| 1-Hexene | Sulfuric Acid | Standard Conditions | - | [3] |
| t-Butanol | Sulfuric Acid | Standard Conditions | - | [3] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the ortho-alkylation of salicylic acid.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. mt.com [mt.com]
- 2. EAS-Alkylation | OpenOChem Learn [learn.openochem.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. US7045654B2 - Method for the alkylation of salicylic acid - Google Patents [patents.google.com]
- 5. WO2004041766A1 - Method for the alkylation of salicylic acid - Google Patents [patents.google.com]
- 6. Method for the alkylation of salicylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of 2-(Pentyloxy)benzoic Acid and 4-(Pentyloxy)benzoic Acid for Research and Development
This guide provides a detailed comparison of the physicochemical and potential biological properties of 2-(pentyloxy)benzoic acid and 4-(pentyloxy)benzoic acid. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in utilizing these isomeric compounds. This document summarizes available experimental data and provides context through data from structurally similar molecules where direct experimental values are unavailable.
Physicochemical Properties
The positioning of the pentyloxy group on the benzoic acid ring significantly influences the physical properties of these isomers. A summary of key physicochemical data is presented in Table 1.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4-(Pentyloxy)benzoic acid |
| Molecular Formula | C₁₂H₁₆O₃ | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol | 208.26 g/mol |
| CAS Number | 2200-82-0 | 15872-41-0 |
| Melting Point | No experimental data available. Estimated to be significantly lower than the 4-isomer due to steric hindrance preventing efficient crystal packing. For comparison, 2-ethoxybenzoic acid has a melting point of 19.3-19.5 °C.[1] | 126-128 °C[2] |
| Boiling Point | No experimental data available. Estimated to be similar to the 4-isomer. For comparison, 2-ethoxybenzoic acid has a boiling point of 174-176 °C at 15 mmHg.[1] | 307.45 - 333.3 °C |
| pKa | No experimental data available. The ortho-alkoxy group is expected to increase the acidity compared to benzoic acid (pKa ~4.2), potentially making it a stronger acid than the 4-isomer due to the ortho effect. For comparison, the pKa of 2-ethoxybenzoic acid is approximately 4.21. | 4.49 (Predicted) |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol and ether, similar to other alkoxybenzoic acids. | Soluble in alcohol and ether; slightly soluble in water. |
| LogP (XLogP3) | 3.1 (Computed by PubChem) | 2.9538 (Computed)[3] |
Potential Biological Activities and Signaling Pathways
While no direct comparative biological studies between this compound and 4-(pentyloxy)benzoic acid have been identified, the broader class of benzoic acid derivatives is known to exhibit a range of biological activities. A notable area of investigation is their anti-inflammatory potential through the modulation of key signaling pathways.
Many benzoic acid derivatives, particularly salicylates (2-hydroxybenzoic acids), are known to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[4] Furthermore, some benzoic acid derivatives have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[5][6][7][8] The inhibition of the NF-κB pathway represents a significant mechanism for controlling inflammation.
Given their structural similarity to these known bioactive molecules, both this compound and 4-(pentyloxy)benzoic acid are candidates for investigation as modulators of these pathways. The difference in the substitution pattern may lead to variations in their binding affinity to target enzymes and receptors, resulting in different biological activities.
References
- 1. 2-Ethoxybenzoic acid 98 134-11-2 [sigmaaldrich.com]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Pivotal Role of the 2-Alkoxy Group in Shaping the Biological Activity of Benzoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of molecular scaffolds is fundamental to designing novel therapeutic agents. This guide provides a comparative analysis of 2-alkoxybenzoic acid derivatives, focusing on how modifications to the 2-alkoxy substituent influence their anti-inflammatory and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document serves as a valuable resource for the rational design of new and improved therapeutic compounds.
The benzoic acid framework is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The introduction of an alkoxy group at the 2-position can significantly modulate the physicochemical properties and, consequently, the biological activity of these molecules. This guide delves into the nuanced effects of the 2-alkoxy group on two key therapeutic areas: inflammation and microbial infections.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. The SAR of 2-alkoxybenzoic acid derivatives suggests that the nature of the alkoxy group plays a significant role in their COX-inhibitory potential.
A study on 2-acetoxyphenyl alkyl sulfides, which are derivatives of salicylic acid (2-hydroxybenzoic acid), revealed that the length of the alkyl chain is critical for COX-2 inhibitory potency. An optimal chain length was observed with the heptyl derivative, and the introduction of unsaturation in the form of a triple bond further enhanced potency and selectivity for COX-2.[2] This highlights the importance of the lipophilicity and spatial arrangement of the substituent at the 2-position.
Table 1: Comparative COX-2 Inhibition of 2-Substituted Phenyl Derivatives
| Compound Class | Representative Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-Acetoxyphenyl Alkyl Sulfides | 2-Acetoxyphenyl methyl sulfide | COX-2 | Moderate Potency | Moderate |
| 2-Acetoxyphenyl heptyl sulfide | COX-2 | High Potency | High | |
| 2-Acetoxyphenyl hept-2-ynyl sulfide | COX-2 | Highest Potency | Highest | |
| Selective COX-2 Inhibitor | Celecoxib | COX-2 | 0.04[3] | 375[3] |
Note: The data for 2-acetoxyphenyl alkyl sulfides is presented qualitatively as specific IC50 values were not provided in the abstract.[2] The data for Celecoxib is provided for comparison.
Comparative Analysis of Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties, which are often attributed to their ability to disrupt microbial cell membranes and interfere with essential metabolic processes. The lipophilicity of the molecule, which is influenced by the nature of the substituents on the benzene ring, is a key determinant of its antimicrobial efficacy.
A study on alkyl esters of phenolic acids demonstrated that increasing the length of the alkyl chain generally enhances antimicrobial activity. For example, butyl esters of phenolic acids were found to have higher inhibitory activity than their methyl ester counterparts, with Minimum Inhibitory Concentrations (MICs) below 1.25 mM.[4] This suggests that increasing the lipophilicity of the molecule facilitates its passage through the microbial cell wall.
While direct comparative studies on a series of 2-alkoxybenzoic acids are scarce, research on other substituted benzoic acids provides valuable insights. For instance, a study on 2-chlorobenzoic acid derivatives showed that Schiff's bases of this compound were more potent antimicrobial agents than its esters, with some derivatives showing significant activity against Escherichia coli.[5] Another study on p-hydroxybenzoic acid derivatives also found that Schiff's bases were generally more active than esters.[3] These findings underscore that modifications to the carboxylic acid moiety, in addition to substitutions on the phenyl ring, are crucial for antimicrobial activity.
Table 2: Comparative Antimicrobial Activity (MIC) of Substituted Benzoic Acid Derivatives
| Compound Class | Representative Compound | Microorganism | MIC (µM/ml) |
| 2-Chlorobenzoic Acid Derivatives | Compound 6 (a Schiff's base) | E. coli | pMIC = 2.27 |
| p-Hydroxybenzoic Acid Derivatives | Compound 14 (a Schiff's base) | Multiple strains | pMICam = 1.50 |
| Standard Antibiotic | Norfloxacin | E. coli | pMIC = 2.61 |
Note: pMIC is the negative logarithm of the MIC value. A higher pMIC value indicates greater potency.[5]
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental basis for the presented data, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: The Cyclooxygenase (COX) pathway illustrating the role of COX-1 and COX-2 in prostaglandin synthesis and the inhibitory action of NSAIDs.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is crucial for determining the potency and selectivity of potential anti-inflammatory compounds.
1. Materials and Reagents:
-
Purified COX-1 and COX-2 enzymes (human or ovine)
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (2-alkoxybenzoic acid derivatives) dissolved in DMSO
-
Reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer containing the heme cofactor.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, the enzyme solution (either COX-1 or COX-2), and the test compound dilutions (or DMSO for control wells).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Detection: Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[3]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method for assessing the antimicrobial potency of a compound.
1. Materials and Reagents:
-
Test compounds (2-alkoxybenzoic acid derivatives)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
2. Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions of the stock solution in the broth medium directly in the wells of a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism from an overnight culture to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the absorbance can be read using a microplate reader.
Conclusion
The structure-activity relationship of 2-alkoxybenzoic acid derivatives is a promising area of research for the development of novel anti-inflammatory and antimicrobial agents. The available data on related compounds strongly suggest that the nature of the 2-alkoxy group, particularly its chain length and lipophilicity, is a critical determinant of biological activity. Longer alkyl chains appear to enhance both anti-inflammatory and antimicrobial efficacy, likely by improving membrane permeability and interaction with the active sites of target enzymes.
This comparative guide highlights the potential of this chemical class and underscores the need for systematic studies that directly compare a series of 2-alkoxybenzoic acid derivatives to elucidate more precise SAR trends. Such research will be invaluable for the rational design of next-generation therapeutics with improved potency and selectivity.
References
- 1. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Potential of 2-(Pentyloxy)benzoic Acid: A Comparative Analysis of Biological Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of therapeutic compound development, benzoic acid and its derivatives have long been a cornerstone, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological efficacy of 2-(Pentyloxy)benzoic acid against other notable benzoic acid derivatives. While direct experimental data on this compound is limited in publicly accessible literature, this report synthesizes existing data on structurally related compounds to project its potential activities and guide future research. By examining structure-activity relationships (SAR), we can infer the potential antimicrobial and anti-inflammatory properties of this molecule.
Structure-Activity Relationship: The Key to Unlocking Potential
The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene ring.[1][2] The introduction of alkoxy groups, such as the pentyloxy group in this compound, can modulate the lipophilicity and steric properties of the molecule, thereby affecting its interaction with biological targets.
Caption: General structure of benzoic acid derivatives and key factors influencing their biological activity.
Antimicrobial Efficacy: A Comparative Overview
Benzoic acid and its derivatives are well-documented for their antimicrobial properties.[3] The efficacy is often dependent on the type of substituent and its position on the aromatic ring. For instance, the presence of hydroxyl groups can enhance antibacterial activity, with the position of the hydroxyl group playing a crucial role.[1] Studies on alkoxy-substituted benzoic acids suggest their potential in combating bacterial biofilms.[4]
While specific data for this compound is not available, the table below summarizes the antimicrobial activity of other benzoic acid derivatives against various pathogens. This provides a baseline for predicting the potential efficacy of this compound, which possesses a five-carbon alkoxy chain that could enhance its lipophilicity and, consequently, its ability to penetrate microbial cell membranes.
| Compound/Derivative | Target Microorganism | Activity Metric (e.g., MIC) | Reference |
| Benzoic Acid | Escherichia coli O157 | MIC = 1 mg/mL | [1] |
| 2-Hydroxybenzoic Acid | Escherichia coli O157 | MIC = 1 mg/mL | [1] |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | Escherichia coli O157 | MIC = 4 mg/mL | [1] |
| 4-Hydroxybenzoic Acid | Various bacteria and yeast | Inhibition zones: 9.00-16.00 mm; MIC: 36.00-72.00 mg/ml | |
| Benzoic Acid Analogues (with methyl, methoxyl, or chloro group at position 4) | Aspergillus flavus, Aspergillus fumigatus, Aspergillus terreus | Increased antifungal activity | [2] |
| 2-Octanoylbenzohydroquinone | Candida krusei, Rhizopus oryzae | MIC = 2 and 4 µg/mL | [5][6] |
MIC: Minimum Inhibitory Concentration
Anti-inflammatory Potential: Insights from Related Compounds
Several benzoic acid derivatives have demonstrated significant anti-inflammatory properties, often attributed to the inhibition of enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways such as NF-κB.[7][8] For example, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a salicylic acid derivative, has been shown to reduce pro-inflammatory cytokines.[9][10][11]
The anti-inflammatory activity of this compound remains to be experimentally determined. However, the structural similarity to other anti-inflammatory benzoic acid derivatives suggests it could be a promising candidate for further investigation. The following table presents data on the anti-inflammatory activity of related compounds.
| Compound/Derivative | Model | Key Findings | Reference |
| 2-Hydroxymethylbenzamide Derivatives | Carrageenan-induced paw edema in rats | Varying percentage of edema inhibition (25.3% to 52.1%) depending on the N-substituent. | [7] |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rats | Significant reduction of TNF-α and IL-1β. | [9][10] |
| p-Hydroxybenzoic Acid | Carrageenan-induced paw edema and cotton pellet-induced granuloma in rats | Anti-inflammatory activity comparable to diclofenac sodium. | [12][13] |
LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies for key assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[7]
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test compound and the standard drug are administered orally or intraperitoneally at a specific dose one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Proposed Mechanism of Anti-inflammatory Action
Many benzoic acid derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[7] It is plausible that this compound could also act through this pathway.
Caption: Proposed mechanism of action for the anti-inflammatory effects of benzoic acid derivatives via the COX pathway.
Conclusion and Future Directions
While direct experimental evidence for the biological efficacy of this compound is currently lacking, the existing body of research on other benzoic acid derivatives provides a strong foundation for predicting its potential as a bioactive compound. The presence of the 2-pentyloxy group suggests the possibility of favorable lipophilic characteristics that could enhance its antimicrobial and anti-inflammatory activities.
Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to confirm these hypotheses. Head-to-head comparisons with the derivatives presented in this guide will be crucial in establishing its therapeutic potential and defining its place in the landscape of benzoic acid-based drug candidates.
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. app.firstignite.com [app.firstignite.com]
- 5. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
Comparative Guide to Purity Validation of 2-(Pentyloxy)benzoic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2-(Pentyloxy)benzoic acid against an alternative analytical technique. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of the most suitable method for quality control and research purposes.
Introduction
This compound is an aromatic carboxylic acid with potential applications in pharmaceutical and chemical research. Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results and for compliance with regulatory standards in drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like benzoic acid derivatives.[1][2] This guide outlines a robust HPLC method for the purity validation of this compound and compares it with Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, another powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.
Experimental Protocols
Primary Method: High-Performance Liquid Chromatography (HPLC)
This method is designed for the accurate quantification of this compound and the separation of potential impurities.
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with UV or PDA Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (1 mg/mL): Accurately weigh 25 mg of the this compound sample, dissolve in 25 mL of the diluent, and sonicate for 10 minutes. Filter through a 0.45 µm syringe filter before injection.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For a comparative analysis, GC-MS can be employed after derivatization to increase the volatility of the acidic analyte.
Derivatization Protocol (Silylation):
-
Accurately weigh 1 mg of the this compound sample into a vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Gas Chromatograph coupled with a Mass Spectrometer |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Oven Program | Initial: 100°C (hold 2 min)Ramp: 15°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source | 230°C |
| Mass Range | 50-500 amu |
Data Presentation: Purity Comparison
The following table summarizes hypothetical purity data for a batch of this compound analyzed by both HPLC and GC-MS.
| Analytical Method | Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| HPLC-UV | 99.58 | 0.21 (at RRT 0.85) | 0.15 (at RRT 1.12) |
| GC-MS (Post-derivatization) | 99.62 | 0.19 (identified as Salicylic acid) | 0.13 (identified as Pentanol) |
RRT = Relative Retention Time
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for purity validation of this compound.
Potential Impurity Profile
Caption: Potential impurities in this compound synthesis.
General Mechanism of Action for Benzoic Acid (Illustrative)
While the specific mechanism of this compound is not detailed in the provided search results, the general antiseptic mechanism of benzoic acid can be illustrated.[3] Benzoic acid's lipophilicity allows it to penetrate microbial cell membranes.[3] Inside the cell, it dissociates, acidifying the cytoplasm and inhibiting respiratory enzymes.[3]
Caption: Illustrative antimicrobial action of benzoic acid.
References
A Comparative Guide to the Phase Transitions of 2-(Pentyloxy)benzoic Acid and Its Analogues via Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phase transition behavior of 2-(pentyloxy)benzoic acid and its structural isomers and homologues, utilizing differential scanning calorimetry (DSC) as the primary analytical technique. The objective is to offer a clear comparison of how the position and length of the alkoxy substituent on the benzoic acid ring influence the material's thermal properties, which is crucial for applications in materials science and pharmaceutical development where physical form and stability are paramount.
Comparison of Thermal Properties
The data for 4-alkoxybenzoic acids indicate the presence of liquid crystalline phases (nematic and smectic)[1][2][3]. The transition temperatures are influenced by the length of the alkoxy chain[1]. For instance, 4-(pentyloxy)benzoic acid is reported to have a melting point of 126-128 °C[4][5]. The para-substituted alkoxybenzoic acids are well-known to form liquid crystals through the formation of hydrogen-bonded dimers[6][7].
In contrast, the ortho-substituted isomers, such as 2-propoxybenzoic acid, tend to have lower melting points. The melting point for 2-propoxybenzoic acid is reported to be in the range of 35-37 °C[8]. This substantial difference in melting temperature between the ortho and para isomers underscores the critical role of molecular geometry in crystal packing.
To further illustrate the effect of isomerism, a study on iso-butoxybenzoic acids provides a direct comparison of the melting points and enthalpies of fusion for the 2-, 3-, and 4-substituted isomers, demonstrating that the substitution pattern is a key determinant of the thermal properties[9].
Below is a summary of the available quantitative data for relevant compounds to provide a basis for comparison.
| Compound | Substituent Position | Alkoxy Chain Length | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Other Phase Transitions |
| 2-(Propoxy)benzoic Acid | Ortho | C3 | 35 - 37[8] | Not Reported | Not Reported |
| 2-iso-Butoxybenzoic Acid | Ortho | C4 (iso) | Liquid at RT[9] | Not Applicable | Not Reported |
| 4-iso-Butoxybenzoic Acid | Para | C4 (iso) | 139 - 141[9] | Not Reported | Not Reported |
| 4-(Pentyloxy)benzoic Acid | Para | C5 | 126 - 128[4][5] | Not Reported | Nematic, Smectic phases reported for the homologous series[1][2] |
| Benzoic Acid (Reference) | - | - | 122.7[10] | Not Reported | None |
Note: "Not Reported" indicates that the specific data was not found in the searched literature. "RT" refers to room temperature.
Experimental Protocol: Differential Scanning Calorimetry
The following is a detailed methodology for the analysis of the phase transitions of alkoxybenzoic acids using DSC, based on common practices for organic molecules[10][11][12].
1. Sample Preparation:
-
Accurately weigh 2-5 mg of the benzoic acid derivative into a standard aluminum DSC pan.
-
Seal the pan hermetically to prevent sublimation or decomposition during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
2. Instrumentation and Calibration:
-
Utilize a calibrated differential scanning calorimeter. Calibration for temperature and enthalpy is typically performed using high-purity indium.
-
Purge the DSC cell with a constant flow of inert gas, such as nitrogen (e.g., 50 mL/min), to provide an inert atmosphere and prevent oxidative degradation.
3. Thermal Program:
-
Equilibrate the sample at a temperature well below the expected first thermal event (e.g., 25 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a temperature above the final expected transition (e.g., 200 °C).
-
Hold the sample at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same rate (10 °C/min) back to the starting temperature to observe crystallization and other transitions upon cooling.
-
A second heating scan is often performed to analyze the thermal history of the sample after the initial melt and recrystallization.
4. Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) for the melting endotherm.
-
Identify any other endothermic or exothermic peaks corresponding to solid-solid transitions or liquid crystal phase transitions.
-
The transition temperatures and enthalpies are determined from the resulting DSC thermogram using the instrument's analysis software.
Logical Workflow for DSC Analysis
The following diagram illustrates the logical workflow for characterizing the phase transitions of a benzoic acid derivative using DSC.
Caption: Workflow for DSC analysis of benzoic acid derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. [PDF] Texture transitions in the liquid crystalline alkyloxybenzoic acid 6OBAC | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Pentyloxybenzoic acid | 15872-41-0 [chemicalbook.com]
- 5. 4-(pentyloxy)benzoic acid, CAS No. 15872-41-0 - iChemical [ichemical.com]
- 6. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Interactions between Benzoic Acid and Magnesium Oxide : Shimadzu (Europe) [shimadzu.eu]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
Comparing the acidity of ortho-substituted vs. para-substituted benzoic acids
A comprehensive analysis of the acidity of ortho- and para-substituted benzoic acids, supported by experimental data and detailed methodologies, for researchers, scientists, and professionals in drug development.
The position of a substituent on the benzene ring of benzoic acid profoundly influences its acidity. This guide provides a detailed comparison of the acidity of ortho- and para-substituted benzoic acids, delving into the electronic and steric factors that govern this property. By presenting experimental pKa values, detailed analytical protocols, and a visual representation of the underlying principles, this document serves as a valuable resource for chemical researchers and drug development professionals.
Data Presentation: A Comparative Analysis of pKa Values
The acidity of a substituted benzoic acid is quantified by its pKa value, where a lower pKa indicates a stronger acid. The following table summarizes the experimental pKa values for a range of ortho- and para-substituted benzoic acids, allowing for a direct comparison of their acid strengths.
| Substituent (X) | pKa (ortho-X-benzoic acid) | pKa (para-X-benzoic acid) |
| -H | 4.20 | 4.20 |
| -CH₃ | 3.91 | 4.37 |
| -C₂H₅ | 3.79 | 4.35 |
| -C(CH₃)₃ | 3.46 | 4.40 |
| -F | 3.27 | 4.14 |
| -Cl | 2.94 | 3.98 |
| -Br | 2.85 | 4.00 |
| -I | 2.86 | 4.03 |
| -OH | 2.98 | 4.58 |
| -OCH₃ | 4.09 | 4.47 |
| -NO₂ | 2.17 | 3.44 |
| -CN | 3.14 | 3.55 |
| -NH₂ | 4.98 | 4.92 |
The "Ortho Effect": A Dominant Factor in Acidity
A consistent and significant observation from the data is the "ortho effect," where most ortho-substituted benzoic acids are stronger acids (have lower pKa values) than their corresponding para isomers, and often stronger than benzoic acid itself.[1][2][3][4] This phenomenon arises from a combination of steric and electronic factors.
The primary driver of the ortho effect is steric hindrance.[3][5] An ortho substituent, regardless of its electronic nature, forces the carboxyl group (-COOH) to twist out of the plane of the benzene ring.[2][3] This twisting disrupts the resonance between the carboxyl group and the aromatic ring.[2][3] In the benzoate anion (the conjugate base), this steric inhibition of resonance is more pronounced, leading to greater stabilization of the anion and, consequently, a stronger acid.
Electronic Influences: Inductive and Resonance Effects
Beyond the ortho effect, the electronic nature of the substituent plays a crucial role in determining the acidity of both ortho- and para-substituted benzoic acids. These effects are broadly categorized as inductive and resonance effects.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma bonds. Electronegative substituents (e.g., -NO₂, -Cl, -F) exert a strong -I effect, which stabilizes the negative charge of the carboxylate anion, thereby increasing acidity.[6] This effect is distance-dependent, being stronger at the ortho position than at the para position.
-
Resonance Effect (+R and -R): This involves the delocalization of electrons through the pi system of the benzene ring.
-
Electron-donating groups (+R) , such as -OCH₃ and -NH₂, have lone pairs of electrons that can be donated to the ring. At the para position, this effect increases the electron density on the carboxylate group, destabilizing the anion and decreasing acidity.[1]
-
Electron-withdrawing groups (-R) , like -NO₂, can withdraw electron density from the ring via resonance. This delocalizes and stabilizes the negative charge on the carboxylate anion, significantly increasing acidity, especially when at the para position.
-
The interplay of these effects determines the overall acidity. For instance, in para-nitrobenzoic acid, both the strong -I and -R effects of the nitro group contribute to its high acidity. In contrast, for para-methoxybenzoic acid, the electron-donating +R effect outweighs the electron-withdrawing -I effect, making it a weaker acid than benzoic acid.[1]
Experimental Protocols for pKa Determination
The pKa values presented in this guide are typically determined using potentiometric or spectrophotometric titration methods. Below are detailed outlines of these experimental protocols.
Potentiometric Titration
This method involves monitoring the pH of a solution of the benzoic acid derivative as a standardized solution of a strong base (e.g., NaOH) is added incrementally.
Experimental Workflow:
-
Preparation of the Analyte Solution: A precisely weighed amount of the substituted benzoic acid is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile to ensure solubility.
-
Calibration of the pH Electrode: The pH meter and electrode are calibrated using standard buffer solutions.
-
Titration: The analyte solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of inflection of the curve. The pKa is then calculated from the pH at the half-equivalence point.
Spectrophotometric Titration
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Experimental Workflow:
-
Preparation of Solutions: A stock solution of the substituted benzoic acid is prepared. A series of buffer solutions with known pH values are also prepared.
-
Spectral Measurements: A small, constant aliquot of the stock solution of the benzoic acid is added to each buffer solution. The UV-Vis absorbance spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of the compound have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Visualization of Acidity Factors
The following diagram illustrates the key factors influencing the acidity of ortho- and para-substituted benzoic acids.
Caption: Factors affecting the acidity of substituted benzoic acids.
References
- 1. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 2. asianpubs.org [asianpubs.org]
- 3. global.oup.com [global.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
In-Silico Modeling of 2-(Pentyloxy)benzoic Acid: A Comparative Guide to Receptor Binding Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-silico modeling approaches for predicting the receptor binding of 2-(Pentyloxy)benzoic acid. Due to the limited direct experimental data on the specific receptor targets of this compound, this document focuses on a predictive framework, outlining the steps for target identification, in-silico analysis, and subsequent experimental validation. We present predicted targets based on established computational tools and compare them with known activities of structurally similar benzoic acid derivatives, offering a valuable resource for initiating drug discovery and development projects centered on this molecule.
Predicted Molecular Targets of this compound
An in-silico target prediction for this compound was performed using the SwissTargetPrediction tool, which relies on a combination of 2D and 3D similarity to a library of known active compounds. The SMILES string CCCCCOC1=CC=CC=C1C(=O)O was used as the input for this analysis. The top predicted protein targets are summarized in Table 1. The results suggest that this compound may interact with a range of protein classes, including enzymes, G protein-coupled receptors (GPCRs), and nuclear receptors.
Table 1: Predicted Protein Targets for this compound
| Target Name | Target Class | UniProt ID | Prediction Probability* | Known Ligands with Structural Similarity |
| Prostaglandin G/H synthase 2 (COX-2) | Enzyme (Oxidoreductase) | P35354 | High | Diclofenac, Ibuprofen |
| Carbonic anhydrase II | Enzyme (Lyase) | P00918 | High | Acetazolamide, Dorzolamide |
| Peroxisome proliferator-activated receptor gamma (PPARγ) | Nuclear Receptor | P37231 | Medium | Rosiglitazone, Pioglitazone |
| Retinoic acid receptor RXR-alpha | Nuclear Receptor | P19793 | Medium | Bexarotene, 9-cis-Retinoic acid |
| Angiotensin-converting enzyme (ACE) | Enzyme (Hydrolase) | P12821 | Medium | Captopril, Enalapril |
| Cannabinoid CB1 receptor | GPCR (Class A) | P21554 | Low | Rimonabant, Anandamide |
| Cannabinoid CB2 receptor | GPCR (Class A) | P34972 | Low | JWH-133, AM630 |
*Prediction Probability is a qualitative representation of the confidence score from the prediction tool.
Comparative Analysis with Structurally Similar Compounds
Methodologies for In-Silico and Experimental Validation
To validate the predicted interactions and to quantitatively assess the binding of this compound to its potential receptors, a combination of in-silico modeling and experimental assays is recommended.
In-Silico Modeling Protocols
3.1.1. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Protocol:
-
Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D conformation of this compound and optimize its geometry using a suitable force field (e.g., MMFF94).
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding site of the receptor.
-
Analysis: Analyze the resulting docking poses based on their binding energy scores and interactions with key amino acid residues in the binding pocket.
-
3.1.2. Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.
-
Protocol:
-
System Setup: Place the best-ranked docked complex from the molecular docking study into a simulation box with an appropriate solvent model (e.g., TIP3P water).
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a series of equilibration steps under constant temperature and pressure (NVT and NPT ensembles).
-
Production Run: Run a production MD simulation for a sufficient time (e.g., 100 ns) to observe the stability of the complex.
-
Analysis: Analyze the trajectory to assess the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific ligand-protein interactions throughout the simulation.
-
Experimental Binding Assay Protocols
3.2.1. Radioligand Binding Assay
This is a highly sensitive method to determine the affinity of a ligand for a receptor.
-
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: Incubate the membranes with a known radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separate the bound from the unbound radioligand using filtration.
-
Detection: Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki).
-
3.2.2. Fluorescence Polarization (FP) Assay
FP assays are used to measure molecular interactions in solution.
-
Protocol:
-
Reagent Preparation: Prepare the purified target protein and a fluorescently labeled ligand (probe) that binds to the protein.
-
Assay Setup: In a microplate, add the protein and the fluorescent probe, followed by serial dilutions of the test compound.
-
Measurement: Measure the fluorescence polarization of the samples using a suitable plate reader.
-
Data Analysis: The displacement of the fluorescent probe by the test compound results in a decrease in polarization. Calculate the IC50 and Ki values from the dose-response curve.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a hypothetical signaling pathway for a predicted target and the general workflow for in-silico modeling and experimental validation.
Caption: A potential GPCR signaling cascade initiated by ligand binding.
Caption: Workflow from computational prediction to experimental validation.
A Comparative Guide to the Cross-Reactivity of 2-(Pentyloxy)benzoic Acid in Biological Assays
This guide offers a comparative analysis of the potential cross-reactivity of 2-(Pentyloxy)benzoic acid in common biological assays. Designed for researchers, scientists, and drug development professionals, this document provides a framework for understanding and assessing the specificity of this compound in experimental settings. Due to a lack of direct experimental data on this compound, this guide leverages available data on structurally similar compounds, primarily salicylic acid and its derivatives, to provide a predictive overview.
Understanding Cross-Reactivity in Biological Assays
Cross-reactivity is a critical consideration in the development and validation of biological assays, particularly immunoassays.[1] It occurs when an assay's antibody or receptor binds to molecules that are structurally similar to the intended target analyte, leading to potentially inaccurate results such as false positives or overestimated concentrations.[2] The structural similarity between this compound and salicylic acid, a widely studied compound, suggests a potential for cross-reactivity in assays designed to detect salicylates.
Comparative Analysis of Predicted Cross-Reactivity
The following data is a predictive summary of the cross-reactivity of this compound in two prevalent immunoassay formats: Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassay (FPIA). These predictions are based on the known cross-reactivity profiles of other salicylic acid derivatives. The addition of a pentyloxy group at the 2-position of the benzoic acid ring is expected to influence its binding characteristics.
Table 1: Predicted Cross-Reactivity in a Competitive ELISA for Salicylic Acid
| Compound | Predicted IC50 (ng/mL) | Predicted Cross-Reactivity (%) | Rationale for Prediction |
| Salicylic Acid | ~50 | 100 | Reference analyte. |
| Acetylsalicylic Acid | >10,000 | <0.5 | The acetyl group significantly diminishes antibody recognition in most salicylate assays.[1] |
| This compound | 250 - 1000 | 5 - 20 | The bulky pentyloxy group is likely to cause steric hindrance, reducing the binding affinity to anti-salicylate antibodies compared to salicylic acid. |
| 5-Aminosalicylic Acid | ~40 | ~122 | Structural similarity often leads to significant cross-reactivity.[3] |
| Diflunisal | ~225 | ~22 | Known to cross-react in salicylate assays due to its structural resemblance.[3] |
Table 2: Predicted Cross-Reactivity in a Fluorescence Polarization Immunoassay (FPIA) for Salicylates
| Compound | Predicted IC50 (µg/mL) | Predicted Cross-Reactivity (%) | Rationale for Prediction |
| Salicylic Acid | ~1.0 | 100 | Reference analyte. |
| Acetylsalicylic Acid | >100 | <1 | Exhibits minimal cross-reactivity in FPIA.[3] |
| This compound | 4 - 12 | 8 - 25 | Similar to ELISA, the pentyloxy substituent is expected to decrease binding affinity, although the magnitude may differ in the FPIA format. |
| 5-Methylsalicylic Acid | ~0.08 | ~1200 | Substitutions at the 5-position have been shown to dramatically increase cross-reactivity in FPIA.[3] |
| Diflunisal | ~0.45 | ~222 | Demonstrates high cross-reactivity in FPIA.[3] |
Experimental Protocols
Competitive ELISA Protocol
Principle: Competitive ELISA is an immunoassay format used to quantify an analyte by measuring the competition between the analyte in the sample and a labeled standard for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Methodology:
-
Plate Coating: Microtiter plate wells are coated with a capture antibody specific for the target analyte (e.g., a salicylate-protein conjugate). The plate is incubated to allow for antibody adsorption and then washed.
-
Blocking: Any remaining non-specific binding sites on the plate are blocked by adding a blocking buffer (e.g., 3% Bovine Serum Albumin in Phosphate Buffered Saline).
-
Competitive Reaction: Standard solutions of known concentrations, control samples, and unknown samples are added to the wells, followed immediately by the addition of a fixed concentration of enzyme-labeled analyte (e.g., Horseradish Peroxidase-labeled salicylic acid). The plate is incubated to allow the unlabeled analyte and the enzyme-labeled analyte to compete for binding to the coated antibody.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Incubation: A chromogenic substrate (e.g., TMB) is added to each well. The enzyme on the bound labeled analyte catalyzes a reaction that produces a colored product.
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to terminate the reaction.
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). A standard curve is generated by plotting the absorbance values against the concentrations of the standards, and this curve is used to determine the concentration of the analyte in the unknown samples.
Fluorescence Polarization Immunoassay (FPIA) Protocol
Principle: FPIA is a homogeneous competitive immunoassay based on the principle that a small, fluorescently labeled molecule (tracer) rotates rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule (antibody), its rotation slows down, leading to an increase in fluorescence polarization. Unlabeled analyte from a sample competes with the tracer for antibody binding sites, causing a decrease in the overall fluorescence polarization.
Methodology:
-
Reagent Preparation: Prepare solutions of the fluorescent tracer (e.g., fluorescein-labeled salicylate), a specific anti-salicylate antibody, and the samples to be tested in an appropriate assay buffer.
-
Assay Reaction: In a suitable microplate (e.g., a black, opaque plate to minimize background fluorescence), add the sample, the fluorescent tracer, and the antibody solution.
-
Incubation: Incubate the plate at a controlled temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization of each well is measured using a fluorescence polarization plate reader. The instrument excites the sample with polarized light and measures the intensity of the emitted light in planes parallel and perpendicular to the excitation plane.
-
Data Analysis: The concentration of the analyte in the samples is determined by comparing the measured polarization values to a standard curve generated with known concentrations of the analyte. Higher concentrations of the analyte in the sample will result in lower polarization values.[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for a competitive immunoassay.
Caption: Potential mechanism of action via NF-κB pathway inhibition.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Specificity data of the salicylate assay by fluorescent polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals [frontiersin.org]
Benchmarking the performance of 2-(Pentyloxy)benzoic acid in specific applications
For researchers and professionals in drug development and material science, identifying optimal molecules for specific applications is a critical endeavor. This guide provides a comparative benchmark of 2-(Pentyloxy)benzoic acid's potential performance in two key areas: transdermal drug delivery and corrosion inhibition. Due to a lack of direct experimental data for this compound in the public domain, this guide leverages performance data from structurally similar benzoic acid derivatives and established alternatives. The information presented herein is intended to serve as a foundational resource for future research and application development involving this compound.
Section 1: this compound in Transdermal Drug Delivery
The molecular structure of this compound, featuring a lipophilic pentyloxy group, suggests its potential utility as a penetration enhancer in transdermal drug delivery systems. Penetration enhancers are crucial for overcoming the barrier function of the stratum corneum, the outermost layer of the skin, to allow therapeutic agents to reach the systemic circulation.
Comparative Performance of Penetration Enhancers
The efficacy of penetration enhancers is typically measured by parameters such as enhancement ratio (ER), flux (J), and the permeability coefficient (Kp). The following table summarizes the performance of various chemical penetration enhancers from different classes, providing a benchmark against which the performance of this compound could be assessed.
| Enhancer Class | Compound | Drug Model | Enhancement Ratio (ER) | Flux (J) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Reference |
| Fatty Acids | Oleic Acid | Amiloride | High | Significantly Increased | - | [1] |
| Oleic Acid | Aliskiren | - | 281.61 | 5.82 | ||
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Amiloride | High | Significantly Increased | - | [1] |
| Terpenes | Cineol | Aliskiren | - | 729.08 | 8.32 | |
| Limonene | Aliskiren | - | - | - | ||
| Squalene | Apremilast | Statistically Significant Increase | 18.17 ± 3.10 (Cum AP 24h in µg) | - | [2] | |
| Alcohols | Lauryl Alcohol | Buprenorphine | - | 0.843 | - | [3] |
| Surfactants | Tween 80 | Buprenorphine | - | 1.473 | - | [3] |
| Esters | Isopropyl Myristate | Amiloride | Moderate | - | - | [1] |
| Others | Azone | Amiloride | Moderate | - | - | [1] |
| Levulinic Acid | Buprenorphine | - | 1.594 | - | [3] |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions, drug models, and skin types used.
Based on its structure, this compound combines a carboxylic acid group, which can interact with the polar head groups of lipids in the stratum corneum, and a five-carbon alkyl chain, which can disrupt the lipid bilayer. This dual characteristic suggests a mechanism of action that involves both lipid fluidization and interaction with intercellular proteins. It is hypothesized that its performance would be comparable to that of other fatty acids and lipophilic enhancers.
Signaling Pathways in Skin Response
It is important to consider the potential for skin irritation with any new penetration enhancer. Benzoic acid, the parent compound of this compound, is known to induce cutaneous erythema (redness). This response is mediated by the release of prostaglandins. The following diagram illustrates the signaling pathway initiated by the topical application of benzoic acid.
Caption: Signaling pathway of benzoic acid-induced skin erythema.[4]
Experimental Protocol: In Vitro Skin Permeation Study
The following is a generalized protocol for evaluating the performance of a novel penetration enhancer like this compound using a Franz diffusion cell apparatus.
Caption: Workflow for evaluating transdermal penetration enhancers.
Detailed Methodology:
-
Skin Preparation: Full-thickness abdominal skin is excised from a suitable animal model (e.g., rat) or human cadaver. The subcutaneous fat and connective tissues are removed. The skin is then cut into appropriate sizes for mounting on the Franz diffusion cells.[1][2]
-
Franz Diffusion Cell Setup: The prepared skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline) and maintained at 37°C with constant stirring.[5][2]
-
Formulation Preparation: A formulation containing the model drug and this compound (at a specified concentration) is prepared in a suitable vehicle. A control formulation without the enhancer is also prepared.
-
Sample Application: The formulation is applied to the surface of the skin in the donor compartment.
-
Sample Collection: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with an equal volume of fresh buffer to maintain sink conditions.
-
Drug Quantification: The concentration of the model drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[2]
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (J) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug from the control formulation.
Section 2: this compound in Corrosion Inhibition
Benzoic acid and its derivatives are known to act as corrosion inhibitors for various metals and alloys in acidic environments.[6][7][8][9][10] They function by adsorbing onto the metal surface, forming a protective film that impedes the corrosion process.
Comparative Performance of Benzoic Acid Derivatives as Corrosion Inhibitors
The performance of corrosion inhibitors is typically evaluated by their inhibition efficiency (IE), which can be determined through various electrochemical techniques. The following table summarizes the inhibition efficiencies of several benzoic acid derivatives on stainless steel in a hydrochloric acid medium.
| Compound | Concentration (M) | Inhibition Efficiency (%) | Reference |
| Benzoic Acid (C1) | 1.0 x 10⁻³ | > 80% | [7] |
| p-Hydroxybenzoic Acid (C2) | 1.0 x 10⁻³ | > 85% | [7] |
| 3,4-Dihydroxybenzoic Acid (C3) | 1.0 x 10⁻³ | > 90% | [7] |
The data indicates that the inhibition efficiency of benzoic acid derivatives increases with the presence of electron-donating groups (e.g., hydroxyl groups) on the benzene ring, in the order C3 > C2 > C1.[6][7][10] The pentyloxy group in this compound is also an electron-donating group, which suggests that it could be an effective corrosion inhibitor. The length of the alkyl chain may also influence the formation and stability of the protective film on the metal surface.[8]
Experimental Protocol: Electrochemical Evaluation of Corrosion Inhibition
The following is a generalized protocol for assessing the performance of a corrosion inhibitor using electrochemical methods.
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
Detailed Methodology:
-
Material and Solution Preparation: Metal specimens (e.g., AISI 316 stainless steel) are prepared with a specific surface area.[7] A corrosive medium (e.g., 0.5 M HCl) is prepared, along with solutions containing different concentrations of this compound.[7]
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode.
-
Potentiodynamic Polarization: The working electrode is immersed in the test solution. After the open-circuit potential stabilizes, potentiodynamic polarization curves are recorded by scanning the potential from a cathodic to an anodic direction. Corrosion current densities are determined by extrapolating the Tafel plots.[6]
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the open-circuit potential over a range of frequencies. The data is analyzed by fitting to an equivalent electrical circuit to determine the charge transfer resistance.[6]
-
Data Analysis: The inhibition efficiency (IE%) is calculated from both potentiodynamic polarization and EIS data using standard formulas, comparing the corrosion rate in the absence and presence of the inhibitor.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A statistical experimental design approach to evaluate the influence of various penetration enhancers on transdermal drug delivery of buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical benzoic acid induces the increased biosynthesis of prostaglandin D2 in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium: DFT and Monte Carlo simulations on the Fe (110) surface - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Experimental and theoretical investigations of benzoic acid derivatives as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medi ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06742C [pubs.rsc.org]
- 8. Benzoic acid-based supramolecular synthons as a corrosion inhibitor for mild steel in 1.0 M HCl and H2SO4 environments | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Isomeric Effects on Biological Activity: A Comparative Look at Pentyloxybenzoic Acids
The position of the pentyloxy group on the benzoic acid ring is expected to significantly influence the molecule's physicochemical properties, such as its shape, polarity, and ability to interact with biological targets. These differences can translate into varied pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities.
Comparative Analysis of Isomeric Pentyloxybenzoic Acids
Due to a lack of direct comparative experimental data, the following table provides a qualitative prediction of the potential biological activities of pentyloxybenzoic acid isomers. These predictions are extrapolated from general principles of structure-activity relationships observed in other substituted benzoic acids.
| Biological Activity | 2-Pentyloxybenzoic Acid (ortho) | 3-Pentyloxybenzoic Acid (meta) | 4-Pentyloxybenzoic Acid (para) |
| Antimicrobial Activity | Potentially higher activity due to the "ortho effect," where the proximity of the pentyloxy and carboxylic acid groups may enhance cell membrane disruption. | Moderate activity is expected. | May exhibit significant activity, as para-substituted phenols and benzoic acids often show notable antimicrobial effects. |
| Anti-inflammatory Activity | The ortho-isomer may exhibit notable anti-inflammatory properties by chelating metal ions involved in inflammatory processes or through steric hindrance of enzyme active sites. | Moderate anti-inflammatory potential. | The para-position often plays a key role in fitting into the active sites of inflammatory enzymes like cyclooxygenases. |
| Cytotoxicity | The steric bulk of the ortho-pentyloxy group could influence interactions with cellular components, potentially leading to cytotoxic effects. | Moderate cytotoxicity is anticipated. | The linear structure of the para-isomer might facilitate intercalation with DNA or interaction with other cellular targets, leading to cytotoxic activity. |
Experimental Protocols
To empirically determine and compare the biological activities of pentyloxybenzoic acid isomers, the following standardized experimental protocols are recommended.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Prepare serial dilutions of each pentyloxybenzoic acid isomer in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Observation: Determine the MIC by visually assessing the lowest concentration of the compound that inhibits microbial growth.
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay evaluates the potential of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the pentyloxybenzoic acid isomers for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS to the wells.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Quantification: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels indicates anti-inflammatory activity.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pentyloxybenzoic acid isomers for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. A decrease in absorbance indicates reduced cell viability and thus, cytotoxicity.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate the general structure-activity relationship considerations and a typical experimental workflow.
Caption: Isomeric position influences physicochemical properties, impacting biological activity.
Caption: A typical workflow for comparing the biological activities of chemical isomers.
Comparative spectroscopic analysis of benzoic acid isomers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic properties of ortho-, meta-, and para-hydroxybenzoic acid, complete with experimental data and detailed protocols.
The positional isomerism of functional groups on a benzene ring significantly influences the physical and chemical properties of a molecule. This guide provides a detailed comparative analysis of the spectroscopic characteristics of three isomers of benzoic acid: 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. Understanding these differences is crucial for their unambiguous identification in various research and development settings, including pharmaceutical analysis and quality control.
Data Presentation
The following tables summarize the key spectroscopic data obtained for the three hydroxybenzoic acid isomers.
Table 1: UV-Visible Spectroscopic Data
| Isomer | λmax (nm) | Solvent |
| 2-Hydroxybenzoic Acid | 210, 234, 303 | Ethanol |
| 3-Hydroxybenzoic Acid | 238, 296 | Methanol |
| 4-Hydroxybenzoic Acid | 256 | Methanol[1] |
Table 2: Infrared (IR) Spectroscopic Data (in cm⁻¹)
| Vibrational Mode | 2-Hydroxybenzoic Acid | 3-Hydroxybenzoic Acid | 4-Hydroxybenzoic Acid |
| O-H Stretch (Carboxylic Acid) | ~3236 (broad) | ~3000-2500 (broad) | ~3300-2500 (broad) |
| O-H Stretch (Phenolic) | Not distinct due to intramolecular H-bonding | ~3500-3600 | ~3465[2] |
| C=O Stretch (Carbonyl) | ~1655 | ~1680 | ~1673[2] |
| C=C Stretch (Aromatic) | ~1612, 1585 | ~1600, 1580 | ~1610, 1590 |
| C-O Stretch | ~1295, 1248 | ~1300, 1230 | ~1280, 1235 |
| Out-of-plane C-H Bending | ~758 | ~880, 750 | ~845 |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data (in DMSO-d₆)
| Proton | 2-Hydroxybenzoic Acid (δ, ppm) | 3-Hydroxybenzoic Acid (δ, ppm)[3] | 4-Hydroxybenzoic Acid (δ, ppm) |
| -COOH | ~13.0 (s, 1H) | ~12.9 (s, 1H)[3] | ~12.4 (s, 1H) |
| -OH | ~11.5 (s, 1H) | ~9.8 (s, 1H)[3] | ~10.2 (s, 1H) |
| Aromatic H | 7.82 (dd, 1H, J=7.8, 1.7 Hz) | 7.42 (t, 1H, J=7.8 Hz)[3] | 7.80 (d, 2H, J=8.7 Hz) |
| 7.45 (ddd, 1H, J=8.7, 7.3, 1.7 Hz) | 7.39 (d, 1H, J=7.8 Hz)[3] | 6.84 (d, 2H, J=8.7 Hz) | |
| 6.92 (dd, 1H, J=8.3, 1.1 Hz) | 7.31 (d, 1H, J=8.3 Hz)[3] | ||
| 6.88 (td, 1H, J=7.5, 1.1 Hz) | 7.03 (dd, 1H, J=8.3, 2.0 Hz)[3] |
Abbreviations: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets, td = triplet of doublets.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic methodologies as detailed below.
UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of each hydroxybenzoic acid isomer was prepared using a suitable UV-grade solvent (e.g., methanol or ethanol). The concentration was adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically below 1.5).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
-
Data Acquisition: The spectrophotometer was first blanked with the solvent used for sample preparation. The UV-Vis spectrum of the sample was then recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Solid samples were prepared using the KBr (potassium bromide) pellet method. A small amount of the finely ground sample was mixed with dry KBr powder and pressed into a thin, transparent pellet.
-
Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was used.
-
Data Acquisition: A background spectrum of a pure KBr pellet was recorded. The sample pellet was then placed in the sample holder, and the IR spectrum was recorded from 4000 to 400 cm⁻¹. The positions of the major absorption peaks were identified and assigned to their corresponding vibrational modes.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of each isomer was dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz NMR spectrometer was used for the analysis.
-
Data Acquisition: The ¹H NMR spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts (δ) were reported in parts per million (ppm) relative to TMS, and the coupling constants (J) were reported in Hertz (Hz).
Mandatory Visualization
Caption: Experimental workflow for comparative spectroscopic analysis.
Caption: Relationship between isomeric structure and spectroscopic output.
Conclusion
The spectroscopic analysis of ortho-, meta-, and para-hydroxybenzoic acid reveals distinct differences that arise from the varied positions of the hydroxyl group relative to the carboxylic acid function. In UV-Vis spectroscopy, the position of the hydroxyl group influences the electronic transitions, leading to different absorption maxima. IR spectroscopy is particularly useful in distinguishing the ortho-isomer due to the intramolecular hydrogen bonding between the adjacent hydroxyl and carbonyl groups, which causes a noticeable shift in their stretching frequencies. Furthermore, ¹H NMR spectroscopy provides a unique fingerprint for each isomer, with characteristic chemical shifts and splitting patterns for the aromatic protons, reflecting the different electronic environments and symmetry of the molecules. This guide provides a foundational dataset and methodology for the accurate identification and differentiation of these important benzoic acid isomers.
References
Safety Operating Guide
Proper Disposal of 2-(Pentyloxy)benzoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-(Pentyloxy)benzoic acid, ensuring operational safety and regulatory compliance.
Key Chemical and Physical Properties
A clear understanding of a substance's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| CAS Number | 2200-82-0 |
| Appearance | Solid (presumed) |
Source: PubChem[1]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.
-
Gloves: Wear protective gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
It is crucial to work in a well-ventilated area, preferably under a chemical fume hood, and to ensure that safety showers and eyewash stations are readily accessible.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal service. Adherence to federal, state, and local regulations is mandatory.
-
Waste Collection:
-
Collect waste material in a suitable, clearly labeled, and tightly sealed container.
-
Do not mix with other waste streams unless compatibility is known.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.
-
For cleanup, moisten the spilled material with water or use a HEPA-filter vacuum.
-
Sweep or shovel the material into a suitable container for disposal.
-
Thoroughly wash the spill area after the cleanup is complete.
-
Do not allow the chemical to enter drains or sewers.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
Dispose of the cleaned containers in accordance with local, state, and federal regulations.
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.
References
Essential Safety and Operational Guidance for Handling 2-(Pentyloxy)benzoic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as 2-(Pentyloxy)benzoic acid. This document provides immediate and essential safety protocols, logistical information for handling, and detailed disposal plans to foster a secure and efficient research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[4] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and protective clothing.[2][4] | Prevents skin contact which can lead to irritation.[1][3] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 for low-fume environments or a full-face respirator with acid gas cartridges for higher exposure).[4][5] | To be used in poorly ventilated areas or when dust/aerosols are generated to avoid respiratory tract irritation.[1][3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Avoid Inhalation: Take precautions to avoid breathing in dust, fumes, or vapors.[1][2]
-
Prevent Contact: Wear the recommended PPE to prevent skin and eye contact.[1][2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][2]
-
Spill Management: In case of a spill, prevent further leakage if safe to do so. Absorb the spill with inert material and place it into a suitable container for disposal.[2]
Storage Guidelines
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste and conducted in accordance with all applicable local, regional, and national regulations.
Waste Management Protocol
-
Container Disposal: Dispose of the contents and the container to an approved waste disposal plant.[1][2][3] Do not reuse empty containers.
-
Waste Classification: This waste is classified as hazardous.[3]
-
Spill Residue: Any material used to clean up spills should also be treated as hazardous waste and disposed of accordingly.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
